molecular formula C7H7N3 B100515 6-Methylimidazo[1,2-b]pyridazine CAS No. 17412-38-3

6-Methylimidazo[1,2-b]pyridazine

Katalognummer: B100515
CAS-Nummer: 17412-38-3
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: OZIALTQLMOAUFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The 6-Methylimidazo[1,2-b]pyridazine scaffold is recognized in medicinal chemistry as a privileged structure, capable of imparting excellent physicochemical properties to compounds and enabling interactions with a diverse range of biological targets . This versatility makes it a highly valuable template for hit-to-lead optimization in various therapeutic areas. In neurodegenerative disease research, derivatives of the imidazo[1,2-b]pyridazine core have been developed as potential diagnostic agents. Specific compounds within this class exhibit high binding affinity for synthetic aggregates of Aβ1–40, a primary component of amyloid plaques in Alzheimer's disease, indicating their utility in the development of novel positron emission tomography (PET) radiotracers for imaging these pathological hallmarks . In oncology, the imidazo[1,2-b]pyridazine scaffold serves as a key pharmacophore for designing potent kinase inhibitors. Recent investigations have identified 6-substituted imidazo[1,2-b]pyridazine compounds as nanomolar inhibitors of Transforming Growth Factor-β Activated Kinase (TAK1) . Given that TAK1 is constitutively upregulated in multiple myeloma, these compounds demonstrate excellent activity against multiple myeloma cell lines, positioning them as promising candidates for the development of targeted anti-cancer therapeutics . Furthermore, this scaffold is emerging as a novel drug candidate for treating neglected tropical diseases. Open-access research highlights the imidazo[1,2-b]pyridazine core as the basis for new antifungal agents targeting eumycetoma, a debilitating subcutaneous infection . Researchers can leverage this compound as a critical building block to explore these and other therapeutic applications, leveraging its favorable drug-like properties and synthetic versatility .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-3-7-8-4-5-10(7)9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIALTQLMOAUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518740
Record name 6-Methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17412-38-3
Record name 6-Methylimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17412-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Its unique electronic and structural features allow for diverse functionalization, making it a versatile platform for the development of novel therapeutics.[3] The introduction of a methyl group at the 6-position can significantly influence the molecule's steric and electronic properties, potentially modulating its pharmacokinetic and pharmacodynamic profile. Therefore, the unambiguous determination of the structure of 6-methylimidazo[1,2-b]pyridazine is a critical first step in the exploration of its therapeutic potential.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic reasoning employed in the structure elucidation of this compound. As a Senior Application Scientist, the following sections will not only detail the experimental protocols but also delve into the causality behind the selection of each technique, ensuring a self-validating and scientifically rigorous approach to confirming the molecular architecture of this important heterocyclic compound.

Synthesis of this compound: A Proposed Pathway

The synthesis of the imidazo[1,2-b]pyridazine core is well-established and typically involves the condensation of an aminopyridazine with an α-haloketone.[4] For the synthesis of this compound, a logical approach involves the reaction of 3-amino-6-methylpyridazine with a suitable two-carbon synthon, such as chloroacetaldehyde or a protected equivalent.

Proposed Synthetic Route:

A plausible and efficient method for the synthesis of this compound begins with the commercially available 3-amino-6-methylpyridazine. The key transformation is the cyclocondensation reaction with an appropriate electrophilic partner.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3-amino-6-methylpyridazine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add chloroacetaldehyde (1.1 eq) or a chloroacetaldehyde dimethyl acetal.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization: A Multi-faceted Approach to Structure Confirmation

The definitive confirmation of the structure of this compound relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals and provides crucial information about the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. Based on the known spectrum of the parent imidazo[1,2-b]pyridazine[5] and the influence of the methyl substituent, the following chemical shifts can be predicted:

  • Methyl Protons (C6-CH₃): A singlet in the upfield region, typically around δ 2.4-2.6 ppm.

  • Aromatic Protons: The protons on the imidazo[1,2-b]pyridazine core will appear as doublets or multiplets in the aromatic region (δ 7.0-8.5 ppm). Specifically, H-7 and H-8 on the pyridazine ring and H-2 and H-3 on the imidazole ring will give rise to characteristic signals. The coupling constants between adjacent protons will be invaluable in assigning their relative positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of unique carbon atoms and their chemical environment. The predicted chemical shifts for this compound are:

  • Methyl Carbon (C6-CH₃): An upfield signal around δ 20-25 ppm.

  • Aromatic Carbons: The carbons of the heterocyclic core will resonate in the downfield region (δ 110-150 ppm). The chemical shifts will be influenced by the nitrogen atoms and the methyl substituent.

| Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Proton (¹H) | Predicted Chemical Shift (ppm) | | C6-CH₃ | ~2.5 (s, 3H) | | Aromatic Protons | 7.0 - 8.5 (m) | | Carbon (¹³C) | Predicted Chemical Shift (ppm) | | C6-CH₃ | ~22 | | Aromatic Carbons | 110 - 150 |

2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular framework.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all signals and confirm the structure.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For this compound (C₇H₇N₃), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.[6]

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a hard ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and can be used to confirm its structure. The fragmentation of the imidazo[1,2-b]pyridazine core is expected to involve characteristic losses of small molecules like HCN and N₂.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Ionize the sample using either a soft ionization technique like electrospray ionization (ESI) for HRMS or a hard ionization technique like electron ionization (EI) for fragmentation analysis.

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.

  • Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.

| Predicted IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Predicted Absorption Range (cm⁻¹) | | Aromatic C-H stretch | 3000 - 3100 | | C-H stretch (methyl) | 2850 - 2960 | | C=C and C=N stretch (aromatic) | 1400 - 1650 | | C-H bend (out-of-plane) | 700 - 900 |

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Definitive Structure Confirmation: X-ray Crystallography

While the combination of NMR, MS, and IR spectroscopy provides very strong evidence for the structure of this compound, the unequivocal and definitive proof of its three-dimensional structure can only be obtained through single-crystal X-ray diffraction analysis. This technique provides the precise spatial arrangement of all atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. Although a crystal structure for the target molecule is not yet publicly available, obtaining suitable crystals would be the ultimate step in its structural elucidation.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the experimental data.

  • Structure Validation: Validate the final crystal structure to ensure its quality and accuracy.

Logical Flow of Structure Elucidation

structure_elucidation_workflow synthesis Synthesis & Purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) synthesis->ms Initial Confirmation ir Infrared (IR) Spectroscopy - Functional Group Identification synthesis->ir Preliminary Check nmr_1d 1D NMR (¹H, ¹³C) - Proton & Carbon Environments synthesis->nmr_1d Core Analysis xray X-ray Crystallography - Definitive 3D Structure synthesis->xray Ultimate Proof ms->nmr_1d ir->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) - Connectivity & Final Assignment nmr_1d->nmr_2d Detailed Analysis conclusion Structure Confirmed nmr_2d->conclusion Strong Evidence xray->conclusion

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Through a logical progression from synthesis and purification to comprehensive spectroscopic analysis, a high degree of confidence in the assigned structure can be achieved. While NMR spectroscopy, in conjunction with mass spectrometry and IR spectroscopy, provides a robust and detailed picture of the molecule's architecture, single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this and other novel heterocyclic compounds, thereby accelerating the drug discovery and development process.

References

  • Cui, J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 208-212. [Link]

  • Dudás, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • MDPI. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molecules, 25(15), 3485. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 700-712. [Link]

  • Perez, L. B., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • PubChem. 6-Chloro-3-methylimidazo[1,2-b]pyridazine. [Link]

  • PubChem. Imidazo(1,2-b)pyridazine. [Link]

  • RSC Publishing. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 12(10), 1739-1748. [Link]

  • Santella, J. B., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 923-928. [Link]

  • Spasov, A. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

Sources

Part 1: Core Compound Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methylimidazo[1,2-b]pyridazine

This compound is a fused heterocyclic system that serves as a crucial building block in synthetic and medicinal chemistry. Its structure, featuring a nitrogen bridgehead, imparts specific electronic and steric properties that are advantageous for molecular recognition by biological targets.

Chemical Structure

The chemical structure of this compound is depicted below. The fusion of the imidazole and pyridazine rings creates a planar, electron-deficient aromatic system that is amenable to various chemical modifications.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, predicting solubility, and understanding its pharmacokinetic profile.

PropertyValueSource
CAS Number 17412-38-3[1]
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Melting Point 118-119 °C[1]
Density 1.24 g/cm³[1]
XLogP3 1.0377[1]
Polar Surface Area (PSA) 30.2 Ų[1]

Part 2: Synthesis and Functionalization Strategies

The synthesis of the imidazo[1,2-b]pyridazine core is well-established, typically proceeding through a classical condensation reaction. This robust method allows for the construction of the core scaffold, which can then be further diversified using modern synthetic techniques.

Core Synthesis: The Tschitschibabin Reaction Logic

The formation of the imidazo[1,2-b]pyridazine ring system is generally accomplished through a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone. This is a variation of the Tschitschibabin reaction.

Causality and Mechanistic Insight: The choice of 3-aminopyridazine is critical. In this molecule, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic center.[2] This nitrogen atom initiates the reaction by attacking the electrophilic carbon of the α-haloketone. The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a six-membered dihydropyridazine intermediate, which subsequently dehydrates to yield the aromatic imidazo[1,2-b]pyridazine ring system. This regioselectivity is a cornerstone of this synthetic strategy, ensuring the reliable formation of the desired fused heterocyclic product.

Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazines.

Protocol: Synthesis of this compound

This protocol is a representative example adapted from general methodologies for forming the imidazo[1,2-b]pyridazine scaffold.[2][3]

Materials:

  • 3-Amino-6-methylpyridazine

  • Chloroacetone (or Bromoacetone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (or 1,2-Dimethoxyethane)

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-amino-6-methylpyridazine in ethanol.

  • Addition of Reagents: Add 1.5 equivalents of sodium bicarbonate, followed by the dropwise addition of 1.1 equivalents of chloroacetone. The sodium bicarbonate acts as a mild base to neutralize the HBr or HCl generated during the reaction, preventing protonation of the starting amine.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of reflux conditions provides the necessary activation energy for both the initial Sₙ2 reaction and the subsequent cyclization and dehydration steps.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction (Work-up): Redissolve the resulting residue in ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The washing steps remove inorganic salts and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to obtain the pure this compound. This final step is crucial for achieving the analytical purity required for biological testing and further synthetic transformations.

Part 3: Applications in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of targeted therapies due to its ability to form key interactions—such as hydrogen bonds—with protein targets and its synthetically tractable nature.[4]

Oncology: Kinase Inhibition

The most prominent application of this scaffold is in the field of oncology as kinase inhibitors.[5] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.

  • Mechanism: The nitrogen atoms in the imidazo[1,2-b]pyridazine core act as hydrogen bond acceptors, often interacting with the hinge region of the kinase ATP-binding pocket. This mimics the interaction of the adenine portion of ATP, leading to competitive inhibition.

  • Key Examples:

    • Ponatinib: An FDA-approved multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[6]

    • Masitinib Precursors: Chloro-substituted imidazo[1,2-b]pyridazines are foundational building blocks for synthesizing inhibitors of c-Kit, PDGFR, and Lyn kinases.[7]

Neuroscience: Amyloid Plaque Imaging

Derivatives of imidazo[1,2-b]pyridazine have been developed as potential imaging agents for detecting β-amyloid plaques, a pathological hallmark of Alzheimer's disease.[2]

  • Design Rationale: The planar, aromatic structure of the scaffold allows it to intercalate between the β-sheets of amyloid fibrils. By radiolabeling these molecules (e.g., with ¹¹C or ¹⁸F), they can be used as radiotracers for Positron Emission Tomography (PET) scans.

  • Structure-Activity Relationship (SAR): Studies have shown that substitution at the 2- and 6-positions significantly impacts binding affinity (Kᵢ) to amyloid aggregates. For instance, a 2-(4'-Dimethylaminophenyl) group was found to be crucial for high-affinity binding.[2]

Immunology: TYK2 Inhibition

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a key role in cytokine signaling pathways involved in inflammation and autoimmunity.

  • Targeting the Pseudokinase (JH2) Domain: Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2.[4] This provides a more selective inhibition profile compared to targeting the highly conserved ATP-binding site in the kinase (JH1) domain.

  • Therapeutic Potential: These orally active inhibitors have shown promise for treating autoimmune diseases like psoriasis and lupus.[6]

Infectious Diseases

The versatility of the scaffold extends to anti-infective agents.

  • Antimycobacterial Activity: Novel derivatives incorporating piperazine and morpholine moieties have demonstrated potent activity against Mycobacterium tuberculosis strains, offering a new structural class for anti-TB drug development.[8]

  • Antifungal Agents: 3,6-disubstituted imidazo[1,2-b]pyridazines have exhibited broad-spectrum antifungal activity against various phytopathogenic fungi, in some cases exceeding the potency of commercial fungicides.[9]

References

  • CAS No : 17412-23-6 | Product Name : 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine. Pharmaffiliates.[Link]

  • Cui, M., et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central (PMC).[Link]

  • 6-Chloro-3-methylimidazo[1,2-b]pyridazine | C7H6ClN3 | CID 10630925. PubChem.[Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.[Link]

  • Moslin, R., et al. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central (PMC), NIH.[Link]

  • Paidi, V. R., et al. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate.[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. ResearchGate.[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed.[Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate.[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.[Link]

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. PubMed.[Link]

Sources

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on the Biological Impact of 6-Position Modifications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Methylimidazo[1,2-b]pyridazine and its Congeners

Abstract

The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic nucleus that has garnered substantial interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] This framework is a key component in numerous bioactive molecules, including the successful kinase inhibitor ponatinib, which has spurred further exploration of imidazo[1,2-b]pyridazine-containing compounds for various therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the biological activities of this scaffold, with a particular focus on its anticancer and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and preclinical data of key derivatives, paying special attention to the influence of substitutions at the 6-position, including the 6-methyl group, on their biological profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the imidazo[1,2-b]pyridazine core.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold

A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-b]pyridazine system is considered a "privileged scaffold" in drug discovery. This is due to its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and selectivity.[1][3] Derivatives of this scaffold have shown a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antiparasitic, and antineuropathic properties.[1][2][4]

Physicochemical Properties and Synthetic Accessibility

The imidazo[1,2-b]pyridazine core possesses favorable physicochemical properties for drug development. Its bicyclic aromatic nature provides a rigid framework that can be appropriately functionalized to optimize target binding and pharmacokinetic parameters. The synthesis of imidazo[1,2-b]pyridazine derivatives is generally achieved through the condensation of an α-haloketone with a 3-amino-6-substituted-pyridazine.[5] This straightforward synthetic accessibility allows for the generation of diverse chemical libraries for screening and lead optimization.

Scope of this Technical Guide

This guide will provide an in-depth analysis of the key biological activities of imidazo[1,2-b]pyridazine derivatives, with a particular emphasis on their anticancer and anti-inflammatory potential. We will explore the molecular mechanisms underlying these activities, present structure-activity relationship (SAR) data, and provide detailed experimental protocols for relevant in vitro assays. A significant focus will be placed on the role of substitutions at the 6-position of the imidazo[1,2-b]pyridazine ring system in modulating biological activity and drug-like properties.

Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework for the development of novel anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.[1][4]

Targeting Protein Kinases: A Major Anticancer Strategy

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The imidazo[1,2-b]pyridazine core has been shown to be an effective hinge-binding motif for many kinases.[3]

Inhibition of Monopolar Spindle 1 (Mps1) Kinase

Mps1 is a key regulator of the spindle assembly checkpoint and is overexpressed in various cancers.[6]

Mps1 ensures proper chromosome segregation during mitosis. Its inhibition in cancer cells leads to mitotic errors and ultimately, apoptosis.

Mps1_Pathway Cancer Cell Proliferation Cancer Cell Proliferation Mps1 Kinase Mps1 Kinase Cancer Cell Proliferation->Mps1 Kinase driven by Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Mps1 Kinase->Mitotic Arrest & Apoptosis leads to Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor->Mps1 Kinase inhibits

Caption: Inhibition of Mps1 kinase by imidazo[1,2-b]pyridazine derivatives disrupts cancer cell proliferation, leading to mitotic arrest and apoptosis.

Optimization of an initial imidazo[1,2-a]pyrazine hit led to the discovery of potent imidazo[1,2-b]pyridazine-based Mps1 inhibitors. Substitution at the 6-position of the scaffold was crucial for improving cellular activity.[6]

CompoundMps1 Cellular IC50 (nM)A549 Proliferation IC50 (nM)Reference
27f 0.706.0[6]
  • Reagents and Materials: Recombinant human Mps1 kinase, ATP, kinase buffer, substrate peptide, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a serial dilution of the imidazo[1,2-b]pyridazine test compound.

    • In a 96-well plate, add Mps1 kinase, the substrate peptide, and the test compound in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Inhibition of Bruton's Tyrosine Kinase (BTK)

BTK is a critical enzyme in the B-cell receptor signaling pathway and is a validated target for B-cell malignancies.[7][8]

BTK is essential for the survival, proliferation, and migration of malignant B-cells.[7]

A series of imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective irreversible inhibitors of BTK.[7][8] One such derivative, compound 22 (TM471-1), exhibited potent BTK inhibition with an IC50 of 1.3 nM.[7][8]

In a xenograft model, compound 22 (TM471-1) demonstrated significant tumor growth inhibition, with complete tumor regression observed in a majority of the treated mice at a dose of 15 mg/kg.[7][8] This compound has advanced into Phase I clinical trials.[7]

  • Cell Line: A human B-cell lymphoma cell line (e.g., TMD8).

  • Procedure:

    • Plate the cells in a 96-well plate and treat with a serial dilution of the test compound for 2 hours.

    • Stimulate the B-cell receptor pathway with an anti-IgM antibody.

    • Lyse the cells and measure the phosphorylation of a downstream BTK substrate (e.g., PLCγ2) by Western blotting or ELISA.

    • Determine the IC50 value based on the inhibition of substrate phosphorylation.

Inhibition of Transforming Growth Factor-β Activated Kinase (TAK1)

TAK1 is a serine/threonine kinase that is overexpressed and constitutively active in multiple myeloma (MM).[3]

TAK1 is involved in signaling pathways that promote the growth and survival of MM cells.[3]

Substitution at the 6-position of the imidazo[1,2-b]pyridazine core with morpholine or piperazine moieties was found to enhance TAK1 inhibition.[3][9]

CompoundTAK1 IC50 (nM)MPC-11 GI50 (nM)H929 GI50 (nM)Reference
26 55as low as 30as low as 30[3]
  • Cell Line: Multiple myeloma cell line (e.g., MPC-11 or H929).

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Prepare cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-TAK1 and total TAK1, as well as downstream targets like phospho-p38 and total p38.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities to assess the inhibition of TAK1 signaling.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Imidazo[1,2-b]pyridazines have been identified as potent and selective inhibitors of CDK2.[4]

CDKs are essential for the progression of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

The SAR of imidazo[1,2-b]pyridazines as CDK inhibitors differs significantly from the related imidazo[1,2-a]pyridine series, with protein co-crystal structures revealing differences in their binding modes.[4]

Inhibition of I-kappa B Kinase (IKKβ)

Imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway, which is implicated in both inflammation and cancer.[10]

IKKβ activation leads to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory and pro-survival genes.

Improved imidazo[1,2-b]pyridazine derivatives showed inhibitory activity of TNFα production in mice, demonstrating in vivo target engagement.[10]

Anti-inflammatory Activity of Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine scaffold has also proven to be a valuable template for the development of anti-inflammatory agents.

Targeting Tyrosine Kinase 2 (Tyk2)

Tyk2 is a member of the Janus kinase (JAK) family and mediates the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[11][12]

Tyk2 signaling plays a key role in the pathogenesis of autoimmune and inflammatory diseases like psoriasis and systemic lupus erythematosus.[11]

Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2.[11][12] This binding suppresses the activation of the catalytic (JH1) domain.

Tyk2_Inhibition cluster_Tyk2 Tyk2 Protein JH1 (Catalytic Domain) JH1 (Catalytic Domain) Inflammatory Response Inflammatory Response JH1 (Catalytic Domain)->Inflammatory Response mediates JH2 (Pseudokinase Domain) JH2 (Pseudokinase Domain) JH2 (Pseudokinase Domain)->JH1 (Catalytic Domain) allosterically inhibits Cytokine Signaling Cytokine Signaling Cytokine Signaling->JH1 (Catalytic Domain) activates Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor->JH2 (Pseudokinase Domain) binds to

Caption: Allosteric inhibition of the Tyk2 JH2 domain by imidazo[1,2-b]pyridazine derivatives prevents the activation of the JH1 catalytic domain, thereby blocking pro-inflammatory cytokine signaling.

Structure-activity relationship studies led to the identification of highly potent and selective Tyk2 JH2 inhibitors with good pharmacokinetic profiles in multiple species.[11] A co-crystal structure of a lead compound bound to Tyk2 JH2 revealed key hydrogen bonding interactions with the hinge region and near the gatekeeper residue.[11]

  • Reagents: Recombinant Tyk2 JH2 domain, a fluorescently labeled tracer ligand, assay buffer.

  • Procedure:

    • Perform a serial dilution of the test compound.

    • In a 384-well plate, add the Tyk2 JH2 protein, the fluorescent tracer, and the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence polarization or a similar proximity-based signal.

    • A decrease in the signal indicates displacement of the tracer by the test compound.

    • Calculate the Ki or IC50 value from the concentration-response curve.

Other Reported Biological Activities

Antimycobacterial Activity

Novel imidazo[1,2-b]pyridazine derivatives incorporating piperazine and morpholine moieties have been synthesized and evaluated for their antimycobacterial activity.[13] Some of these compounds exhibited potent in vitro activity against M. tuberculosis H37Rv strains, with MIC values as low as 1.6 µg/mL.[13][14]

Potential as Ligands for β-Amyloid Plaques

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, which are a pathological hallmark of Alzheimer's disease.[5][15] One derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, showed a high binding affinity (Ki = 11.0 nM) and could be a promising candidate for the development of PET radiotracers for imaging β-amyloid plaques in the brain.[5][15]

Antiparasitic Activity

Imidazo[1,2-b]pyridazines have also been reported as kinase inhibitors for parasites such as Plasmodium falciparum and Toxoplasma gondii.[1]

The Role of 6-Position Substitution in Modulating Biological Activity

Impact on Kinase Selectivity and Potency

Substitutions at the 2, 3, 6, 7, and 8-positions of the imidazo[1,2-b]pyridazine core are known to dictate kinase selectivity and potency.[3] The 6-position, in particular, has been a key site for modification to enhance biological activity and drug-like properties. For instance, the introduction of a 6-aryl substituent in Mps1 inhibitors improved cellular activity.[6] Similarly, 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines showed enhanced TAK1 inhibition.[3]

Influence on Pharmacokinetic Properties

Modifications at the 6-position can also significantly impact the pharmacokinetic profile of these compounds. For example, in the development of Tyk2 JH2 inhibitors, moving from a 6-anilino to a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine series dramatically improved metabolic stability.[11]

The Specific Case of the 6-Methyl Group

While the provided search results do not contain extensive specific data on the biological activity of this compound itself, the importance of substitution at the 6-position is well-established. The presence of a small alkyl group like methyl at this position can influence the compound's lipophilicity, metabolic stability, and steric interactions within the target binding pocket. Further research is warranted to fully elucidate the specific contribution of the 6-methyl group to the biological activity of this scaffold across different target classes.

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold is a highly versatile and privileged structure in medicinal chemistry, giving rise to a wide array of biologically active compounds. Its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents, primarily through the inhibition of key protein kinases. The 6-position of the imidazo[1,2-b]pyridazine core has been identified as a critical point for modification to enhance potency, selectivity, and pharmacokinetic properties. While specific data on this compound is limited in the current literature, the established importance of the 6-position suggests that this and other simple analogs could serve as valuable building blocks or lead compounds in future drug discovery efforts. The continued exploration of the chemical space around the imidazo[1,2-b]pyridazine scaffold holds great promise for the development of novel therapeutics for a range of human diseases.

References

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF.
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. NIH.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis.
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF.
  • (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed.
  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. PubMed.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.

Sources

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

The imidazo[1,2-b]pyridazine nucleus stands as a testament to the power of privileged scaffolds in modern medicinal chemistry. This bicyclic heteroaromatic system has emerged as a cornerstone in the design of a multitude of biologically active agents, demonstrating remarkable versatility across a spectrum of therapeutic targets.[1][2] Its inherent structural features, including a unique arrangement of nitrogen atoms and a planar geometry, provide an ideal framework for developing potent and selective modulators of complex biological processes. While the precise mechanism of action for the unadorned 6-methylimidazo[1,2-b]pyridazine remains to be fully elucidated in publicly available literature, the extensive body of research on its derivatives offers profound insights into the scaffold's therapeutic promise. This guide will delve into the core mechanisms of action attributed to the imidazo[1,2-b]pyridazine family, with a particular focus on its well-documented role in kinase inhibition, a field where it has achieved notable success, exemplified by the FDA-approved multi-kinase inhibitor, ponatinib.[2][3]

The Imidazo[1,2-b]pyridazine Scaffold: A Hub of Diverse Biological Activity

The imidazo[1,2-b]pyridazine core has been identified as a key pharmacophore in compounds exhibiting a wide array of biological activities, including:

  • Anticancer: Numerous derivatives have demonstrated potent antineoplastic properties, primarily through the inhibition of various protein kinases crucial for cancer cell proliferation and survival.[1][3]

  • Anti-inflammatory: The scaffold is central to the development of novel anti-inflammatory agents, particularly through the modulation of cytokine signaling pathways.[1]

  • Antimicrobial: The inherent chemical properties of this heterocyclic system have been harnessed to create compounds with significant antibacterial and antifungal activity.[1][4]

  • Antiviral and Antiparasitic: Research has also explored the potential of imidazo[1,2-b]pyridazine derivatives in combating viral and parasitic infections.[1][3]

  • Neurological Applications: Certain derivatives have been investigated as potential treatments for neurological disorders, including epilepsy and as imaging agents for β-amyloid plaques in Alzheimer's disease.[5][6]

This remarkable therapeutic diversity underscores the adaptability of the imidazo[1,2-b]pyridazine scaffold and its ability to be chemically tailored to interact with a multitude of biological targets.

Deep Dive: The Mechanism of Kinase Inhibition

A predominant mechanism of action for many biologically active imidazo[1,2-b]pyridazine derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer and autoimmune disorders.

Case Study: Allosteric Inhibition of Tyrosine Kinase 2 (Tyk2)

A compelling example of the sophisticated mechanism of action of imidazo[1,2-b]pyridazine derivatives is their role as allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[7][8] Tyk2 is a key mediator of pro-inflammatory cytokine signaling, including interleukins (IL-12, IL-23) and type 1 interferons (IFN), making it an attractive target for autoimmune and inflammatory diseases.[7]

Unlike traditional kinase inhibitors that compete with ATP at the catalytic site (the JH1 domain), these imidazo[1,2-b]pyridazine compounds bind to the catalytically inactive pseudokinase domain (JH2).[7] This allosteric mode of inhibition offers a path to greater selectivity, a significant challenge with ATP-competitive inhibitors due to the high conservation of the ATP-binding pocket across the kinome.

The binding of the imidazo[1,2-b]pyridazine ligand to the JH2 domain induces a conformational change in the Tyk2 protein, which in turn suppresses the catalytic activity of the JH1 domain.[7] This elegant mechanism effectively shuts down the downstream signaling cascade initiated by cytokine receptor activation.

Below is a diagram illustrating the allosteric inhibition of Tyk2 by an imidazo[1,2-b]pyridazine derivative.

Tyk2_Inhibition cluster_receptor Cell Membrane cluster_tyk2 Tyk2 Protein Cytokine_Receptor Cytokine Receptor JH1_Domain JH1 (Catalytic) Domain Cytokine_Receptor->JH1_Domain Activates STAT_Protein STAT Protein JH1_Domain->STAT_Protein Phosphorylates JH2_Domain JH2 (Pseudokinase) Domain JH2_Domain->JH1_Domain Inhibits (Conformational Change) Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Cytokine->Cytokine_Receptor Binds IZP_Inhibitor Imidazo[1,2-b]pyridazine Inhibitor IZP_Inhibitor->JH2_Domain Binds (Allosteric) Gene_Transcription Gene Transcription (Inflammation) STAT_Protein->Gene_Transcription Promotes

Caption: Allosteric inhibition of Tyk2 by an imidazo[1,2-b]pyridazine derivative.

Experimental Workflow for Characterizing Tyk2 Inhibition

The following table outlines a typical experimental workflow to characterize the mechanism of action of a novel imidazo[1,2-b]pyridazine-based Tyk2 inhibitor.

Experimental Step Methodology Purpose
1. Primary Binding Assay HTRF (Homogeneous Time-Resolved Fluorescence) or FP (Fluorescence Polarization) To determine the binding affinity (Kd or Ki) of the compound to the isolated Tyk2 JH2 domain.
2. Kinase Activity Assay In vitro kinase assay using purified Tyk2 enzyme, substrate, and ATP To measure the IC50 of the compound in inhibiting Tyk2 catalytic activity.
3. Cellular Phosphorylation Assay Western Blot or ELISA To assess the compound's ability to inhibit cytokine-induced phosphorylation of STAT proteins in relevant cell lines.
4. Selectivity Profiling Kinome-wide screening (e.g., KiNativ, DiscoverX) To evaluate the selectivity of the compound against a broad panel of other kinases.
5. In vivo Efficacy Studies Animal models of autoimmune disease (e.g., collagen-induced arthritis) To determine the therapeutic efficacy of the compound in a living organism.

Beyond Kinase Inhibition: Other Mechanistic Avenues

While kinase inhibition is a prominent mechanism, the imidazo[1,2-b]pyridazine scaffold has been shown to interact with other target classes. For instance, derivatives have been designed to act as:

  • GABAA Receptor Agonists: The broader class of imidazopyridines has a well-established history as agonists of the GABAA receptor, leading to sedative and anxiolytic effects.[9]

  • Voltage-Gated Calcium Channel Blockers: Certain 2-phenylimidazo[1,2-b]pyridazine derivatives have been identified as blockers of human Cav3.1 voltage-gated calcium channels, demonstrating potential as antiepileptic drugs.[6]

  • Enzyme Inhibitors: Some derivatives have been studied for their ability to inhibit enzymes such as cytochrome P450, which is crucial for drug metabolism.[10]

Future Directions and Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of structure-activity relationship (SAR) data available for its derivatives provides a robust foundation for the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles.[1] While the specific mechanism of action of this compound awaits detailed investigation, the extensive research on its analogues strongly suggests a high potential for biological activity, likely through the modulation of key cellular signaling pathways. Future research will undoubtedly uncover new and exciting therapeutic applications for this versatile and privileged heterocyclic system.

References

  • Moslin, R. et al. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Med. Chem. Lett. (2017). [Link]

  • Garrido, A. et al. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Eur. J. Med. Chem.226 , 113867 (2021). [Link]

  • ResearchGate. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (2023). [Link]

  • ResearchGate. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. (2021). [Link]

  • Zheng, M.-Q. et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Med. Chem. Lett.1 , 338–342 (2010). [Link]

  • Di Mauro, G. et al. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem e202400721 (2025). [Link]

  • Paidi, V. R. et al. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents15 , 131–139 (2018). [Link]

  • Akwata, D. et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med. Chem.15 , 178–192 (2024). [Link]

  • Li, Y. et al. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorg. Med. Chem. Lett.30 , 127139 (2020). [Link]

  • MedChemComm. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2017). [Link]

  • Al-Ostath, A. I. et al. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega (2025). [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to 6-Methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine ring system represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in engaging a wide array of biological targets. This in-depth technical guide focuses on a key derivative, 6-methylimidazo[1,2-b]pyridazine, a heterocyclic core that has demonstrated significant potential in the development of novel therapeutics. From its fundamental synthesis and chemical reactivity to its profound impact on drug discovery, particularly in the realm of kinase inhibitors, this document provides a comprehensive overview for researchers and drug development professionals. We will delve into the structure-activity relationships that govern its biological effects, explore its applications in oncology and beyond, and provide detailed experimental protocols to facilitate its practical application in the laboratory.

Introduction: The Imidazo[1,2-b]pyridazine Core - A Gateway to Diverse Bioactivity

The fusion of an imidazole and a pyridazine ring creates the imidazo[1,2-b]pyridazine scaffold, a nitrogen-rich heterocyclic system that has garnered immense interest in the pharmaceutical sciences.[1] Its structural resemblance to endogenous purines allows it to interact with a multitude of enzymes and receptors, making it a fertile ground for the discovery of new drugs.[2] The broad spectrum of pharmacological activities associated with this scaffold is extensive, encompassing anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[1][3]

The strategic placement of a methyl group at the 6-position of this scaffold gives rise to this compound, a derivative that has been instrumental in the design of potent and selective kinase inhibitors.[2] This guide will illuminate the unique attributes of this specific methylated analog, providing a detailed exploration of its synthesis, chemical behavior, and therapeutic applications.

Synthesis of the this compound Core

The construction of the this compound scaffold is typically achieved through a well-established synthetic route involving the cyclocondensation of a substituted aminopyridazine with an α-haloketone.[4] The key to accessing the 6-methyl derivative lies in the preparation of the corresponding 3-amino-6-methylpyridazine precursor.

Preparation of the Key Intermediate: 3-Amino-6-methylpyridazine

The synthesis of 3-amino-6-methylpyridazine can be approached through several methods, with a common strategy involving the transformation of a more readily available pyridazine derivative. For instance, 3-chloro-6-methylpyridazine can be subjected to amination to yield the desired product.

Cyclization to the Imidazo[1,2-b]pyridazine Ring System

With 3-amino-6-methylpyridazine in hand, the subsequent cyclization to form the imidazo[1,2-b]pyridazine core is a relatively straightforward process. The classical approach involves the reaction with an α-haloketone, such as chloroacetaldehyde or bromoacetone, in a suitable solvent.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Amino-6-methylpyridazine

  • To a solution of 3-chloro-6-methylpyridazine in a suitable high-boiling point solvent (e.g., n-butanol), add an excess of a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia).

  • Heat the reaction mixture in a sealed vessel at a temperature typically ranging from 120-150 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-amino-6-methylpyridazine.

Step 2: Synthesis of this compound

  • Dissolve 3-amino-6-methylpyridazine in a suitable solvent, such as ethanol or isopropanol.

  • Add an equimolar amount of an α-haloketone (e.g., chloroacetaldehyde or bromoacetone).

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Chemical Properties and Reactivity

The this compound scaffold possesses distinct chemical properties that are crucial for its role as a versatile building block in drug discovery. The electron-donating nature of the methyl group at the 6-position can influence the electron density of the pyridazine ring, potentially modulating its reactivity and interaction with biological targets.

The imidazole ring is generally susceptible to electrophilic substitution, while the pyridazine ring can undergo nucleophilic attack, particularly if further activated by electron-withdrawing groups. The nitrogen atoms in the ring system can also participate in hydrogen bonding, a key interaction in many drug-receptor binding events.

The most common sites for further functionalization are the 2- and 3-positions of the imidazole ring and the remaining open positions on the pyridazine ring. Metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are powerful tools for introducing a wide range of substituents at these positions, enabling the exploration of structure-activity relationships.[5]

Pharmacological Applications and Biological Targets

The true value of the this compound scaffold lies in its ability to serve as a foundation for the development of potent and selective inhibitors of various biological targets. Its application is most prominent in the field of oncology, particularly in the design of kinase inhibitors.

Kinase Inhibition: A Privileged Scaffold for Oncology

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-b]pyridazine core has proven to be an excellent scaffold for the design of ATP-competitive kinase inhibitors.[2] The 6-methyl substituent can contribute to the binding affinity and selectivity of these inhibitors by occupying a specific hydrophobic pocket in the kinase active site.

Case Study: Masitinib - A Tyrosine Kinase Inhibitor

A prominent example of a drug candidate featuring a substituted this compound core is Masitinib.[6] This compound is a potent and selective inhibitor of the c-Kit, PDGFR, and Lyn tyrosine kinases.[6] The synthesis of Masitinib utilizes 6-chloro-7-methylimidazo[1,2-b]pyridazine as a key intermediate, highlighting the importance of the methylated scaffold in achieving the desired pharmacological profile.[6]

G

Structure-Activity Relationships (SAR) in Kinase Inhibition

For many kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold, the substituent at the 6-position plays a crucial role in determining potency and selectivity.[7] While a methyl group can provide a favorable hydrophobic interaction, larger or more polar groups can be introduced to fine-tune the binding to the target kinase and improve pharmacokinetic properties.[7] The exploration of different substituents at this position is a common strategy in lead optimization campaigns. For instance, in the development of Mps1 kinase inhibitors, a scaffold change to an imidazo[1,2-b]pyridazine with substitution at the 6-position led to a significant increase in potency.[7]

Beyond Oncology: Other Therapeutic Areas

While oncology is a major focus, the this compound scaffold has shown promise in other therapeutic areas as well.

  • Neurodegenerative Diseases: Derivatives of imidazo[1,2-b]pyridazine have been investigated as ligands for β-amyloid plaques, which are implicated in Alzheimer's disease.[4] The lipophilicity and hydrogen bonding capacity of the scaffold make it a suitable starting point for the design of brain-penetrant molecules.

  • Inflammatory Diseases: The role of kinases in inflammatory signaling pathways has led to the exploration of imidazo[1,2-b]pyridazine-based inhibitors for autoimmune and inflammatory disorders. For example, derivatives of this scaffold have been developed as potent and selective inhibitors of Tyk2, a member of the Janus kinase (JAK) family.[8]

G

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable asset in the field of drug discovery. Its synthetic accessibility, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in the years to come. Future research will likely focus on:

  • Exploration of New Biological Targets: Expanding the scope of this scaffold beyond kinase inhibition to other enzyme families and receptor systems.

  • Development of More Selective Inhibitors: Fine-tuning the substituents on the core to achieve even greater selectivity for specific biological targets, thereby reducing off-target effects and improving safety profiles.

  • Application of Novel Synthetic Methodologies: Employing modern synthetic techniques, such as C-H activation and flow chemistry, to streamline the synthesis of diverse libraries of this compound derivatives.

References

  • Bendjeddou, L. Z., et al. (2023). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Molecules, 28(14), 5359.
  • Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Weng, Z., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 567-572.
  • Zheng, M. Q., et al. (2010). Synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. Journal of Medicinal Chemistry, 53(19), 7040-7048.
  • Gomes, M. S. F., et al. (2004). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • Choi, H. G., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1726-1744.
  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 542-555.
  • El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
  • Pagniez, F., et al. (2018). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2018(4), M1022.
  • Li, H., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127139.
  • Wang, T., et al. (2002). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(10), 1359-1362.
  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Rangel, D. C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 1.
  • CN101508676B. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Li, J., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 34(1), 183-187.
  • US8846676B2. 6-cycloamino-3-(pyrid-4-yl)imidazo[1,2-b]pyridazine derivatives, preparation thereof and therapeutic use thereof.
  • Kumar, A., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 16(2), 131-139.

Sources

Navigating the Preclinical Safety Landscape of 6-Methylimidazo[1,2-b]pyridazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Safety Assessment

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus, forming the core of numerous biologically active compounds with therapeutic potential across oncology, inflammation, and infectious diseases.[1][2] The successful development of the kinase inhibitor ponatinib, which features this core structure, has spurred further investigation into novel derivatives.[2] This guide focuses on a specific analogue, 6-Methylimidazo[1,2-b]pyridazine, providing a comprehensive technical overview of its known safety and toxicity profile. For researchers and drug development professionals, a thorough understanding of a compound's safety profile is paramount for navigating the complexities of preclinical and clinical development. This document synthesizes the available data for this compound and related compounds to offer a predictive and proactive safety assessment. We will delve into its physicochemical characteristics, extrapolate potential toxicological concerns from closely related analogues, and propose a robust, tiered strategy for a comprehensive safety evaluation.

Physicochemical Properties and In Silico Predictions

A foundational element of any safety assessment is the understanding of the molecule's inherent physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential for toxicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇N₃Echemi[3]
Molecular Weight 133.154 g/mol Echemi[3]
Melting Point 118-119 °CEchemi[3]
Density 1.24 g/cm³Echemi[3]
XLogP3 1.03770Echemi[3]
PSA (Polar Surface Area) 30.2 ŲEchemi[3]
Refractive Index 1.659Echemi[3]

In silico predictions based on these properties suggest that this compound possesses favorable drug-like characteristics, including good membrane permeability and oral bioavailability. However, these computational assessments require empirical validation.

Toxicological Profile: Insights from Analogue Studies

Direct, comprehensive toxicological data for this compound is not extensively published in peer-reviewed literature. Therefore, a predictive toxicological assessment must be inferred from studies on structurally related imidazo[1,2-b]pyridazine and imidazo-based heterocyclic derivatives.

In Vitro Cytotoxicity

Studies on various imidazo-pyridine/pyrazine heterocycles have demonstrated cytotoxic potential against a range of cancer cell lines.[1] While this is a desired effect for anticancer agents, it also signals the potential for toxicity towards normal, healthy cells. One study highlighted that while some imidazo-based compounds were non-toxic to certain cancer cell lines and showed minimal toxicity towards normal cell lines like HEK293 and MCF12A, others exhibited significant cytotoxicity.[1] For instance, certain imidazo-pyridine/pyrazine derivatives with a biphenyl substituent have shown promising results against breast and colon cancer cell lines.[1] At a concentration of 50 µM, some of these compounds were found to induce DNA fragmentation in HCT-116 and CT-26 cells, indicating a potential for genotoxicity.[1]

In Vivo Acute Toxicity

Acute oral toxicity studies in Wistar rats for some imidazo-based heterocyclic derivatives revealed significant toxicity at doses of 1000 mg/kg and higher.[1][4] Notably, signs of hepatotoxicity and spleen toxicity were observed at these higher doses.[1] Specifically, hepatic damage and cholestasis in liver tissues were reported for two of the three tested compounds.[1][4] Conversely, a study on 2,3-substituted imidazo[1,2-a]pyridines, a related but distinct scaffold, showed no signs of hepatic or renal toxicity after a 14-day oral treatment regimen in mice.[5] This highlights the critical role of the specific substitution pattern and the core heterocyclic system in determining the toxicity profile.

Genotoxicity

As mentioned, some imidazo-based derivatives have been shown to cause DNA fragmentation in vitro, a red flag for potential genotoxicity.[1] A comprehensive assessment of the genotoxic potential of this compound is crucial and should be conducted early in preclinical development.

Organ-Specific Toxicity

Based on analogue studies, the liver appears to be a potential target organ for toxicity for some imidazo[1,2-b]pyridazine derivatives, particularly at high doses.[1][4] Therefore, careful monitoring of liver function markers should be a key component of in vivo toxicity studies.

Proposed Experimental Workflow for a Comprehensive Safety Assessment

To rigorously evaluate the safety and toxicity profile of this compound, a tiered experimental approach is recommended. The following workflow provides a logical progression from in vitro screening to in vivo studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vitro ADME & Early In Vivo PK cluster_2 Tier 3: In Vivo Toxicology A Cytotoxicity Panel (e.g., HepG2, HEK293) B hERG Channel Assay A->B C Ames Test (Bacterial Reverse Mutation Assay) B->C D In Vitro Micronucleus Assay C->D E Metabolic Stability (Microsomes, Hepatocytes) D->E F CYP450 Inhibition Assay E->F G Plasma Protein Binding F->G H Single-Dose Pharmacokinetics (e.g., Rodent) G->H I Dose Range-Finding Study (e.g., 7-day, Rodent) H->I J 28-Day Repeated-Dose Toxicity (Rodent, Non-rodent) I->J K Safety Pharmacology (Irwin or FOB screen) J->K G A This compound B Phase I Metabolism (CYP450 Oxidation) A->B C Reactive Metabolite (e.g., Epoxide, Quinone-imine) B->C F Phase II Metabolism (e.g., Glucuronidation, Sulfation) B->F D Covalent Binding to Cellular Macromolecules (Protein, DNA) C->D E Hepatotoxicity / Genotoxicity D->E G Inactive, Excretable Metabolite F->G

Caption: Potential metabolic activation pathway.

Therefore, early metabolic profiling is essential to identify major metabolites and assess their potential for reactivity. If reactive metabolites are identified, further studies to characterize their adduction to proteins and DNA would be warranted.

Summary and Future Directions

The available data suggests that this compound is a promising scaffold, but a comprehensive understanding of its safety and toxicity profile is essential for its advancement as a potential therapeutic agent. While direct evidence is limited, studies on analogous compounds point towards potential for cytotoxicity and, at higher doses, hepatotoxicity.

A systematic and tiered approach to safety assessment, as outlined in this guide, is crucial. Early in vitro screening for cytotoxicity, genotoxicity, and hERG liability will provide a foundational understanding of the compound's potential liabilities. This should be followed by in vitro ADME and in vivo pharmacokinetic studies to understand its disposition. Finally, well-designed in vivo toxicology studies will be necessary to establish a safe dose range for first-in-human studies.

By proactively addressing these safety considerations, researchers can de-risk their drug development programs and increase the likelihood of successfully translating a promising molecule from the laboratory to the clinic.

References

  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]

  • Guzmán-Gutiérrez, S. L., et al. (2020). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Pharmaceuticals, 13(10), 282. [Link]

  • Kumar, A., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]

  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]

  • PubChem. (n.d.). Imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]

  • Di Micco, S., et al. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. [Link]

Sources

in silico modeling of 6-Methylimidazo[1,2-b]pyridazine binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 6-Methylimidazo[1,2-b]pyridazine Binding to Protein Kinases

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential.[1] Understanding the atomic-level interactions that govern the binding of these ligands to their protein targets is paramount for rational drug design and optimization. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of this compound binding to a representative protein kinase target, PIM-1. We will detail the entire computational pipeline, from system preparation and molecular docking to all-atom molecular dynamics (MD) simulations and end-point binding free energy calculations. The protocols described herein are designed to be self-validating, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine nucleus is a versatile heterocyclic framework that has been successfully employed in the development of inhibitors for a range of protein kinases, including PIM, Tyk2, c-Kit, and TAK1.[2][3][4] Its rigid, planar structure and accessible hydrogen bond donors and acceptors make it an ideal starting point for designing potent and selective inhibitors. This compound, the focus of this guide, features a key methyl group that can influence steric and electronic properties, impacting its binding affinity and selectivity profile.

In silico techniques, or computational methods, have become indispensable in modern drug discovery, offering a time and cost-effective means to predict molecular interactions, elucidate binding mechanisms, and guide synthetic efforts.[5][6][7] This guide will provide researchers, scientists, and drug development professionals with a practical, step-by-step methodology for modeling the binding of this important scaffold.

The Overall Computational Workflow

A robust computational analysis of protein-ligand binding involves a multi-stage process. Each step builds upon the last, progressively refining our understanding of the molecular recognition event. The workflow begins with predicting the binding pose and culminates in a dynamic analysis of the complex's stability and binding energetics.

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Post-MD Analysis PDB Select Target PDB (e.g., PIM-1 Kinase) Prot_Prep Protein Preparation (Add Hydrogens, Check Protonation) PDB->Prot_Prep Ligand Build Ligand (this compound) Lig_Param Ligand Parameterization (Generate Force Field Topology) Ligand->Lig_Param Docking Predict Binding Pose (AutoDock Vina) Prot_Prep->Docking Lig_Param->Docking Analysis_Dock Pose Selection & Analysis Docking->Analysis_Dock MD_Setup System Solvation & Ionization (GROMACS) Analysis_Dock->MD_Setup MD_Run Minimization, Equilibration & Production MD MD_Setup->MD_Run Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Run->Trajectory_Analysis MMGBSA Binding Free Energy (MM/GBSA Calculation) MD_Run->MMGBSA

Figure 1: The integrated workflow for in silico modeling of protein-ligand binding.

Part I: System Preparation - The Foundation of Accuracy

The quality of your starting structures dictates the reliability of all subsequent calculations. Garbage in, garbage out. This phase involves preparing both the protein receptor and the small molecule ligand for simulation. For this guide, we will use PIM-1 kinase as our target protein, a well-validated target for this scaffold.[4] A suitable starting crystal structure is PDB ID: 4D62.

Protein Preparation Protocol

Rationale: Raw PDB files are not immediately ready for simulation. They often lack hydrogen atoms, may have missing residues or sidechains, and contain experimental artifacts like water molecules and co-solvents that need to be addressed. The protonation states of ionizable residues (His, Asp, Glu, Lys) are pH-dependent and must be correctly assigned to ensure an accurate electrostatic model.

Step-by-Step Methodology:

  • Obtain PDB Structure: Download the crystal structure of PIM-1 kinase (e.g., PDB: 4D62) from the RCSB Protein Data Bank.

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. We retain only the protein chains required for the simulation.

  • Add Hydrogens and Assign Protonation States: Use a tool like Schrödinger's Protein Preparation Wizard, Amber's pdb4amber, or the web server H++ to add hydrogen atoms and predict the protonation states of titratable residues at a physiological pH of 7.4. This step is critical for establishing the correct hydrogen bond network.

  • Handle Missing Residues/Atoms: If the crystal structure has missing loops or sidechain atoms, they should be modeled in using tools like MODELLER or the SWISS-MODEL server. For this guide, we assume a complete starting structure.

Ligand Preparation and Parameterization

Rationale: The molecular mechanics force field provides the mathematical functions and parameters that describe the potential energy of the system. While modern protein force fields (e.g., AMBER ff19SB, CHARMM36m) are highly validated, parameters for drug-like small molecules like this compound are not included and must be generated.[8] The General AMBER Force Field (GAFF) is specifically designed for this purpose.[9][10] A critical component of this is the assignment of accurate partial atomic charges, which govern electrostatic interactions.

Step-by-Step Methodology:

  • Build the Ligand: Construct the 3D structure of this compound using a molecular builder like Avogadro, GaussView, or ChemDraw.

  • Geometry Optimization: Perform a quantum mechanical (QM) geometry optimization to obtain a low-energy conformation. The B3LYP functional with a 6-31G* basis set is a common and reliable level of theory for this task.

  • Calculate Partial Charges: Using the QM-optimized structure, calculate the electrostatic potential (ESP). Then, use a charge-fitting procedure like Restrained Electrostatic Potential (RESP) to derive the partial atomic charges. A faster, yet often effective, alternative is the AM1-BCC method.[11]

  • Generate GAFF Parameters: Use the Antechamber tool from the AmberTools suite to generate the GAFF parameters and create a topology file (.itp for GROMACS, .mol2/.frcmod for AMBER) for the ligand.[12]

Part II: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[13] This step generates a structural hypothesis of the binding mode, which serves as the starting point for more rigorous MD simulations.

Rationale: We use docking to sample a wide range of possible binding poses and score them based on a simplified energy function. This is computationally much cheaper than running MD simulations for every possible orientation. The top-scoring poses provide the most plausible starting coordinates for the protein-ligand complex.

G Receptor Prepared Protein (PDBQT format) Vina Run AutoDock Vina Receptor->Vina Ligand Prepared Ligand (PDBQT format) Ligand->Vina GridBox Define Search Space (Grid Box around Active Site) GridBox->Vina Results Output: 9 Binding Poses Ranked by Affinity Score Vina->Results Analysis Analyze Top Poses: - H-bonds - Hydrophobic contacts - Visual Inspection Results->Analysis Selection Select Best Pose for MD Analysis->Selection

Figure 2: Workflow for molecular docking using AutoDock Vina.

Docking Protocol with AutoDock Vina

Step-by-Step Methodology:

  • Prepare Files for Docking: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina, which includes partial charges and atom type information. This can be done using AutoDock Tools (ADT).[14][15]

  • Define the Binding Site: Identify the ATP-binding pocket of PIM-1 kinase. Define a search space (a "grid box") that encompasses this entire active site. The dimensions should be large enough to allow the ligand to rotate and translate freely within the pocket.

  • Run Docking Simulation: Execute AutoDock Vina, providing the prepared receptor, ligand, and the grid box configuration. Vina will perform a stochastic search to find the best binding poses.

  • Analyze Docking Results: Vina typically outputs several binding modes ranked by their predicted binding affinity (in kcal/mol).[16] Carefully inspect the top-ranked poses. The best pose should exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds to the hinge region, hydrophobic packing). This pose will be the starting structure for the MD simulation.

Pose RankVina Affinity (kcal/mol)Key Hinge Interactions
1-8.5Yes (Val126, Glu121)
2-8.2Yes (Val126)
3-7.9No
Table 1: Example of a docking results summary. The top-ranked pose with correct hinge interactions is selected.

Part III: Molecular Dynamics (MD) Simulations - Capturing the Dynamics of Binding

While docking provides a static snapshot, MD simulations allow us to observe the time-evolution of the protein-ligand complex, accounting for flexibility, solvent effects, and thermal motion.[[“]][18] This provides a much more realistic assessment of the binding mode's stability.

Rationale: MD simulations solve Newton's equations of motion for every atom in the system, generating a trajectory of atomic coordinates over time. This allows us to assess the stability of the predicted docking pose. If the ligand remains stably bound in its initial pose throughout the simulation, our confidence in the docking result increases significantly.[19] We use the GROMACS package for its high performance and extensive toolset.[20]

G Complex Selected Docked Complex (Protein + Ligand) Solvate Define Simulation Box & Add Water (e.g., TIP3P) Complex->Solvate Topology Combine Protein & Ligand Topologies Topology->Solvate Neutralize Add Counter-Ions (e.g., Na+, Cl-) Solvate->Neutralize Minimize Energy Minimization (Remove Steric Clashes) Neutralize->Minimize Equilibrate NVT & NPT Equilibration (Stabilize T and P) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production

Figure 3: The setup and execution pipeline for a GROMACS MD simulation.

GROMACS MD Simulation Protocol

Step-by-Step Methodology:

  • Combine Topologies: Merge the protein force field files with the ligand topology (.itp) file generated by Antechamber.[21][22]

  • Create the Simulation Box: Place the protein-ligand complex in a periodic simulation box (e.g., a cubic box) ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.

  • Solvation: Fill the simulation box with an explicit water model, such as TIP3P.[11]

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any bad contacts or steric clashes introduced during the setup.

  • Equilibration: Perform a two-stage equilibration process. First, a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, a longer simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[[“]]

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 100-200 nanoseconds) without any restraints. This trajectory will be used for all subsequent analyses.

Part IV: Analysis - From Trajectory to Insight

The raw output of an MD simulation is a trajectory file containing millions of atomic coordinates. The final step is to analyze this trajectory to extract meaningful biophysical insights.

Trajectory Stability Analysis

Rationale: We first need to confirm that the simulation has reached equilibrium and that the protein-ligand complex is stable. This is a crucial self-validation step.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to their starting positions. A stable, converged RMSD plot for both indicates that the system is equilibrated and the ligand is not diffusing away from the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions. High fluctuations in the binding site loops can be important for ligand binding.

  • Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the ligand and protein over time. The stability of key hydrogen bonds (e.g., to the kinase hinge) is a strong indicator of a stable binding mode.

Binding Free Energy Calculation (MM/GBSA)

Rationale: Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular end-point method to estimate the binding free energy of a ligand to a protein.[23][24] It offers a balance between computational cost and accuracy, making it more reliable than docking scores for ranking compounds.[25]

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of: G = E_MM + G_solv - TΔS

Where E_MM is the molecular mechanics energy, G_solv is the solvation free energy (split into polar and nonpolar contributions), and TΔS is the conformational entropy.

Step-by-Step MM/GBSA Protocol:

  • Extract Snapshots: Select a set of uncorrelated snapshots (e.g., every 100 ps) from the stable portion of the production MD trajectory.

  • Run MM/GBSA Calculation: Use the g_mmpbsa tool (for GROMACS) or the MMPBSA.py script (for AMBER) to perform the calculation on the extracted snapshots.[26][27] This involves calculating the individual energy components for the complex, the receptor, and the ligand.

  • Analyze Results: The final output will be an estimated ΔG_bind and its components (van der Waals, electrostatic, polar solvation, etc.). This allows for a detailed energetic analysis of the binding event. Note that due to the high computational cost and potential for large errors, the entropic term (TΔS) is often omitted when comparing similar compounds, providing a relative binding affinity.[24]

ComponentAverage Energy (kJ/mol)Std. Dev. (kJ/mol)
Van der Waals-150.48.2
Electrostatic-45.15.5
Polar Solvation110.810.1
Nonpolar (SASA)-12.50.9
ΔG bind (MM/GBSA) -97.2 12.3
Table 2: Example of MM/GBSA binding free energy decomposition. The negative ΔG indicates a favorable binding interaction.

Conclusion and Outlook

This guide has outlined a comprehensive and robust in silico workflow for characterizing the binding of this compound to its protein kinase targets. By systematically progressing from system preparation through docking, MD simulation, and free energy calculations, researchers can build a detailed, dynamic model of molecular recognition. This approach not only validates initial binding hypotheses but also provides deep mechanistic insights into the specific interactions that drive binding affinity and selectivity. The methodologies described here, grounded in established best practices, provide a solid foundation for any scientist aiming to leverage computational tools in the rational design of novel therapeutics based on this important chemical scaffold.

References

  • J. Bioinform, Comput. Biol. Drug Discovery Tools and In Silico Techniques: A Review.
  • YouTube. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial.
  • Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Ekins, S., et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology.
  • Lemkul, J. A. GROMACS Tutorials . Available at: [Link]

  • Semantic Scholar. Insilico Methods in Drug Discovery - A Review.
  • Lee, A., et al. (2021). In silico methods and tools for drug discovery. Computers in Biology and Medicine.
  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex . Available at: [Link]

  • RSC Publishing. The development of an Amber-compatible organosilane force field for drug-like small molecules.
  • YouTube. Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber.
  • YouTube. GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step).
  • ResearchGate. (PDF) Review on In-silico techniques An approach to Drug discovery.
  • Wikipedia. AMBER.
  • William L. Jorgensen Research Group. GROMACS Protein Ligand Complex Simulations.
  • Pan, A. C., et al. (2019). Force fields for small molecules. Methods in Molecular Biology.
  • Consensus. What are the best practices for molecular dynamics simulations in drug design?.
  • ResearchGate. The development of an Amber-compatible organosilane force field for drug-like small molecules.
  • CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial.
  • ResearchGate. (PDF) Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS.
  • Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
  • Sun, H., et al. Binding free energy theory and MM/PBSA method.
  • Protocol Exchange. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol.
  • Zhang, B., et al. (2021). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Journal of Chemical Information and Modeling.
  • ACS Publications. Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
  • University of Florence. Molecular Docking Tutorial.
  • PubMed. Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors.
  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
  • YouTube. Complete Guide to Script-Based Molecular Docking! | Autodock Vina Masterclass.
  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances.
  • Obakachi, A., et al. (2022). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Bioorganic & Medicinal Chemistry Letters.
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
  • European Journal of Medicinal Chemistry. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 6-Methylimidazo[1,2-b]pyridazine from 6-chloropyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-b]pyridazine core is a highly valued privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, including the FDA-approved kinase inhibitor Ponatinib.[1][2] Its rigid, planar structure and tunable electronic properties make it an ideal framework for developing potent and selective inhibitors for various biological targets. This application note provides a detailed, two-step protocol for the synthesis of 6-Methylimidazo[1,2-b]pyridazine, a key building block for compound library generation. The synthesis begins with the commercially available 6-chloropyridazin-3-amine, proceeds through a stable 6-chloroimidazo[1,2-b]pyridazine intermediate via a cyclocondensation reaction, and culminates in a palladium-catalyzed Suzuki-Miyaura cross-coupling to install the final methyl group. This guide emphasizes the mechanistic rationale behind procedural choices, offers practical insights for optimization, and ensures scientific integrity through authoritative citations.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Drug Discovery

The imidazo[1,2-b]pyridazine heterocyclic system is a cornerstone of modern drug design. Its bioisosteric relationship to purines allows it to interact with a wide range of biological targets, particularly protein kinases. This has led to its exploration in numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3] Notable examples include potent inhibitors of IRAK4 for treating lymphomas, Haspin inhibitors for cancer therapy, and agents for detecting β-amyloid plaques in Alzheimer's disease.[4][5][6]

The strategic importance of this scaffold necessitates reliable and scalable synthetic routes. The protocol detailed herein focuses on the synthesis of this compound, leveraging the versatile 6-chloro-substituted intermediate. The chloro group not only facilitates the initial ring formation but also serves as a crucial synthetic handle for diversification through cross-coupling chemistry, enabling extensive structure-activity relationship (SAR) studies.[7][8]

Overall Synthetic Strategy

The conversion of 6-chloropyridazin-3-amine to this compound is efficiently achieved in a two-step sequence. This approach isolates a stable intermediate, allowing for purification and characterization at each stage, which is critical for ensuring the quality of the final product in a drug discovery setting.

G start 6-chloropyridazin-3-amine intermediate 6-chloroimidazo[1,2-b]pyridazine start->intermediate Step 1: Cyclocondensation (+ Chloroacetaldehyde) final This compound intermediate->final Step 2: Suzuki-Miyaura Coupling (+ Methylboronic Acid)

Caption: High-level workflow for the two-step synthesis.

Part A: Synthesis of 6-chloroimidazo[1,2-b]pyridazine (Intermediate)

The first step is the construction of the fused bicyclic system via a classic cyclocondensation reaction between 6-chloropyridazin-3-amine and an α-halocarbonyl, in this case, chloroacetaldehyde.

Reaction Mechanism: The Causality of Cyclocondensation

The formation of the imidazo[1,2-b]pyridazine ring is a well-established process. The presence of the electron-withdrawing chloro group at the 6-position deactivates the pyridazine ring, yet critically influences the relative nucleophilicity of the two ring nitrogens. The N1 nitrogen, which is not adjacent to the amino group, becomes the most nucleophilic site.[4] This regioselectivity is essential for the desired cyclization.

The mechanism proceeds as follows:

  • SN2 Alkylation: The nucleophilic N1 of 6-chloropyridazin-3-amine attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion to form a pyridazinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic 3-amino group acts as an internal nucleophile, attacking the carbonyl carbon of the newly attached side chain.

  • Dehydration: The resulting cyclic hemiaminal intermediate readily undergoes acid-catalyzed dehydration to form the stable, aromatic imidazole ring, yielding the final product.

A mild base like sodium bicarbonate is used to neutralize the HCl generated during the initial alkylation, preventing unwanted side reactions and protonation of the starting amine.

Experimental Protocol: Step 1

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
6-chloropyridazin-3-amineC₄H₄ClN₃129.555.00 g38.6Starting Material
Chloroacetaldehyde (50% wt in H₂O)C₂H₂ClO78.507.25 mL~46.3Reagent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.014.86 g57.9Base
Ethanol (EtOH)C₂H₆O46.07100 mL-Solvent

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridazin-3-amine (5.00 g, 38.6 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the solid is mostly dissolved.

  • Add sodium bicarbonate (4.86 g, 57.9 mmol) to the mixture.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (7.25 mL, ~46.3 mmol) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 5-7 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (~50 mL) and stir.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL).

  • Dry the crude product under vacuum to yield 6-chloroimidazo[1,2-b]pyridazine as a solid. Further purification can be achieved by recrystallization from ethanol or column chromatography if necessary. A typical yield is around 70%.[9]

Part B: Synthesis of this compound (Final Product)

The second step involves replacing the chloro group at the 6-position with a methyl group. The Suzuki-Miyaura cross-coupling is an ideal choice for this transformation due to its high functional group tolerance and generally excellent yields.[8]

Reaction Mechanism: Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The catalytic cycle involves a palladium(0) species and is broadly understood to proceed via three key steps:

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-chloroimidazo[1,2-b]pyridazine, forming a Pd(II) complex.

  • Transmetalation: The methyl group is transferred from the organoboron species (activated by the base) to the palladium center, displacing the chloride and forming a new Pd(II)-methyl complex.

  • Reductive Elimination: The desired C-C bond is formed as the methyl group and the imidazopyridazine moiety are eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand (e.g., Xantphos) is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps, particularly with electron-deficient heteroaromatic chlorides.[8]

G pd0 Pd(0)L₂ center->pd0 pd2_complex [Ar-Pd(II)-Cl]L₂ center->pd2_complex pd2_methyl [Ar-Pd(II)-Me]L₂ center->pd2_methyl pd0->center ox_add Oxidative Addition ox_add->pd2_complex pd2_complex->center transmetal Transmetalation pd2_complex->transmetal transmetal->pd2_methyl pd2_methyl->center red_elim Reductive Elimination pd2_methyl->red_elim red_elim->pd0 ar_me Ar-Me (Product) red_elim->ar_me ar_cl Ar-Cl ar_cl->ox_add me_b Me-B(OH)₂ me_b->transmetal base Base base->transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Step 2

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
6-chloroimidazo[1,2-b]pyridazineC₆H₄ClN₃153.573.00 g19.5Starting Material
Methylboronic AcidCH₅BO₂59.861.75 g29.3Methyl Source
Pd(OAc)₂C₄H₆O₄Pd224.52220 mg0.98 (5 mol%)Catalyst Precursor
XantphosC₃₉H₃₂OP₂578.62850 mg1.47 (7.5 mol%)Ligand
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.8212.7 g39.0Base
1,4-DioxaneC₄H₈O₂88.11100 mL-Solvent

Procedure

  • Inert Atmosphere: This reaction is sensitive to air. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. Use degassed solvents.

  • To a dry Schlenk flask, add 6-chloroimidazo[1,2-b]pyridazine (3.00 g, 19.5 mmol), methylboronic acid (1.75 g, 29.3 mmol), Pd(OAc)₂ (220 mg, 0.98 mmol), Xantphos (850 mg, 1.47 mmol), and cesium carbonate (12.7 g, 39.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane (100 mL) via cannula or syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (~50 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Data and Characterization Summary

The following table summarizes expected outcomes and key analytical data for the synthesized compounds. Actual results may vary.

CompoundStructureFormulaMW ( g/mol )Typical YieldM.p. (°C)
6-chloroimidazo[1,2-b]pyridazineStructure ImageC₆H₄ClN₃153.5765-75%114-116[9]
This compoundStructure ImageC₇H₇N₃133.1570-85%N/A

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the identity and purity of the products.

Troubleshooting and Optimization

  • Cyclocondensation (Step 1):

    • Low Yield: Ensure the chloroacetaldehyde solution has not degraded. Incomplete reaction can be addressed by increasing the reaction time or temperature slightly.

    • Side Products: The use of a stronger base (e.g., NaOH, K₂CO₃) can lead to undesired side reactions. Sodium bicarbonate is recommended for its mildness.[4]

  • Suzuki-Miyaura Coupling (Step 2):

    • No Reaction: Catalyst activity is paramount. Ensure an oxygen-free environment and use anhydrous, degassed solvents. The palladium precursor and ligand quality are critical.

    • Dehalogenation: A common side reaction is the reduction of the C-Cl bond. This can sometimes be suppressed by using different solvent systems or ensuring the boronic acid is of high quality.

    • Alternative Couplings: If the Suzuki coupling proves inefficient, other palladium-catalyzed reactions like Stille (using a methyl-tin reagent) or Negishi (using a methyl-zinc reagent) can be explored as alternatives.[8]

Conclusion

This application note details a reliable and reproducible two-step synthesis for this compound, a valuable building block in medicinal chemistry. By proceeding through a stable 6-chloro intermediate, this strategy provides a robust platform for both the synthesis of the target molecule and the potential for further diversification at the 6-position. The mechanistic insights and procedural details provided herein are intended to empower researchers in drug discovery to efficiently access this important heterocyclic scaffold.

References

  • Zhi-Ping Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Ghozzi, M., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Paidi, V. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents. Available at: [Link]

  • Wang, X., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aci-Sèche, S., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (Image). Some synthetic routes to imidazo[1,2-b]pyridazines. Available at: [Link]

  • Paidi, K.R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences. Available at: [Link]

  • ResearchGate (Image). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. Available at: [Link]

Sources

Application Notes & Protocols for the Suzuki Coupling Reaction: Synthesis of 6-Aryl-Imidazo[1,2-b]Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents.[1][2] Its significance is highlighted by its presence in FDA-approved drugs such as Ponatinib (Iclusig®) , a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[3][4] The therapeutic versatility of this scaffold extends to antiviral, antimicrobial, and antineuropathic agents, making it a focal point for drug discovery programs.[1][3][5]

The functionalization of this core, particularly at the 6-position with diverse aryl groups, is critical for modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging this key carbon-carbon bond.[6] Its widespread adoption stems from its remarkable functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[7][8][9] This guide provides an in-depth analysis of the reaction mechanism, a validated protocol, and field-proven insights for the successful synthesis of 6-aryl-imidazo[1,2-b]pyridazines.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][10][11] Understanding this cycle is paramount for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the 6-halo-imidazo[1,2-b]pyridazine. This is often the rate-determining step and results in a Palladium(II) intermediate.[6][7] The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[8][12]

  • Transmetalation : This step requires the activation of the arylboronic acid by a base to form a more nucleophilic boronate species.[13][14] This boronate then transfers its aryl group to the Pd(II) complex, displacing the halide. The choice of base is critical for the efficiency of this step.[14]

  • Reductive Elimination : The two organic fragments (the imidazopyridazine and the aryl group) on the Pd(II) center couple and are expelled from the coordination sphere, forming the final 6-aryl-imidazo[1,2-b]pyridazine product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[10][15]

Suzuki_Mechanism cluster_inputs Reactants cluster_output Product Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd PdII_A R¹-Pd(II)L_n-X OxiAdd->PdII_A Trans Transmetalation PdII_A->Trans PdII_B R¹-Pd(II)L_n-R² Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (6-Aryl-Imidazo[1,2-b]pyridazine) RedElim->Product Product Formation Reactant1 R¹-X (6-Halo-Imidazo[1,2-b]pyridazine) Reactant1->OxiAdd Enters Cycle Reactant2 R²-B(OH)₂ (Arylboronic Acid) Reactant2->Trans Enters Cycle Base Base (e.g., K₃PO₄) Base->Trans Activates Boronic Acid

Sources

Application Notes and Protocols: Nucleophilic Substitution on the Imidazo[1,2-b]pyridazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry and drug discovery. Its structural resemblance to purines has made it a focal point for the development of potent kinase inhibitors and other therapeutic agents.[1][2] The clinical significance of this core is exemplified by the FDA-approved drug Ponatinib (Iclusig®) , a multi-kinase inhibitor used in the treatment of chronic myeloid leukemia.[2] The functionalization of the imidazo[1,2-b]pyridazine ring system is paramount for modulating potency, selectivity, and pharmacokinetic properties.

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for derivatizing this electron-deficient heterocycle, particularly at the C-6 position.[3][4] This approach allows for the direct introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, thereby enabling rapid access to diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides a detailed examination of the mechanism, scope, and a field-proven protocol for the amination of the imidazo[1,2-b]pyridazine core, tailored for researchers, scientists, and drug development professionals.

Mechanistic Rationale: The Chemistry of SNAr on Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine ring system is inherently electron-deficient, a property that makes it susceptible to nucleophilic attack, especially when substituted with a good leaving group such as a halogen (Cl, Br). The C-6 position is particularly activated towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine at C-6). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., chloride ion), yielding the substituted product.

While direct SNAr is highly effective, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful complementary method for forming C-N bonds on this scaffold.[1][5][6] These catalyzed reactions often proceed under milder conditions and can expand the scope to include less nucleophilic amines.[5][6]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Start Imidazo[1,2-b]pyridazine (6-Chloro Substituted) Meisenheimer Meisenheimer Complex (Anionic σ-complex) Start->Meisenheimer + R₂NH (Attack at C-6) Nu Nucleophile (e.g., R₂NH) Product 6-Substituted Product Meisenheimer->Product - Cl⁻ (Aromaticity Restored) LG Leaving Group (Cl⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol: C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine

This protocol details an efficient, fluoride-promoted method for the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. The procedure is based on a robust and high-yielding methodology, providing a practical example of SNAr on this core.[7][8]

Objective

To synthesize a library of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines via nucleophilic aromatic substitution for use in drug discovery programs.

Materials and Equipment
  • Starting Material: 3-bromo-6-chloroimidazo[1,2-b]pyridazine[9]

  • Nucleophiles: Various primary and secondary amines (see Table 1 for examples)

  • Reagents: Cesium fluoride (CsF), Benzyltriethylammonium chloride (BnNEt₃Cl)

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO)

  • Glassware: 5-10 mL microwave vial or round-bottom flask, magnetic stir bar, condenser (if using conventional heating)

  • Equipment: Magnetic stir plate with heating, rotary evaporator, flash chromatography system, NMR spectrometer, mass spectrometer.

Step-by-Step Experimental Procedure

Experimental_Workflow A 1. Reagent Addition - Add 3-bromo-6-chloroimidazo[1,2-b]pyridazine,  amine, CsF, and BnNEt₃Cl to a vial. B 2. Solvent Addition - Add anhydrous DMSO. A->B C 3. Reaction - Seal the vial and heat at 100 °C  for 24 hours with stirring. B->C D 4. Work-up - Cool to RT. - Dilute with water. - Extract with ethyl acetate. C->D E 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via flash chromatography. D->E F 6. Analysis - Characterize the pure product  (NMR, MS). E->F

Caption: Workflow for the C-6 amination of the imidazo[1,2-b]pyridazine core.

  • Reaction Setup: To a 5 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq.), the desired amine (2.0 eq.), cesium fluoride (CsF, 1.0 eq.), and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol %).

  • Solvent Addition: Add anhydrous DMSO to the vial to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Conditions: Seal the vial and place the mixture in a preheated oil bath or heating block at 100 °C. Stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-6 aminated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Field-Proven Insights & Causality
  • Choice of Solvent: DMSO is a polar aprotic solvent ideal for SNAr reactions. It effectively solvates the cationic species and does not interfere with the nucleophile, accelerating the reaction rate.

  • Role of CsF: Cesium fluoride serves as a mild base. The fluoride ion has been shown to promote amination reactions effectively, and this method advantageously uses significantly less fluoride compared to previous protocols.[7]

  • Phase-Transfer Catalyst: Benzyltriethylammonium chloride (BnNEt₃Cl) acts as a phase-transfer catalyst, which can be particularly useful in enhancing reaction rates when dealing with reagents of varying solubility.[7]

  • Temperature: Heating to 100 °C provides the necessary thermal energy to overcome the activation barrier for the substitution on the heteroaromatic ring.[7][8] Microwave irradiation can also be employed to shorten reaction times.[3]

Substrate Scope and Data Presentation

The described protocol is highly versatile and accommodates a broad range of primary and secondary amines, delivering the corresponding C-6 aminated products in consistently high yields.[7][8]

EntryAmine NucleophileProductIsolated Yield (%)[7][8]
1Propylamine3-bromo-6-(propylamino)imidazo[1,2-b]pyridazine95
2Benzylamine3-bromo-6-(benzylamino)imidazo[1,2-b]pyridazine98
32-(Thiophen-2-yl)ethan-1-amine3-bromo-6-((2-(thiophen-2-yl)ethyl)amino)imidazo[1,2-b]pyridazine94
4Pyrrolidine3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine96
5Morpholine4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine92
6Piperidine3-bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine93

Scope & Limitations: The reaction is well-tolerated by simple primary alkylamines, primary amines bearing aromatic and heteroaromatic functionalities (e.g., benzene, thiophene, furan), and common secondary cyclic amines.[7][8] While this protocol is optimized for amination, substitution with other nucleophiles like alcohols or thiols is also feasible. However, the introduction of alcohols may require stronger bases to generate the more potent alkoxide nucleophile.[3]

Conclusion

Nucleophilic aromatic substitution provides a direct and powerful route for the C-6 functionalization of the medicinally important imidazo[1,2-b]pyridazine core. The detailed protocol offers a reliable, high-yielding, and broadly applicable method for synthesizing diverse amine libraries. This experimental guide, grounded in mechanistic principles and supported by authoritative literature, serves as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics based on this privileged scaffold.

References

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.Google Search Result.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines.
  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation.
  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
  • Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
  • Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic...
  • Direct C‐3 arylation of imidazo[1,2‐b]pyridazines 87.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.PubMed Central (PMC) - NIH.
  • Nucleophilic Heteroaromatic Substitution. I. Pyridazines.The Journal of Organic Chemistry.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Buchwald–Hartwig amin
  • 3-Bromo-6-chloroimidazo(1,2-b)pyridazine.PubChem.
  • Buchwald-Hartwig Amin

Sources

Application Notes and Protocols for 6-Methylimidazo[1,2-b]pyridazine as a Kinase Inhibitor in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-methylimidazo[1,2-b]pyridazine and its derivatives as kinase inhibitors in cancer cell research. This document outlines the molecular rationale, key signaling pathways, and detailed protocols for evaluating the efficacy of this class of compounds.

Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many cancers.[3] Consequently, kinase inhibitors have become a cornerstone of modern oncology.[3][4] Derivatives of the imidazo[1,2-b]pyridazine core have demonstrated significant anti-proliferative activity against a range of cancer cell lines by targeting key kinases involved in tumor growth and survival.[5][6]

While specific data on this compound is part of a broader research landscape, the extensive studies on its analogs allow for a robust understanding of its potential mechanism of action and a clear framework for its investigation. These compounds typically function by competing with ATP for the binding pocket of the target kinase, thereby inhibiting its catalytic activity.[1] This guide will provide the foundational knowledge and practical protocols to explore the anti-cancer properties of this compound and related compounds.

Mechanism of Action: Targeting Key Oncogenic Kinases

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been shown to inhibit several critical kinases implicated in cancer progression. Notable targets include Monopolar spindle 1 (Mps1), Transforming growth factor-β activated kinase (TAK1), and Tyrosine kinase 2 (Tyk2).[6][7][8]

  • Mps1 (TTK): A key regulator of the spindle assembly checkpoint, Mps1 is often overexpressed in various cancers.[6] Its inhibition leads to chromosomal instability and ultimately, apoptosis in cancer cells.[6]

  • TAK1: This kinase is a central mediator of several pro-inflammatory and survival pathways, including NF-κB signaling.[7] In cancers like multiple myeloma, TAK1 is overexpressed and contributes to cell proliferation and survival.[7]

  • Tyk2: As a member of the Janus kinase (JAK) family, Tyk2 is involved in cytokine signaling pathways that can promote tumor growth and immune evasion.[8][9]

The general mechanism of action for imidazo[1,2-b]pyridazine-based inhibitors involves the blockade of downstream signaling cascades, leading to cell cycle arrest and apoptosis.

G cluster_0 Signaling Pathway Growth_Factor Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., TAK1, Mps1, Tyk2) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factors (e.g., NF-κB, STAT) Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cancer Cell Proliferation, Survival, and Angiogenesis Transcription_Factor->Cellular_Response Promotes Inhibitor This compound Inhibitor->Kinase_Cascade Inhibits

Caption: Generalized signaling pathway inhibited by this compound.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound as a kinase inhibitor in cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

G Start Seed Cancer Cells in 96-well Plate Incubate_1 Incubate for 24h (Cell Adherence) Start->Incubate_1 Treat Treat with Serial Dilutions of This compound Incubate_1->Treat Incubate_2 Incubate for 48-72h Treat->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_3 Solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) Incubate_3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing the direct inhibitory effect of this compound on a specific kinase. This can be performed using various commercially available assay kits (e.g., fluorescence-based or luminescence-based).[4]

G Start Prepare Kinase Reaction (Kinase, Substrate, ATP) Add_Inhibitor Add Serial Dilutions of This compound Start->Add_Inhibitor Incubate Incubate at 30°C (Kinase Reaction) Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., Add Stop Solution) Incubate->Stop_Reaction Detect_Signal Detect Signal (Fluorescence/Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and IC₅₀ Value Detect_Signal->Analyze_Data

Sources

Application Notes & Protocols: The Utility of Imidazo[1,2-b]pyridazine Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction: Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential for developing therapeutics and diagnostic tools for AD.[1] This document provides detailed application notes and protocols for two primary applications of 6-substituted imidazo[1,2-b]pyridazine derivatives in AD research: as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) for therapeutic intervention and as high-affinity ligands for imaging β-amyloid plaques.

Part 1: Therapeutic Application - Imidazo[1,2-b]pyridazines as GSK-3β Inhibitors

Scientific Rationale

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes.[2] In the context of Alzheimer's disease, the GSK-3β isoform is particularly relevant as it is known to phosphorylate tau protein. Hyperphosphorylation of tau leads to its aggregation and the formation of NFTs, a primary pathological hallmark of AD.[2] Therefore, inhibiting GSK-3β presents a promising therapeutic strategy to reduce tau pathology. A series of imidazo[1,2-b]pyridazine derivatives have been designed and synthesized as potent, brain-penetrant GSK-3β inhibitors.[2] In vivo studies have demonstrated that these compounds can significantly lower the levels of phosphorylated tau in animal models of Alzheimer's disease.[2]

Signaling Pathway

The therapeutic hypothesis centers on the direct inhibition of GSK-3β to prevent the downstream hyperphosphorylation of tau protein, thereby reducing the formation of neurofibrillary tangles.

GSK3B_Pathway Imidazo[1,2-b]pyridazine_Derivative Imidazo[1,2-b]pyridazine Derivative GSK3B GSK-3β Imidazo[1,2-b]pyridazine_Derivative->GSK3B Inhibits Tau Tau Protein GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau -> NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates to form Neuronal_Dysfunction Neuronal Dysfunction & Degeneration NFTs->Neuronal_Dysfunction

Caption: GSK-3β inhibition pathway by imidazo[1,2-b]pyridazine derivatives.

In Vivo Protocol: Evaluation in a Triple-Transgenic (3xTg-AD) Mouse Model

This protocol outlines the steps to assess the in vivo efficacy of an imidazo[1,2-b]pyridazine-based GSK-3β inhibitor in a relevant animal model of Alzheimer's disease. The 3xTg-AD mouse model is particularly useful as it develops both Aβ plaques and tau pathology.

1.3.1 Experimental Workflow

Caption: Workflow for in vivo evaluation of GSK-3β inhibitors.

1.3.2 Step-by-Step Methodology

  • Animal Model: Utilize male triple-transgenic (3xTg-AD) mice, which harbor three cumulative mutations (APP Swedish, MAPT P301L, and PSEN1 M146V). Age-matched non-transgenic mice should be used as controls.

  • Compound Formulation: Prepare the imidazo[1,2-b]pyridazine derivative in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).

  • Dosing Regimen:

    • Treatment Group: Administer the compound orally (e.g., via gavage) at a predetermined dose (e.g., 30 mg/kg) once daily for a specified duration (e.g., 4-6 weeks).

    • Vehicle Group: Administer the vehicle solution to a cohort of 3xTg-AD mice.

    • Control Group: A cohort of non-transgenic mice receiving the vehicle.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the mice and perfuse with ice-cold saline.

    • Harvest the brain and dissect the hippocampus and cortex.

    • Snap-freeze one hemisphere for biochemical analysis and fix the other for immunohistochemistry.

  • Biochemical Analysis (Western Blot for Phospho-Tau):

    • Homogenize the brain tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine total protein concentration using a BCA assay.

    • Separate protein lysates (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-phospho-Tau (e.g., AT8, PHF-1)

      • Anti-total-Tau

      • Anti-GSK-3β

      • Anti-phospho-GSK-3β (Ser9 - inactive form)

      • Anti-β-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phospho-protein levels to total protein levels.

Expected Quantitative Data

The primary outcome is a reduction in the ratio of phosphorylated tau to total tau in the brains of treated animals compared to the vehicle group.

Measurement Vehicle-Treated 3xTg-AD Compound-Treated 3xTg-AD Expected % Change
p-Tau / Total Tau Ratio1.0 (Normalized)< 1.0Significant Reduction
p-GSK-3β / Total GSK-3β1.0 (Normalized)> 1.0Increase (indicates inhibition)

Part 2: Diagnostic Application - Imidazo[1,2-b]pyridazines as β-Amyloid Plaque Ligands

Scientific Rationale

The definitive diagnosis of Alzheimer's disease often relies on postmortem examination of brain tissue for Aβ plaques and NFTs.[3] The development of radiolabeled ligands for positron emission tomography (PET) that can visualize Aβ plaques in the living brain is crucial for early diagnosis and for monitoring the efficacy of anti-amyloid therapies.[3] Imidazo[1,2-b]pyridazine derivatives have been synthesized and shown to bind to Aβ aggregates with high affinity, making them promising candidates for the development of novel PET radiotracers.[3][4] Their structural design as isosteric analogues of known amyloid imaging agents aims to improve properties like reduced nonspecific binding.[3]

In Vitro Protocol: Competitive Binding Assay for Aβ Plaques

This protocol describes an in vitro competitive binding assay to determine the binding affinity (Ki) of novel imidazo[1,2-b]pyridazine derivatives for synthetic Aβ aggregates.

2.2.1 Experimental Workflow

Caption: Workflow for in vitro Aβ competitive binding assay.

2.2.2 Step-by-Step Methodology

  • Preparation of Aβ₁₋₄₀ Aggregates:

    • Dissolve synthetic Aβ₁₋₄₀ peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Incubate the solution at 37°C for 24-48 hours with gentle agitation to promote fibril formation.

  • Competitive Binding Assay:

    • Radioligand: Use a known high-affinity radioligand, such as [³H]BTA-1 (2-(4′-(dimethylamino)phenyl)benzothiazole).[3]

    • Assay Buffer: Prepare a buffer containing, for example, 10% ethanol in phosphate-buffered saline (PBS).

    • Incubation Mixture (in triplicate):

      • 50 µL of Aβ₁₋₄₀ aggregates (e.g., 50-100 nM final concentration).

      • 50 µL of [³H]BTA-1 (e.g., 1-2 nM final concentration).

      • 50 µL of various concentrations of the test imidazo[1,2-b]pyridazine compound (the "competitor"), typically ranging from 0.1 nM to 10 µM.

      • For determining nonspecific binding, add a high concentration (e.g., 10 µM) of a known non-radioactive amyloid ligand like thioflavin T.

    • Incubate the mixture for 2-3 hours at room temperature.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through a GF/B glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor compound.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Quantitative Data

The outcome is the Ki value, which represents the binding affinity of the test compound for Aβ aggregates. Lower Ki values indicate higher binding affinity.

Compound Substitution Pattern Binding Affinity (Ki, nM)
Derivative 42-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine11.0[3][4]
Derivative 36-methoxyl analogueHigher than Derivative 4[3]
Phenyl Ring ReplacementPhenyl ring replaced with pyridinyl or thiophenylSignificantly reduced affinity[3]

Table based on data from Wang et al., 2010.[3][4]

References

  • Hartz, R. A., Ahuja, V. T., Sivaprakasam, P., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]

  • Wang, Y., Li, Z., Zhang, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 80–84. [Link]

  • Wang, Y., Li, Z., Zhang, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (n.d.). Multifunctional Small Molecules as Potential Anti-Alzheimer's Disease Agents. MDPI. [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). BMC. [Link]

  • Van Dam, D., & De Deyn, P. P. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. British Journal of Pharmacology, 164(4), 1285–1300. [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). BMC. [Link]

  • Zhang, L., et al. (2017). Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. Journal of Medicinal Chemistry, 60(13), 5695-5715. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (n.d.). National Institutes of Health. [Link]

  • Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. (2023). MDPI. [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (n.d.). National Institutes of Health. [Link]

  • Screening Techniques for Drug Discovery in Alzheimer's Disease. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Evaluation of Two 18F-labeled imidazo[1,2-a]pyridine Analogues as Potential Agents for Imaging Beta-Amyloid in Alzheimer's Disease. (n.d.). PubMed. [Link]

  • Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. (2022). PubMed Central. [Link]

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. (n.d.). PubMed Central. [Link]

  • N-Cyclohexylimidazo[1,2-a]pyridine derivatives as multi-target-directed ligands for treatment of Alzheimer's disease. (2020). PubMed. [Link]

  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. (2015). PubMed. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. (2025). PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. (2023). PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2023). PubMed. [Link]

Sources

Application Notes and Protocols for Developing Cell-Based Assays for 6-Methylimidazo[1,2-b]pyridazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 6-Methylimidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust cell-based assays to characterize the activity of this compound and its analogs.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring the development of self-validating and reproducible assay systems. We will explore a multi-tiered approach, beginning with broad assessments of cellular viability and progressing to specific target engagement and downstream pathway modulation assays.

I. Foundational Assays: Assessing General Cellular Effects

The initial characterization of a novel compound involves understanding its impact on cell proliferation and viability. These assays provide a broad overview of the compound's cytostatic or cytotoxic potential and are crucial for determining the appropriate concentration range for subsequent, more specific assays.

A. Cell Viability and Proliferation Assays

Scientific Rationale: The principle behind these assays is to measure cellular metabolic activity or membrane integrity as a surrogate for cell viability.[7] A reduction in these parameters upon treatment with this compound indicates an anti-proliferative or cytotoxic effect. Given that many imidazo[1,2-b]pyridazine derivatives target kinases involved in cell cycle and survival, these assays are a logical starting point.[4][5][8]

Recommended Cell Lines: The choice of cell line is critical and should be guided by the putative kinase targets of the imidazo[1,2-b]pyridazine scaffold, which include DYRKs, CLKs, PIM kinases, Mps1, and mTOR.[3][4][5][6][8]

Target Kinase FamilyRecommended Cell LinesRationale
mTOR A549 (Non-small cell lung cancer), MDA-MB-231, MDA-MB-468 (Triple-negative breast cancer)These cell lines exhibit sensitivity to mTOR inhibitors and have well-characterized mTOR signaling pathways.[1][3][6][9][10][11][12][13]
PIM Kinases PC-3 (Prostate cancer), HCT116 (Colon cancer), MDA-MB-231 (Breast cancer)These lines show increased expression of PIM kinases, which are associated with therapeutic resistance.[14][15]
Mps1 SW480 (Colon cancer), various breast cancer cell lines (e.g., Hs578T)Mps1 is often overexpressed in these cancer types.[8][16][17]
CLK2 MDA-MB-468 (Breast cancer), A549, H1299 (Non-small cell lung cancer)These cell lines have demonstrated high CLK2 expression.[18][19][20]
DYRK1A Neuro2a (N2a) (Mouse neuroblastoma)Can be used for overexpression studies to assess target engagement.[21][22]
General Kinase Inhibitor Profiling Ba/F3 (Murine pro-B cells)This IL-3 dependent cell line can be engineered to express specific kinases, making proliferation dependent on the activity of that kinase.[4][5][7][23][24]

Experimental Workflow: Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_culture Culture selected cell lines cell_harvest Harvest and count cells cell_culture->cell_harvest cell_seeding Seed cells into 96-well plates cell_harvest->cell_seeding compound_prep Prepare serial dilutions of This compound cell_seeding->compound_prep treatment Treat cells with compound (e.g., 24, 48, 72 hours) compound_prep->treatment add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) treatment->add_reagent incubation Incubate as per manufacturer's protocol add_reagent->incubation readout Measure absorbance or luminescence incubation->readout data_analysis Calculate % viability vs. control readout->data_analysis ic50 Determine IC50 values data_analysis->ic50

Caption: Workflow for a typical cell viability assay.

Detailed Protocol: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding:

    • Culture chosen cell lines to ~80% confluency.

    • Trypsinize, neutralize, and count the cells.

    • Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Note: The solubility of imidazo[1,2-b]pyridazine derivatives can vary; ensure complete dissolution.[25][26][27]

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). A preliminary screen at a single high concentration (e.g., 10 µM) can be informative.[28]

    • Include vehicle control (DMSO) and positive control (a known inhibitor of a relevant kinase, e.g., an mTOR inhibitor for A549 cells) wells.

    • Carefully remove the media from the cells and add 100 µL of the media containing the compound dilutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

II. Target Engagement Assays: Confirming Direct Interaction

Once the anti-proliferative activity is established, it is crucial to confirm that this compound directly interacts with its intended kinase target(s) within the complex cellular environment.

A. NanoBRET™ Target Engagement Assay

Scientific Rationale: The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.[22] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same kinase. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[6][8][22] This provides a quantitative measure of target engagement.

Experimental Workflow: NanoBRET™ Target Engagement Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis transfection Transfect cells with NanoLuc®-kinase fusion vector cell_seeding Seed transfected cells into a 96-well plate transfection->cell_seeding compound_prep Prepare serial dilutions of This compound cell_seeding->compound_prep tracer_addition Add NanoBRET® tracer to cells compound_prep->tracer_addition compound_treatment Add compound dilutions to cells tracer_addition->compound_treatment substrate_addition Add Nano-Glo® substrate and extracellular NanoLuc® inhibitor compound_treatment->substrate_addition readout Measure donor and acceptor emission wavelengths substrate_addition->readout bret_ratio Calculate NanoBRET™ ratio readout->bret_ratio ic50_curve Generate dose-response curve and determine IC50 bret_ratio->ic50_curve

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

    • Seed the cells into a white 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Add the NanoBRET® tracer (at a pre-determined optimal concentration) to the cells.

    • Immediately add the compound dilutions to the wells.

  • Luminescence Measurement:

    • Incubate the plate at 37°C, 5% CO₂ for 2 hours.

    • Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.

    • Add the substrate solution to each well.

    • Read the plate within 20 minutes on a luminometer equipped with filters for donor (450 nm) and acceptor (610 nm) emission.[6]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • Normalize the data to vehicle and no-tracer controls.

    • Plot the normalized BRET ratio against the compound concentration to determine the IC50 value.

B. Cellular Thermal Shift Assay (CETSA®)

Scientific Rationale: CETSA® is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[11][26][29][30] When a compound binds to its target protein in intact cells or cell lysates, it generally increases the protein's resistance to heat-induced denaturation. By heating the samples to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates direct binding.[11][30]

Detailed Protocol: CETSA® with Western Blot Detection

  • Cell Treatment:

    • Culture cells to high confluency in a suitable dish.

    • Treat the cells with this compound at a desired concentration (e.g., 10x the viability IC50) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[15]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[29]

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples to generate the CETSA® melting curves. A shift in the curve indicates target stabilization.

III. Downstream Signaling Assays: Elucidating the Mechanism of Action

Observing a direct binding event is a critical step, but understanding the functional consequence of this interaction is equally important. Downstream signaling assays measure the modulation of the kinase's activity by quantifying the phosphorylation of its known substrates.

A. In-Cell Western™ Assay

Scientific Rationale: The In-Cell Western™ (ICW) assay is an immunocytochemical method performed in a microplate format that allows for the simultaneous quantification of a target protein and its phosphorylated form.[31][32] This is particularly useful for kinase inhibitors as it can directly measure the inhibition of substrate phosphorylation in a cellular context.[33]

Detailed Protocol: Two-Color In-Cell Western™ for Substrate Phosphorylation

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells of serum for a few hours if the pathway is activated by growth factors.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., a growth factor to activate the mTOR pathway in A549 cells) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

  • Fixation and Permeabilization:

    • Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.[34]

    • Wash the cells with PBS containing 0.1% Triton X-100 to permeabilize the membranes.[34]

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer for 1.5 hours.[34]

    • Incubate the cells with two primary antibodies simultaneously overnight at 4°C: one that recognizes the phosphorylated substrate (e.g., rabbit anti-phospho-S6 ribosomal protein) and another that recognizes the total protein of a loading control (e.g., mouse anti-tubulin).

    • Wash the cells multiple times with PBS containing 0.1% Tween-20.

    • Incubate with two different species-specific secondary antibodies conjugated to distinct infrared dyes (e.g., goat anti-rabbit IRDye® 800CW and goat anti-mouse IRDye® 680RD) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the cells and allow the plate to dry.

    • Scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for both channels in each well.

    • Normalize the phospho-protein signal to the loading control signal.

    • Plot the normalized phospho-protein signal against the compound concentration to determine the IC50 for inhibition of downstream signaling.

IV. Assay Validation and Data Interpretation

Scientific Integrity & Logic: To ensure the reliability and reproducibility of the generated data, it is imperative to validate each assay.

A. Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Z'-Factor A statistical measure of the separation between positive and negative controls, indicating the quality and robustness of an assay for high-throughput screening.[5][16][21][35]Z' > 0.5: Excellent assay. 0 < Z' ≤ 0.5: Acceptable assay. Z' < 0: Unacceptable assay.[5][35]
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.Generally, an S/B ratio > 2 is desirable, but this can be assay-dependent.
Reproducibility The consistency of results across multiple experiments (inter-assay) and within the same experiment (intra-assay).Typically assessed by calculating the coefficient of variation (%CV), which should ideally be < 20%.
Dose-Response Curve The relationship between the compound concentration and the biological response.Should be sigmoidal with well-defined upper and lower plateaus.

B. Troubleshooting Common Issues:

Common issues in cell-based assays include high variability, edge effects in microplates, and problems with cell health.[2][4][18][24] To mitigate these, it is important to:

  • Maintain consistent cell culture practices, including cell passage number and seeding density.

  • Ensure proper mixing of reagents and uniform temperature and humidity across the microplate.

  • Regularly test for mycoplasma contamination.

  • Optimize reagent concentrations and incubation times for each specific cell line and assay.

V. Conclusion

The systematic approach outlined in these application notes provides a robust framework for characterizing the cellular activity of this compound. By progressing from broad phenotypic assays to specific target engagement and downstream signaling studies, researchers can build a comprehensive understanding of the compound's mechanism of action. Adherence to rigorous assay validation principles will ensure the generation of high-quality, reproducible data, which is essential for advancing promising compounds through the drug discovery pipeline.

VI. References

  • Warmuth, M., et al. (2007). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Pharmacology, 7(4), 337-342. Available at: [Link]

  • Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]

  • Alquézar, C., et al. (2022). DYRK1A Regulates the Bidirectional Axonal Transport of APP in Human-Derived Neurons. The Journal of Neuroscience, 42(33), 6433-6447. Available at: [Link]

  • O'Reilly, T., et al. (2008). Inhibition of the mTOR pathway enhances sensitivity of breast cancer triple negative cell lines to EGFR family inhibition. Cancer Research, 68(9 Supplement), 22. Available at: [Link]

  • Simon Serrano, S., et al. (2020). Mps1 expression correlates with aggressive tumors and predicts clinical outcome in neuroblastoma patients. Cancers, 12(7), 1937. Available at: [Link]

  • Ling, Y., et al. (2014). Overexpression of Mps1 in colon cancer cells attenuates the spindle assembly checkpoint and increases aneuploidy. Biochemical and Biophysical Research Communications, 450(4), 1670-1675. Available at: [Link]

  • PharmaLegacy. (n.d.). BaF3 Assays. Retrieved from [Link]

  • Melnick, J. S., et al. (2006). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Pharmacology, 6(4), 337-342. Available at: [Link]

  • Rizvi, S. A., et al. (2017). Increased growth and migration of A549 cells is mTOR dependent. Scientific Reports, 7(1), 1-13. Available at: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at: [Link]

  • Wee, S., et al. (2015). mTOR signaling in cancer and mTOR inhibitors in solid tumor targeting therapy. Cancers, 7(3), 1757-1777. Available at: [Link]

  • Schmit, T. L., et al. (2011). High levels of the Mps1 checkpoint protein are protective of aneuploidy in breast cancer cells. Proceedings of the National Academy of Sciences, 108(13), 5346-5351. Available at: [Link]

  • de Oliveira, J. C., et al. (2021). Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. Oncology Reports, 45(6), 1-1. Available at: [Link]

  • Parker, B. H., et al. (2006). E2F-1 Overexpression in U2OS Cells Increases Cyclin B1 Levels and cdc2 Kinase Activity and Sensitizes Cells to Antimitotic Agents. Molecular Cancer Research, 4(7), 479-489. Available at: [Link]

  • An, S., et al. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 109-115. Available at: [Link]

  • Chen, Y., et al. (2021). Effect of BRAF-mediated PI3K/Akt/mTOR pathway on biological characteristics and chemosensitivity of NSCLC A549/DDP cells. Oncology Letters, 22(1), 1-1. Available at: [Link]

  • Araki, K., et al. (2018). Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability. EMBO Molecular Medicine, 10(5), e8433. Available at: [Link]

  • de Roos, J. A., et al. (2018). Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division. Scientific Reports, 8(1), 1-15. Available at: [Link]

  • Liu, J., et al. (2017). Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway. Medical Science Monitor, 23, 2054-2060. Available at: [Link]

  • Soppa, U., et al. (2010). Dyrk1A Overexpression Inhibits Proliferation and Induces Premature Neuronal Differentiation of Neural Progenitor Cells. Journal of Neuroscience, 30(11), 3859-3870. Available at: [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

  • Liu, J., et al. (2017). Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway. Medical Science Monitor, 23, 2054-2060. Available at: [Link]

  • Zhang, Y., et al. (2013). LIM kinase 1 is required for insulin-dependent cell growth of osteosarcoma cell lines. Molecular Medicine Reports, 9(1), 253-258. Available at: [Link]

  • Cui, Y., et al. (2018). High levels of Mps1 attribute to the survival of aneuploid tumor cells. Cell Death & Disease, 9(3), 1-13. Available at: [Link]

  • Wang, Z., et al. (2017). Pim-1 kinase as cancer drug target: An update. Future Oncology, 13(12), 1113-1127. Available at: [Link]

  • Ma'ayan Lab. (n.d.). U2OS Gene Set. Retrieved from [Link]

  • Horizon Discovery. (n.d.). mTOR Pathway Cell Lines. Retrieved from [Link]

  • Zonta, F., et al. (2021). CK2 expression and activity in SK-N-BE and U2OS cells. International Journal of Molecular Sciences, 22(15), 8206. Available at: [Link]

  • Qu, Y., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Cancer Research, 80(18), 3847-3858. Available at: [Link]

  • Meric-Bernstam, F., et al. (2017). Vertical inhibition of the PI3K/Akt/mTOR pathway is synergistic in breast cancer. Clinical Cancer Research, 23(23), 7226-7237. Available at: [Link]

  • Muz, B., et al. (2019). PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species. Molecular Cancer Therapeutics, 18(9), 1545-1555. Available at: [Link]

  • Holder, S. L., et al. (2014). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. Molecular Cancer Therapeutics, 13(6), 1435-1444. Available at: [Link]

  • Nováková, O., et al. (2018). Analysis of protein expression in U2OS cells following treatment with a cytotoxic platinum(II) complex. Dalton Transactions, 47(34), 11737-11746. Available at: [Link]

  • Yin, X., et al. (2016). Overexpression of Dyrk1A regulates cardiac troponin T splicing in cells and mice. Biochemical and Biophysical Research Communications, 474(2), 313-318. Available at: [Link]

  • Grote, P., et al. (2011). DYRK1A Overexpression Leads to Severe Cardiomyopathy via Altered Cyclin D-Dependent Rb/E2f-Signaling. Circulation, 124(Suppl_21), A17301-A17301. Available at: [Link]

  • Fournier, A. P., et al. (2016). CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer. Oncotarget, 7(33), 53266-53278. Available at: [Link]

  • Song, M., et al. (2023). Cdc2-like kinases: structure, biological function and therapeutic targets for diseases. Journal of Hematology & Oncology, 16(1), 1-21. Available at: [Link]

  • Wiatrak, B., et al. (2021). DYRK1A expression in the investigated rodent cell lines. International Journal of Molecular Sciences, 22(16), 8886. Available at: [Link]

  • Zhang, Y., et al. (2020). CLK2 had a high expression in NSCLC tissues and cell lines. Journal of BUON, 25(3), 1435-1441. Available at: [Link]

  • Zhang, Y., et al. (2020). CLK2 promotes occurrence and development of non-small cell lung cancer. Journal of BUON, 25(3), 1435-1441. Available at: [Link]

  • LabSolutions. (n.d.). Imidazo[1,2-b]pyridazine, HCl. Retrieved from [Link]

  • Kung, M. P., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(10), 4367-4374. Available at: [Link]

  • Kumar, D., et al. (2020). Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids. Scientific Reports, 10(1), 1-17. Available at: [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

Sources

Application Notes and Protocols for 6-Methylimidazo[1,2-b]pyridazine as a TAK1 Inhibitor in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple myeloma (MM) remains a largely incurable hematologic malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. The tumor microenvironment plays a critical role in MM pathogenesis, promoting tumor growth, survival, and drug resistance. Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, has emerged as a pivotal therapeutic target in MM. TAK1 is constitutively overexpressed and phosphorylated in MM cells, acting as a central node in signaling pathways crucial for MM cell growth and survival, including the NF-κB and MAPK pathways. This document provides a detailed guide to the application of 6-Methylimidazo[1,2-b]pyridazine, a potent and selective TAK1 inhibitor, for the investigation of its therapeutic potential in multiple myeloma.

Introduction: The Rationale for Targeting TAK1 in Multiple Myeloma

Multiple myeloma is the second most common blood cancer, and despite recent therapeutic advances, it remains a significant clinical challenge. The bone marrow microenvironment provides a supportive niche for MM cells, contributing to disease progression and the development of drug resistance.[1][2] A key player in the crosstalk between MM cells and the bone marrow stroma is the serine/threonine kinase TAK1.

Constitutive activation of TAK1 in MM cells drives multiple pro-survival signaling cascades.[1][2] Inhibition of TAK1 has been shown to suppress the activation of NF-κB, p38 MAPK, ERK, and STAT3, leading to a decrease in the expression of critical mediators of MM growth and survival such as PIM2, MYC, Mcl-1, and IRF4.[1][2][3] Furthermore, TAK1 inhibition can disrupt the supportive interactions between MM cells and bone marrow stromal cells (BMSCs), impairing adhesion and reducing the production of crucial cytokines like IL-6.[1][2] This dual effect on both the tumor cells and their microenvironment makes TAK1 an attractive therapeutic target.

Recent discoveries have identified a class of 6-substituted imidazo[1,2-b]pyridazines as potent TAK1 inhibitors with significant anti-myeloma activity.[3][4] This guide focuses on this compound as a representative of this class for investigating TAK1 inhibition in multiple myeloma.

Mechanism of Action: How this compound Disrupts Myeloma Cell Survival

This compound exerts its anti-myeloma effects by directly inhibiting the kinase activity of TAK1. TAK1 is a critical upstream kinase that integrates signals from various stimuli, including TNF-α and IL-1β, to activate downstream pro-survival pathways.[5]

By inhibiting TAK1, this compound is hypothesized to:

  • Block NF-κB Activation: TAK1 is essential for the phosphorylation and activation of the IκB kinase (IKK) complex, which in turn leads to the degradation of IκB and the nuclear translocation of NF-κB.[6] Inhibition of TAK1 prevents NF-κB activation, thereby downregulating the expression of anti-apoptotic and proliferative genes.

  • Suppress MAPK Signaling: TAK1 also activates the p38 MAPK and JNK pathways, which are involved in inflammation and stress responses that can promote cancer cell survival.[7][8] Inhibition of TAK1 dampens these pro-survival signals.

  • Induce Apoptosis: By shifting the balance from pro-survival to pro-apoptotic signaling, TAK1 inhibition can directly induce programmed cell death in multiple myeloma cells.[9][10][11]

  • Disrupt the Tumor Microenvironment: TAK1 inhibition has been shown to impair the adhesion of MM cells to BMSCs and reduce the secretion of factors that promote tumor growth and bone destruction.[1][2]

Signaling Pathway Overview

TAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R TRAF2/6 TRAF2/6 TNFR->TRAF2/6 IL-1R->TRAF2/6 TAK1 TAK1 TRAF2/6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MKKs MKKs TAK1->MKKs This compound This compound This compound->TAK1 Inhibition IκB IκB IKK Complex->IκB P NF-κB NF-κB IκB->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation p38/JNK p38/JNK MKKs->p38/JNK AP-1 AP-1 p38/JNK->AP-1 Gene Expression Gene Expression NF-κB_nuc->Gene Expression Transcription of Pro-survival Genes AP-1->Gene Expression Transcription of Pro-inflammatory Genes

Caption: TAK1 Signaling Pathway in Multiple Myeloma.

Experimental Protocols

This section provides detailed protocols for evaluating the efficacy of this compound in multiple myeloma cell lines.

In Vitro Cell Viability Assay

This protocol determines the cytotoxic effects of this compound on MM cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, H929, RPMI-8226, OPM-2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay[12]

  • 96-well white, clear-bottom tissue culture plates

  • Multichannel pipette

  • Luminometer

Protocol:

  • Seed MM cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used for the compound.

  • Add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[13]

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 values using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed MM Cells (1x10^4 cells/well) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_assay_reagent Add CellTiter-Glo® Reagent incubate_48_72h->add_assay_reagent measure_luminescence Measure Luminescence add_assay_reagent->measure_luminescence analyze_data Analyze Data (Calculate GI50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability.

Western Blot Analysis of TAK1 Pathway Inhibition

This protocol is designed to confirm the inhibition of TAK1 signaling by this compound by examining the phosphorylation status of downstream targets.

Materials:

  • MM cell lines

  • This compound

  • TNF-α (optional, to stimulate the pathway)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-TAK1, anti-TAK1, anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-p38, anti-p38, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed MM cells in 6-well plates at a density of 1-2 x 10^6 cells/well and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 5 µM) for a specified time (e.g., 2-4 hours).[1] Include a vehicle control.

  • (Optional) Stimulate the cells with TNF-α (e.g., 10 ng/mL) for the last 15-30 minutes of the compound treatment to ensure robust pathway activation.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[14]

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 11.

  • Add ECL substrate and visualize the protein bands using an imaging system.

In Vivo Evaluation in a Multiple Myeloma Xenograft Model

To assess the in vivo efficacy of this compound, a murine xenograft model of multiple myeloma can be utilized.[17][18]

Xenograft Model Protocol

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or SCID) are commonly used for xenograft studies.[19]

Protocol:

  • Subcutaneously or intravenously inject a human multiple myeloma cell line (e.g., MM.1S, H929) into the mice. For a systemic model that better mimics the human disease, intravenous injection is preferred.[20]

  • Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging if luciferase-expressing cells are used.[21]

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer this compound via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. A vehicle control should be administered to the control group.

  • Monitor tumor growth and the general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting).

Data to Collect:
  • Tumor volume/bioluminescence signal

  • Body weight

  • Survival data

  • Analysis of target engagement in tumor tissue (e.g., phospho-TAK1 levels)

Data and Expected Outcomes

In Vitro Data Summary
Cell LineThis compound Representative GI50 (nM)
MPC-11~30
H929~30

Note: Data is representative of potent 6-substituted imidazo[1,2-b]pyridazine TAK1 inhibitors as described in the literature.[3][4]

Expected Western Blot Results

Treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of TAK1, p65 (NF-κB), and p38, without affecting the total protein levels of these kinases.

Troubleshooting

IssuePossible CauseSolution
High variability in cell viability assay Inconsistent cell seeding, edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate.
Weak or no signal in Western blot Insufficient protein loading, low antibody concentration, inactive ECL reagent.Confirm protein concentration. Optimize antibody dilution. Use fresh ECL reagent.
High background in Western blot Insufficient blocking, high antibody concentration, inadequate washing.Increase blocking time or use a different blocking agent. Reduce antibody concentration. Increase the number and duration of washes.

Conclusion

This compound represents a promising class of TAK1 inhibitors for the treatment of multiple myeloma. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. By targeting the central signaling node of TAK1, this compound has the potential to overcome drug resistance and improve outcomes for patients with multiple myeloma.

References

  • Hasegawa, M., et al. (2021). TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma. Blood Cancer Journal. [Link]

  • Pharmatest Services. Multiple myeloma mouse model. [Link]

  • Hasegawa, M., et al. (2021). TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma. Leukemia. [Link]

  • Reagan, M. R., et al. (2014). Preclinical animal models of multiple myeloma. American journal of cancer research. [Link]

  • Campbell, R. A., & Berenson, J. R. (2008). Animal models of multiple myeloma and their utility in drug discovery. Current protocols in pharmacology. [Link]

  • He, Y., et al. (2022). Timelapse viability assay to detect division and death of primary multiple myeloma cells in response to drug treatments with single cell resolution. Integrative Biology. [Link]

  • New Multiple Myeloma Mouse Model Should Advance Drug Development Efforts. (2016). Genetic Engineering & Biotechnology News. [Link]

  • Håland, E., et al. (2021). TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan. Oncotarget. [Link]

  • Taylor, N. (2021). A new target in multiple myeloma? TAK1 blocker boosts chemo's cancer-killing power in preclinical study. Fierce Biotech. [Link]

  • Oncotarget: TAK1-inhibitors are cytotoxic for multiple myeloma cells. (2021). News-Medical.Net. [Link]

  • RGE, S., et al. (2019). Animal Models of Multiple Myeloma Bone Disease. Frontiers in Oncology. [Link]

  • He, Y., et al. (2021). Timelapse viability assay to detect division and death of primary multiple myeloma cells in response to drug treatments with single cell resolution. bioRxiv. [Link]

  • Totzke, J., et al. (2017). Targeting Transforming Growth Factor Beta-Activated Kinase 1 as a Therapeutic Strategy in Cancer and Immune Disease. DukeSpace. [Link]

  • He, Y., et al. (2022). Timelapse viability assay to detect division and death of primary multiple myeloma cells in response to drug treatments with single cell resolution. PubMed. [Link]

  • TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park Comprehensive Cancer Center. [Link]

  • Mihaly, E., & Ninomiya-Tsuji, J. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cancers. [Link]

  • Håland, E., et al. (2022). TAK1-inhibitors did not reduce disease burden in a Vκ*MYC model of multiple myeloma. BMC research notes. [Link]

  • Totzke, J., et al. (2020). TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. Cellular signalling. [Link]

  • Zhang, Y., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology. [Link]

  • Wu, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ACS chemical biology. [Link]

  • Al-awar, R., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Arhoma, A., et al. (2017). Cell viability analysis of Multiple Myeloma cell lines measuring ATP levels, as evaluated by the CellTiter-Glo assay. ResearchGate. [Link]

  • TAK1 is Critical for IκB Kinase-mediated Activation of the NF-κB Pathway. ResearchGate. [Link]

  • Cell viability assay. (A) The multiple myeloma cell lines OPM2, RPMI... ResearchGate. [Link]

  • Ajibade, A. A., et al. (2012). TAK1 negatively regulates NF-κB and p38 MAP kinase activation in Gr-1+CD11b+ neutrophils. Immunity. [Link]

  • Ajibade, A. A., et al. (2012). TAK1 Negatively Regulates NF-κB and p38 MAP Kinase Activation in Gr-1+CD11b+ Neutrophils. Immunity. [Link]

  • Wang, Y., et al. (2015). TAK1-MAPK-NFkappaB Signaling Pathways Regulates Induction of TNF-alpha by Wear Particles In Vitro. 2015 8th International Conference on Biomedical Engineering and Informatics (BMEI). [Link]

  • Al-awar, R., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • Hasegawa, M., et al. (2021). TAK1 is a pivotal therapeutic target for tumor progression and bone destruction in myeloma. Blood. [Link]

  • Håland, E., et al. (2021). TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan. Oncotarget. [Link]

  • Al-awar, R., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Semantic Scholar. [Link]

  • TAK1-Inhibitors Offer Potential Treatment Strategy for Patients With Multiple Myeloma. (2021). AJMC. [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

  • Håland, E., et al. (2021). TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan. Consensus. [Link]

  • Chang, D. J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS medicinal chemistry letters. [Link]

  • Chauhan, D., et al. (2012). In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells. Clinical cancer research. [Link]

Sources

Application Notes and Protocols for 6-Methylimidazo[1,2-b]pyridazine as a Selective TYK2 Pseudokinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Methylimidazo[1,2-b]pyridazine as a selective inhibitor of the Tyrosine Kinase 2 (TYK2) pseudokinase domain. This document outlines the scientific rationale for targeting the TYK2 pseudokinase, details the mechanism of action of this compound, and provides detailed protocols for its characterization and application in both biochemical and cellular contexts.

Introduction: The Rationale for Targeting the TYK2 Pseudokinase Domain

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases pivotal in mediating signaling from cytokine and growth factor receptors.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is critical in regulating immune responses and inflammatory processes.[4][5] Dysregulation of this pathway is implicated in a multitude of autoimmune and inflammatory diseases.[4]

A key structural feature of JAKs is the presence of a catalytically inactive pseudokinase domain (JH2) in addition to the active kinase domain (JH1).[1][2] While the JH1 domain has been a traditional target for kinase inhibitors, its high degree of homology across the JAK family presents a significant challenge in developing selective inhibitors, often leading to off-target effects.[1][2][3] The pseudokinase (JH2) domain, however, offers an allosteric site with greater sequence divergence, providing an opportunity for the development of highly selective inhibitors.[1][2][6] Allosteric inhibitors that bind to the JH2 domain can induce conformational changes that regulate the activity of the JH1 domain, offering a more targeted therapeutic approach.[3][6][7]

TYK2 is a crucial mediator for the signaling of key cytokines such as IL-12, IL-23, and Type I interferons (IFN), all of which are strongly implicated in the pathophysiology of various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.[4][7][8][9] Therefore, selective inhibition of TYK2 is a highly attractive strategy for the treatment of these conditions.

Mechanism of Action of this compound

This compound belongs to the imidazo[1,2-b]pyridazine (IZP) class of compounds, which have been identified as potent and selective ligands for the TYK2 pseudokinase domain.[8][9] These compounds act as allosteric inhibitors. By binding to the JH2 domain, this compound stabilizes the pseudokinase domain in a conformation that prevents the receptor-mediated activation of the JH1 catalytic domain.[3][10] This allosteric modulation effectively blocks the downstream signaling cascade, specifically the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, without directly competing with ATP at the highly conserved active site of the kinase domain.[4] This mechanism is the foundation for the high selectivity of this compound for TYK2 over other JAK family members.[7]

Diagram: TYK2 Signaling Pathway and Inhibition

TYK2_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cytokine Receptor TYK2 JH2 (Pseudokinase) JH1 (Kinase) Receptor->TYK2:jh1 Activates JAK JH2 JH1 Receptor->JAK:jh1 Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT TYK2:jh1->STAT Phosphorylates JAK:jh1->STAT Phosphorylates STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus Translocates pSTAT pSTAT STAT->pSTAT pSTAT->STAT_dimer Dimerizes Inhibitor 6-Methylimidazo [1,2-b]pyridazine Inhibitor->TYK2:jh2 Binds & Inhibits Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Allosteric inhibition of the TYK2 pseudokinase (JH2) domain.

Synthesis of this compound

The synthesis of the imidazo[1,2-b]pyridazine scaffold is typically achieved through the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.[11] For the synthesis of this compound, a similar strategy can be employed.

Protocol: Synthesis of this compound

Materials:

  • 3-Amino-6-chloropyridazine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1 equivalent) in ethanol.

  • Add sodium bicarbonate (2-3 equivalents) to the solution to act as a mild base.

  • To this stirring mixture, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[12]

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Resuspend the resulting crude solid in water and stir for 30 minutes to dissolve any inorganic salts.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (C₇H₇N₃, MW: 133.15 g/mol ).[13]

  • Melting Point (MP): To assess purity.

Biochemical Assays for Inhibitor Characterization

Biochemical assays are essential for determining the direct interaction of the inhibitor with the target protein and for quantifying its potency and selectivity.

TYK2 JH2 Pseudokinase Domain Binding Assay

A fluorescence polarization (FP) based assay is a robust method to screen for and profile small molecules that bind to the TYK2 JH2 domain.[1][2] This assay relies on the competition between the test compound and a fluorescently labeled probe for binding to the purified TYK2 JH2 protein.

Principle: A small, fluorescently labeled probe bound to the larger TYK2 JH2 protein will have a high fluorescence polarization value due to its slow tumbling rate. When an unlabeled inhibitor displaces the probe, the smaller, free probe tumbles more rapidly, resulting in a decrease in fluorescence polarization.

Protocol: Fluorescence Polarization Competition Binding Assay

Materials:

  • Purified, recombinant TYK2 JH2 domain protein

  • Fluorescently labeled JH2 probe (e.g., JH2 probe 1)[1][2]

  • This compound (test compound)

  • Reference compound (e.g., Deucravacitinib)

  • Assay buffer (specific to the protein and probe, often provided in commercial kits)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound and the reference compound in assay buffer or DMSO (ensure final DMSO concentration is consistent and low, e.g., <1%).

  • In a 384-well plate, add the serially diluted compounds. Include wells for "no inhibitor" (maximum polarization) and "no protein" (minimum polarization) controls.

  • Prepare a master mix containing the TYK2 JH2 protein and the fluorescent probe at optimized concentrations (as determined by initial binding experiments).

  • Add the master mix to all wells containing the test compounds and controls.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Data Presentation: Example Binding Affinity Data

CompoundTargetAssay TypeIC₅₀ (nM)
This compoundTYK2 JH2FP CompetitionExperimental Value
Deucravacitinib (Reference)TYK2 JH2FP Competition~1-10
This compoundJAK1 JH2FP Competition>10,000
This compoundJAK2 JH2FP Competition>1,000

Note: IC₅₀ values are illustrative and will need to be determined experimentally.

Kinase Selectivity Assays

To confirm the selectivity of this compound for the TYK2 pseudokinase domain, it is crucial to perform counter-screens against the catalytic (JH1) domains of all JAK family members.

Protocol: In Vitro Kinase Activity Assay (e.g., Caliper-based Mobility Shift Assay)

Principle: This microfluidic assay monitors the phosphorylation of a synthetic peptide substrate by the recombinant kinase domain. The phosphorylated and non-phosphorylated peptides are separated based on charge, and the extent of phosphorylation is quantified.[14]

Procedure:

  • Use recombinant human kinase domains for TYK2 (JH1), JAK1, JAK2, and JAK3.

  • Prepare reaction mixtures containing the respective kinase, a fluorescently labeled peptide substrate, and ATP.[14]

  • Add serially diluted this compound to the reaction mixtures.

  • Incubate at room temperature for a defined period (e.g., 60-90 minutes).

  • Terminate the reactions by adding a stop buffer containing EDTA.

  • Analyze the samples on a microfluidic chip-based instrument (e.g., LabChip) to separate and quantify the substrate and product.

  • Determine the IC₅₀ values to assess the inhibitory activity against each kinase domain. For a selective JH2 binder, high IC₅₀ values are expected.

Cellular Assays for Functional Characterization

Cellular assays are critical to confirm that the biochemical binding and inhibition translate into functional activity in a physiological context.

Inhibition of STAT Phosphorylation in Human PBMCs

This assay measures the ability of the inhibitor to block the cytokine-induced phosphorylation of STAT proteins, a key downstream event in the JAK-STAT pathway.

Principle: Human peripheral blood mononuclear cells (PBMCs) are stimulated with a TYK2-dependent cytokine (e.g., IL-12 or IFN-α), leading to the phosphorylation of a specific STAT protein (e.g., pSTAT4 for IL-12).[15] The levels of phosphorylated STAT are then quantified using flow cytometry or Western blotting.

Protocol: Flow Cytometry-based pSTAT Assay

Materials:

  • Human PBMCs, freshly isolated or cryopreserved

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Recombinant human IL-12 or IFN-α

  • Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular pSTAT4.

  • Flow cytometer

Procedure:

  • Plate PBMCs in a 96-well plate.

  • Pre-incubate the cells with serially diluted this compound for 1-2 hours at 37°C.

  • Stimulate the cells with a pre-determined concentration of IL-12 for a short period (e.g., 15-30 minutes) at 37°C. Include unstimulated and stimulated vehicle controls.

  • Immediately fix the cells by adding a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with fluorochrome-conjugated antibodies against surface markers and intracellular pSTAT4.

  • Wash the cells and acquire data on a flow cytometer.

  • Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT4 signal.

  • Calculate the IC₅₀ value based on the inhibition of the cytokine-induced pSTAT4 signal.

Diagram: Cellular Assay Workflow

Cellular_Assay_Workflow A Isolate PBMCs B Pre-incubate with This compound A->B C Stimulate with Cytokine (e.g., IL-12) B->C D Fix and Permeabilize Cells C->D E Stain with Fluorescent Antibodies (e.g., anti-pSTAT4) D->E F Analyze by Flow Cytometry E->F G Determine IC50 F->G

Caption: Workflow for assessing pSTAT inhibition in cellular assays.

Cytokine Production Assay

To assess the broader functional consequences of TYK2 inhibition, the production of downstream inflammatory cytokines can be measured.

Protocol: ELISA for Cytokine Quantification

Principle: In response to specific stimuli, immune cells produce cytokines that are secreted into the culture supernatant. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of these cytokines. For example, inhibition of the IL-23/TYK2 pathway can lead to reduced production of IL-17.[15]

Procedure:

  • Culture PBMCs or a relevant cell line in the presence of a stimulus known to induce cytokine production (e.g., anti-CD3/CD28 for T cells).

  • Treat the cells with various concentrations of this compound.

  • After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatant.

  • Quantify the concentration of the target cytokine (e.g., IL-17) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Determine the IC₅₀ for the inhibition of cytokine production.

Summary and Conclusion

This compound represents a promising tool for the selective inhibition of TYK2 through its interaction with the pseudokinase domain. The protocols outlined in these application notes provide a framework for the synthesis, biochemical characterization, and cellular validation of this compound. By targeting the less conserved JH2 domain, this compound offers a high degree of selectivity, making it a valuable probe for studying TYK2-mediated signaling pathways and a potential starting point for the development of novel therapeutics for autoimmune and inflammatory diseases.

References

  • BPS Bioscience. (n.d.). TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit.
  • BPS Bioscience. (n.d.). TYK2 JH2 Pseudokinase Domain Assay Service.
  • BenchChem. (2025). A Side-by-Side Analysis of Investigational TYK2 Inhibitors: A Guide for Researchers.
  • Cianci, F., et al. (2023). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases.
  • BioWorld. (2015). Preclinical investigation of a small-molecule JAK1/TYK2 inhibitor for psoriasis.
  • Fensome, A., et al. (2020). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. Scientific Reports.
  • Xiong, Y., et al. (2025). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry.
  • Wei, J., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.
  • Prize, T. (2026). Comparative Analysis Positions Zasocitinib Among Next-Generation TYK2 Inhibitors.
  • Locke, G., et al. (2022). Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling. Methods in Enzymology.
  • Lin, T. H., et al. (2020).
  • Wrobleski, S. T., et al. (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
  • Chimalakonda, A., et al. (2021). In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors.
  • Moslin, R., et al. (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
  • Coban, G., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry.
  • Moslin, R. J., et al. (2019). Identification of Imidazo[1,2- b ]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
  • Sinfoo Biotech. (n.d.). This compound, (CAS# 17412-38-3).
  • Lin, T. H., et al. (2019).
  • Chen, C. P., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
  • Sharnappa, C. R., et al. (2018). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • EMJ. (2025). Exploring TYK2 Inhibition in Moderate-to-Severe Plaque Psoriasis. European Medical Journal.
  • Bristol Myers Squibb. (n.d.). SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs.

Sources

Application Note: Comprehensive Spectroscopic Characterization of 6-Methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive structural elucidation of 6-Methylimidazo[1,2-b]pyridazine, a key heterocyclic scaffold in medicinal chemistry.[1][2] We present a suite of optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are crafted to ensure not only the unambiguous identification and characterization of the target molecule but also to serve as a foundational workflow for the analysis of related derivatives. Our approach emphasizes the integration of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques with high-resolution mass spectrometry (HRMS) to create a self-validating system for structural confirmation.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif frequently encountered in the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide range of biological activities, including potent kinase inhibition, making them highly valuable in oncology and immunology research.[3][4] The substitution pattern on this bicyclic system is critical for its pharmacological activity, necessitating precise and unequivocal structural characterization. The introduction of a methyl group at the 6-position, as in this compound, can significantly influence its electronic properties and metabolic stability. Therefore, a robust analytical workflow for its characterization is paramount for advancing drug discovery programs based on this scaffold.

Experimental Workflow: A Multi-technique Approach

The comprehensive characterization of this compound relies on the synergistic application of mass spectrometry and NMR spectroscopy. The following workflow provides a systematic approach to obtaining a complete and validated structural assignment.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy cluster_3 Data Analysis & Validation Prep Weigh & Dissolve This compound HRMS High-Resolution MS (ESI-TOF) Determine Elemental Composition Prep->HRMS Dilute sample H1_NMR 1H NMR Proton Environment & Coupling Prep->H1_NMR Prepare NMR tube Frag Tandem MS (MS/MS) Elucidate Fragmentation Pattern HRMS->Frag Analysis Integrate MS & NMR Data HRMS->Analysis C13_NMR 13C NMR Carbon Skeleton H1_NMR->C13_NMR COSY 2D COSY Proton-Proton Correlations C13_NMR->COSY HSQC 2D HSQC Direct C-H Correlations COSY->HSQC HMBC 2D HMBC Long-Range C-H Correlations HSQC->HMBC HMBC->Analysis Validation Confirm Structure Analysis->Validation

Figure 1: Integrated workflow for the characterization of this compound.

Mass Spectrometry Analysis

Mass spectrometry provides the molecular weight and elemental composition of the target compound, which are fundamental for its identification.

High-Resolution Mass Spectrometry (HRMS) Protocol

Rationale: HRMS, particularly with a time-of-flight (TOF) analyzer, offers high mass accuracy, enabling the confident determination of the elemental formula of the molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this class of compounds, typically producing the protonated molecular ion [M+H]⁺.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute this solution to approximately 10 µg/mL with the same solvent.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is recommended to observe the [M+H]⁺ ion.

  • Infusion: Introduce the sample into the ion source via direct infusion at a flow rate of 5-10 µL/min.

  • Mass Range: Set the mass analyzer to scan a range of m/z 50-500.

  • Data Acquisition: Acquire data for at least 1 minute to obtain a good average mass measurement.

  • Data Analysis: Process the acquired spectrum to determine the accurate mass of the most abundant ion. Compare this experimental mass with the theoretical mass calculated for the protonated molecule.

Expected HRMS Data

For this compound (C₈H₇N₃), the expected monoisotopic mass and the accurate mass of the protonated molecule are presented in the table below.

ParameterValue
Molecular FormulaC₈H₇N₃
Monoisotopic Mass145.0640
Theoretical [M+H]⁺ (m/z)146.0718
Expected Mass Accuracy< 5 ppm
Fragmentation Pattern Analysis (Tandem MS)

Rationale: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion (in this case, the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure.

Protocol:

  • Instrumentation: Use a mass spectrometer capable of MS/MS, such as a quadrupole-TOF (Q-TOF) or an ion trap.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 146.0718) in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): Fragment the isolated precursor ion by colliding it with an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to produce a rich fragmentation spectrum.

  • Product Ion Scan: Scan the product ions in the second stage of the mass spectrometer.

  • Interpretation: Analyze the product ion spectrum to propose a fragmentation pathway. This can help confirm the connectivity of the heterocyclic core. While the fragmentation of imidazo[1,2-a]pyridines has been studied, the specific pathways for imidazo[1,2-b]pyridazines may vary.[5]

NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution. A combination of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.

Sample Preparation for NMR

Protocol:

  • Sample Quantity: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The selection of the solvent can influence the chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool into a clean, dry NMR tube.

One-Dimensional (1D) NMR Protocols

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environments, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).

Protocol:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal.

Rationale: ¹³C NMR provides information about the carbon framework of the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.

Protocol:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR processing.

Two-Dimensional (2D) NMR Protocols

Rationale: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing the connectivity of proton spin systems.

Protocol:

  • Pulse Sequence: A standard COSY-90 or DQF-COSY pulse sequence.

  • Data Acquisition: Acquire data with a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution.

  • Interpretation: Cross-peaks in the COSY spectrum indicate that the two protons at the corresponding chemical shifts on the F2 (direct) and F1 (indirect) axes are spin-coupled.

Rationale: The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.

Protocol:

  • Pulse Sequence: A standard HSQC pulse sequence with gradient selection.

  • Data Acquisition: The spectral widths in both dimensions should be set to encompass all proton and carbon signals.

  • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

Rationale: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is a powerful tool for piecing together molecular fragments and establishing the overall connectivity of the molecule, especially around quaternary carbons.

Protocol:

  • Pulse Sequence: A standard HMBC pulse sequence with gradient selection.

  • Optimization: The experiment is typically optimized for a long-range coupling constant of 8-10 Hz.

  • Interpretation: Cross-peaks in the HMBC spectrum indicate long-range C-H couplings, which are used to connect different parts of the molecule.

Predicted NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are based on data for the parent imidazo[1,2-b]pyridazine and related substituted derivatives, as well as general principles of NMR spectroscopy.[6][7][8]

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityCoupling Constant (J, Hz)
2~134~7.8s-
3~117~7.5s-
6-CH₃~20~2.4s-
7~126~7.6d~9.0
8~117~6.8d~9.0
5a~143---
6~140---
9a~139---

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Structural Elucidation using 2D NMR

The following diagram illustrates the key HMBC correlations that would be expected for this compound, which are essential for confirming the structural assignment.

Figure 2: Expected key HMBC correlations for this compound. (Note: A chemical structure diagram would typically be used here to visually map these correlations).

Interpretation of Key HMBC Correlations:

  • H2 to C3 and C9a: Confirms the position of H2 in the imidazole ring.

  • H3 to C2 and C9a: Confirms the position of H3 and its relationship to the bridgehead carbon C9a.

  • H7 to C5a and C9a: Establishes the connectivity of the pyridazine ring and its fusion to the imidazole ring.

  • H8 to C6 and C5a: Further confirms the pyridazine ring structure.

  • 6-CH₃ to C6, C7, and C5a: Unequivocally places the methyl group at the C6 position.

Conclusion

The combination of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments provides a robust and reliable workflow for the comprehensive characterization of this compound. The protocols and expected data presented in this application note serve as a detailed guide for researchers in medicinal chemistry and related fields, ensuring the confident structural elucidation of this important heterocyclic scaffold and its analogues. This analytical rigor is a critical component of the drug discovery and development process.

References

  • Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (1968). Mass spectra of some imidazo[1,2-b]pyridazines. Journal of Heterocyclic Chemistry.
  • Gomez, L., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc.
  • Benchchem. 6-Chloro-7-methylimidazo[1,2-b]pyridazine.
  • El-Faham, A., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of the Chilean Chemical Society.
  • ChemicalBook. Imidazo[1,2-b]pyridazine-2-carboxylic acid(160911-42-2) 1H NMR.
  • ChemicalBook. Imidazo[1,2-b]pyridazine(766-55-2) 13C NMR.
  • ChemicalBook. Imidazo[1,2-b]pyridazine(766-55-2) 1H NMR.
  • Li, X., et al. (2020). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. European Journal of Medicinal Chemistry.
  • Patel, M., et al. (2015). IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • Kumar, R. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry.
  • BLDpharm. 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine.
  • Sippl, W., et al. (2012). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Journal of Medicinal Chemistry.
  • Gireesh, M., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents.
  • Wang, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
  • Le-Dey, R., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Aly, A. A., & El-Shehry, M. F. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • BLDpharm. 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Liu, X., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters.
  • Nouira, I., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules.
  • Chemical Shifts. 13C NMR of 6-BROMO-3-METHYLIMIDAZO-[1,2-A]-PYRIDINE.
  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
  • Gellis, A., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank.
  • Liu, X., et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine.
  • Fisher Scientific.

Sources

Application Note & In Vivo Protocol: Preclinical Evaluation of 6-Methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Context

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] Its significance is highlighted by the successful FDA-approved multi-kinase inhibitor, Ponatinib, which utilizes this very core to treat chronic myeloid leukemia.[2] Derivatives of this scaffold have shown a wide array of biological activities, including anti-inflammatory, anticancer, and antiparasitic properties.[1][3]

This document provides a comprehensive in vivo testing strategy for a novel derivative, 6-Methylimidazo[1,2-b]pyridazine. Given the scaffold's established success in kinase inhibition, this protocol is designed around the hypothesis that this compound is a small molecule kinase inhibitor with potential applications in oncology.[4][5]

The successful translation of a promising compound from the bench to the bedside depends critically on the design and execution of robust preclinical animal studies.[6][7] This guide outlines a logical, multi-stage in vivo evaluation process, beginning with essential pharmacokinetic and tolerability studies before proceeding to a definitive efficacy model. All protocols are designed to adhere to the principles of Good Laboratory Practice (GLP) as required by regulatory bodies like the FDA for ensuring data integrity and reliability.[8][9]

Part 1: Preliminary Pharmacokinetic (PK) and Tolerability Assessment

Causality: Before assessing if a drug works, we must first understand how to deliver it and how the animal's body handles it (Absorption, Distribution, Metabolism, and Excretion - ADME). A preliminary PK study is essential to determine the compound's bioavailability and clearance rate, which informs the dosing regimen (e.g., once vs. twice daily) for subsequent efficacy studies.[10][11] Concurrently, a dose-range-finding acute toxicity study helps establish a safe and tolerable dose range, identifying the Maximum Tolerated Dose (MTD).

Protocol 1.1: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile, bioavailability, and key PK parameters of this compound following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Use 18-24 healthy male BALB/c mice (6-8 weeks old). This strain is widely used for initial PK studies.

  • Acclimatization: Allow animals to acclimate for at least 7 days under standard vivarium conditions.

  • Compound Formulation:

    • IV Formulation: Dissolve the compound in a vehicle suitable for injection, such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final solution must be sterile-filtered.

    • PO Formulation: Formulate as a suspension or solution in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

  • Dosing Groups:

    • Group 1 (IV): n=9-12 mice. Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Group 2 (PO): n=9-12 mice. Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 50-100 µL) from 3 mice per time point into EDTA-coated tubes.

    • Time Points (IV): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Time Points (PO): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

ParameterAbbreviationDescription
Half-LifeTime required for the drug concentration to decrease by half.
Max ConcentrationCmaxThe highest concentration of the drug observed in the plasma after oral dosing.
Time to Max Conc.TmaxThe time at which Cmax is reached.
Area Under CurveAUCThe total exposure to the drug over time.
BioavailabilityF%The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * 100.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Protocol 1.2: Acute Toxicity & Maximum Tolerated Dose (MTD) Study

Objective: To determine the acute toxicity profile and the MTD of this compound, following OECD guideline 420 (Fixed Dose Procedure).[12]

Methodology:

  • Animal Model: Use healthy female Swiss albino mice (n=5 per group), as they are often more sensitive.

  • Dose Escalation:

    • Administer a single oral dose of the compound to one mouse at a starting dose (e.g., 300 mg/kg).

    • If the animal survives, dose the remaining 4 mice in the group.

    • Observe animals for signs of toxicity (e.g., tremors, changes in skin/fur, altered alertness, weight loss) for 14 days.[12]

    • If no mortality or severe toxicity is observed, escalate the dose in a new group of 5 mice (e.g., 1000 mg/kg, 2000 mg/kg).

  • Endpoints:

    • Primary: Mortality and clinical signs of toxicity.

    • Secondary: Body weight changes, gross necropsy at day 14 to observe any organ abnormalities.

  • MTD Definition: The highest dose that does not cause mortality, severe pathological changes, or more than a 10-15% reduction in body weight. This dose will guide the upper limit for the efficacy study.

Part 2: In Vivo Efficacy Assessment in a Xenograft Model

Causality: The gold standard for assessing a novel anti-cancer agent's efficacy is to test its ability to inhibit tumor growth in a living organism. The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a widely used and well-established primary model.[13][14] The choice of cell line should be based on in vitro data suggesting sensitivity to this compound, ideally a line with a known dependency on a kinase pathway that the compound is hypothesized to inhibit.

Overall Efficacy Workflow

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_study Phase 3: Therapeutic Study cluster_end Phase 4: Endpoint Analysis Cell_Culture 1. Cancer Cell Line Expansion Animal_Prep 2. Animal Acclimatization (Athymic Nude Mice) Implantation 3. Subcutaneous Cell Implantation Cell_Culture->Implantation Tumor_Growth 4. Monitor Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization Dosing 6. Daily Dosing (Vehicle, Test Article, Positive Control) Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight (2-3x / week) Dosing->Monitoring Endpoint 8. Euthanasia at Endpoint (e.g., Tumor >1500 mm³) Monitoring->Endpoint Analysis 9. Harvest Tumors for Ex Vivo Analysis (PK/PD) Endpoint->Analysis

Caption: Workflow for an in vivo cancer xenograft study.

Protocol 2.1: Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound in an established human tumor xenograft model.

Methodology:

  • Animal Model: Athymic Nude (Nu/Nu) mice, 6-8 weeks old. Their compromised immune system prevents the rejection of human tumor cells.

  • Cell Line & Implantation:

    • Select a human cancer cell line (e.g., HCT-116 for colon cancer, A549 for lung cancer) based on prior in vitro sensitivity data.

    • Harvest cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

    • Inject 5-10 x 10⁶ cells subcutaneously into the right flank of each mouse.

  • Tumor Monitoring & Randomization:

    • Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Treatment Groups:

Group #TreatmentDoseRouteSchedule
1Vehicle ControlN/APO (gavage)QD x 21 days
2This compound (Low Dose)e.g., 10 mg/kgPO (gavage)QD x 21 days
3This compound (High Dose)e.g., 30 mg/kg (or near MTD)PO (gavage)QD x 21 days
4Positive Control (Standard-of-Care Drug)Clinically relevant doseAs establishedAs established
  • Study Conduct:

    • Administer treatments daily (QD) for 21 consecutive days.

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor animals daily for clinical signs of distress or toxicity.

  • Efficacy Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). Calculated as: TGI (%) = [1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Vehicle)] x 100.

    • Secondary: Body weight change (as a measure of tolerability), tumor regressions, and survival.

  • Ethical Endpoint: Euthanize individual mice if tumor volume exceeds 2000 mm³, tumor becomes ulcerated, or body weight loss exceeds 20%. The study concludes when the mean tumor volume of the vehicle group reaches the predetermined limit (e.g., 1500 mm³).

  • Ex Vivo Analysis: At termination, collect tumor tissue and plasma for pharmacodynamic (PD) marker analysis (e.g., Western blot to confirm inhibition of the target kinase pathway) and PK analysis, respectively.

Part 3: Mechanistic Insight - Target Engagement

Causality: Demonstrating that the compound inhibits tumor growth is crucial, but understanding why it works provides confidence in the mechanism of action.[15] Since this compound is hypothesized to be a kinase inhibitor, we must show that it engages and inhibits its target in the tumor tissue at efficacious doses.

Hypothesized Kinase Inhibition Pathway

G cluster_pathway Simplified Oncogenic Kinase Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase1 Upstream Kinase (e.g., RAS/RAF) Receptor->Kinase1 Kinase2 Downstream Kinase (e.g., MEK/ERK) Kinase1->Kinase2 TF Transcription Factors Kinase2->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Inhibitor->Kinase2 INHIBITS

Caption: Potential mechanism of action via kinase pathway inhibition.

Protocol 3.1: Western Blot for Phospho-Target Modulation

Objective: To quantify the inhibition of the target kinase pathway in tumor tissue.

Methodology:

  • Tissue Collection: Use tumor samples harvested from the efficacy study (Protocol 2.1) at a specific time point post-final dose (e.g., 2-4 hours, based on PK data).

  • Lysate Preparation: Immediately snap-freeze tumors in liquid nitrogen. Homogenize the frozen tissue in lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Probe membranes with primary antibodies specific for the phosphorylated (active) form of the target kinase (e.g., anti-phospho-ERK) and the total form of the kinase (e.g., anti-total-ERK).

    • Use a loading control (e.g., anti-β-actin) to ensure equal protein loading.

  • Detection & Analysis: Use a chemiluminescent substrate and imaging system to detect bands. Quantify band intensity and express the level of the phospho-protein relative to the total protein. A significant reduction in the phospho/total ratio in the treated groups compared to the vehicle group indicates target engagement.

References

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. (n.d.). Drug Design, Development and Therapy. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. [Link]

  • Tse, J. M., & Charlebois, E. D. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Drug Design, Development and Therapy, 8, 1945–1955. [Link]

  • Cancer Models. (n.d.). Charles River Laboratories. [Link]

  • Kumar, S., Singhal, A., Kumar, P., Jain, M., Kaur, M., Gupta, I., Salunke, D. B., & Pawar, S. V. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. [Link]

  • Shimizu, H., Ohta, K., Takagi, T., Hamada, T., Yoneda, Y., Yamasaki, T., Tanaka, S., Toki, T., Yokoyama, M., Morishita, K., & Iimura, S. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models. Bioorganic & Medicinal Chemistry Letters, 21(15), 4572–4577. [Link]

  • Scherzer, M., Kramer, N., Gessner, A., Scherzer, T., Schischkal, J., Soukup, K., & Dolznig, H. (2016). Predictive in vivo animal models and translation to clinical trials. Handbook of experimental pharmacology, 233, 159-201. [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46–49. [Link]

  • Li, Y., & Liu, Y. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(23), 16990. [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applic
  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • Garrido, A., Le-Gac, S., Le-Borgne, M., & Catto, M. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Step 2: Preclinical Research. (2018). FDA. [Link]

  • The pharmacologically active imidazo[1,2-b]pyridazine derivatives. (n.d.). ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports. [Link]

  • Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Hernandez-Luis, F., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Pharmaceutical and Biomedical Analysis. [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Schiano, M. E., et al. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Kung, M. P., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]

  • Eco‐friendly Synthesis and Molecular Modelling of 2‐Phenylimidazo[1,2‐b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. (n.d.). ResearchGate. [Link]

  • New horizons in next-generation small molecule kinase inhibitors. (2016). Drug Target Review. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.). ResearchGate. [Link]

  • Paidi, S. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of the this compound core is a cornerstone for the development of various pharmacologically active compounds. The most prevalent and reliable method for constructing this bicyclic heterocycle is through the condensation of 3-amino-6-methylpyridazine with an α-haloketone, typically chloroacetone or bromoacetone. This reaction, a variation of the Tschitschibabin reaction for indolizine synthesis, provides a direct and efficient route to the desired scaffold.

Understanding the nuances of this reaction is critical for achieving high yields and purity. This guide will walk you through the mechanistic considerations, provide a detailed experimental protocol, and offer solutions to common problems you may encounter.

Reaction Mechanism and Key Considerations

The synthesis proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

reaction_mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration A 3-amino-6-methylpyridazine C N-alkylated intermediate A->C Nucleophilic attack by ring nitrogen B Chloroacetone B->C D Enamine intermediate C->D Tautomerization E Cyclized intermediate D->E Nucleophilic attack by amino group F This compound E->F - H2O

Caption: General reaction mechanism for the synthesis of this compound.

A critical factor for a successful synthesis is the regioselectivity of the initial N-alkylation. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic.[1] The presence of a substituent at the 6-position, in this case, a methyl group, helps to direct the alkylation to the desired nitrogen atom, facilitating the subsequent cyclization.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of closely related imidazo[1,2-b]pyridazine derivatives.[2]

Reagents and Materials:

  • 3-amino-6-methylpyridazine

  • Chloroacetone (or bromoacetone)

  • Sodium bicarbonate (NaHCO₃) or a similar mild base

  • Ethanol or Toluene

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Safety Precautions:

  • Chloroacetone is a flammable liquid and vapor, toxic if swallowed, inhaled, or in contact with skin, and causes severe skin and eye burns.[1][3][4] It is also a lachrymator.[5] Always handle chloroacetone in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 3-amino-6-methylpyridazine is harmful if swallowed.[6][7] Standard laboratory PPE should be worn when handling this compound.

  • The reaction should be conducted in a well-ventilated area.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-methylpyridazine (1.0 eq).

  • Solvent and Base Addition: Add ethanol or toluene as the solvent, followed by sodium bicarbonate (3.0 eq).

  • Addition of Chloroacetone: While stirring the suspension, add chloroacetone (3.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90°C for ethanol) and maintain it for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid (inorganic salts) and wash it with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Insufficient reaction temperature or time. 3. Incorrect base.1. Check the purity of starting materials. 3-amino-6-methylpyridazine can degrade over time. 2. Ensure the reaction is maintained at reflux. Monitor the reaction progress by TLC. If the reaction stalls, consider extending the reaction time. 3. Sodium bicarbonate is a mild and effective base for this reaction.[1] Stronger bases may lead to side reactions.
Formation of a Major Side Product 1. Alkylation at the exocyclic amino group. 2. Alkylation at the undesired ring nitrogen (less likely with the 6-methyl substituent but still possible).1. This is generally a minor pathway. Purification by column chromatography should separate this isomer. 2. The presence of the 6-methyl group should strongly favor the correct isomer. If this is suspected, confirm the structure by 2D NMR techniques.
Dark-Colored Reaction Mixture Polymerization of chloroacetone or degradation of starting materials/product.This is common, especially with prolonged heating. It does not necessarily indicate a failed reaction. Proceed with the workup and purification. Using freshly distilled chloroacetone can sometimes mitigate this.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related isomers or byproducts. 3. Oily crude product that does not crystallize.1. Ensure the reaction goes to completion by monitoring with TLC. 2. A careful column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes gradient) is recommended. 3. Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, column chromatography is the best option.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Both ethanol and toluene have been successfully used. Ethanol is generally a good choice due to its polarity and ability to dissolve the starting materials to some extent. Toluene can also be effective, particularly for driving the reaction to completion by azeotropic removal of water, though this is less critical in the final dehydration step which occurs at elevated temperatures.

Q2: Can I use a different base?

A2: A mild inorganic base like sodium bicarbonate is recommended to avoid side reactions.[1] Stronger bases like sodium hydroxide or potassium carbonate could potentially lead to the decomposition of chloroacetone or promote undesired side reactions.

Q3: How can I monitor the reaction progress?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes. The product, being more conjugated, should have a different Rf value than the starting 3-amino-6-methylpyridazine.

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals for the aromatic protons on the pyridazine and imidazole rings, and a characteristic singlet for the methyl group at the 6-position.

  • ¹³C NMR: Resonances for the carbon atoms of the fused ring system and the methyl group.

  • MS (ESI+): A prominent peak for the protonated molecule [M+H]⁺.

For comparison, the ¹³C NMR of the parent imidazo[1,2-b]pyridazine shows peaks at approximately 143.1, 139.1, 133.8, 125.8, 116.8, and 116.7 ppm.[8]

Q5: What if my yield is consistently low?

A5: If you have addressed the points in the troubleshooting guide, consider the following:

  • Purity of Chloroacetone: Chloroacetone can degrade. Using a freshly opened bottle or redistilled material may improve results.

  • Reaction Scale: Small-scale reactions can sometimes give lower yields due to handling losses.

  • Workup Procedure: Ensure that the product is not lost during the aqueous workup. Minimize the volume of water used for washing to prevent the product from partitioning into the aqueous layer, especially if it has some water solubility.

Advanced Optimization Strategies

For those looking to further enhance the yield and efficiency of this synthesis, consider the following advanced techniques:

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of related imidazo[1,2-b]pyridazine derivatives.

  • Alternative α-Haloketones: While chloroacetone is common, bromoacetone is more reactive and may allow for lower reaction temperatures or shorter reaction times. However, it is also more lachrymatory and may be less stable.

References

  • Material Safety Data Sheet for Chloroacetone. (n.d.). Retrieved from a relevant chemical supplier website.
  • SAFETY DATA SHEET - Chloroacetone. (2025, February 26). TCI Chemicals.
  • Zhi, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2068-2077.
  • Chloroacetone Safety D
  • Material Safety Data Sheet Chloroacetone, 96% stabilized with 0.5% CaCO3. (n.d.). T3DB.
  • Imidazo[1,2-b]pyridazine(766-55-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3-amino-6-methylpyridazine AldrichCPR. (n.d.). Sigma-Aldrich.
  • 3-amino-6-methylpyridazine AldrichCPR. (n.d.). Sigma-Aldrich.
  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (n.d.). TSI Journals.
  • Synthesis and characterization of unique pyridazines. (n.d.). Liberty University.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.).
  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). Magnetic Resonance in Chemistry, 48(5), 397-402.
  • 1H, 13C, and 15N NMR spectra of some pyridazine deriv
  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ChemistrySelect, 6(34), 8985-9011.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023).
  • Chichibabin reaction. (n.d.). Wikipedia.
  • Chichibabin amination reactions. (n.d.).
  • 3-Amino-6-chloro-4,5-dimethylpyridazine. (n.d.). Santa Cruz Biotechnology.
  • The Chichibabin amination of diazines geometrical isomerism in anions of aromatic amines. (1982). Wageningen University & Research.
  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry, 49(7), 437-42.
  • Chichibabin pyridine synthesis. (n.d.). Wikipedia.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. (2000).
  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. (2022). Molecules, 27(15), 4987.
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000).
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. (2000).
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000).

Sources

Technical Support Center: Purification of 6-Methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Methylimidazo[1,2-b]pyridazine. This document is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a key component in many biologically active molecules, including kinase inhibitors.[1][2] Achieving high purity of its derivatives is therefore a critical step in the synthesis of potential therapeutics.[2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established laboratory practices and scientific literature to address the specific challenges you may encounter.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and its analogs. The advice provided is based on a logical, step-by-step approach to problem-solving.

Issue 1: Low Yield After Column Chromatography

Q: I'm experiencing a significant loss of my this compound derivative during silica gel column chromatography. What are the likely causes and how can I improve my recovery?

A: Low recovery from silica gel chromatography is a frequent challenge. The basic nitrogen atoms in the imidazo[1,2-b]pyridazine ring system can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or degradation.

Potential Causes & Solutions:

  • Strong Adsorption to Stationary Phase:

    • Causality: The lone pairs on the nitrogen atoms of the pyridazine and imidazole rings can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel, causing the compound to streak or remain on the column.

    • Solution 1: Basic Modifier in Eluent: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This base will neutralize the acidic sites on the silica, minimizing the interaction with your product.

    • Solution 2: Use of Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Alternatively, reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be highly effective.[1]

  • Compound Degradation on Silica:

    • Causality: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules.

    • Solution: Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing the basic modifier (e.g., 1% NEt₃ in ethyl acetate) and then pack the column as usual. This pre-treatment helps to passivate the active sites.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Slurry Preparation: In a beaker, mix your crude this compound derivative with a small amount of silica gel.

  • Solvent Evaporation: Remove the solvent under reduced pressure to obtain a dry, free-flowing powder (dry loading).

  • Column Packing: Wet pack a glass column with silica gel in your chosen eluent system (e.g., dichloromethane/ethyl acetate 9:1) containing 1% triethylamine.[3]

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

Issue 2: Difficulty in Removing Starting Materials or Reagents

Q: My purified this compound still shows contamination with unreacted 3-amino-6-methylpyridazine. How can I effectively remove this impurity?

A: The starting material, 3-amino-6-methylpyridazine, has different polarity and basicity compared to the bicyclic product, which can be exploited for separation.

Potential Causes & Solutions:

  • Similar Polarity:

    • Causality: If the R-group on your final product is non-polar, the overall polarity might be close to that of the starting amine, making chromatographic separation challenging.

    • Solution 1: Acid Wash: An acidic wash can selectively protonate the more basic starting amine, making it water-soluble. Dissolve your crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The protonated starting material will move into the aqueous layer. Remember to then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine before drying and concentrating.

    • Solution 2: Optimize Chromatography: If an acid wash is not suitable for your derivative, fine-tuning your chromatography conditions is key. A shallower gradient or an isocratic elution with a solvent system that provides the best separation on TLC should be employed.

Issue 3: Product Oiling Out During Recrystallization

Q: I'm trying to recrystallize my this compound derivative, but it keeps oiling out instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities or a rapid change in solubility.

Potential Causes & Solutions:

  • Inappropriate Solvent System:

    • Causality: The chosen solvent may be too good a solvent, or the cooling process might be too rapid.

    • Solution 1: Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Common solvents to try for this class of compounds include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[4]

    • Solution 2: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of well-ordered crystals.

    • Solution 3: Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Experimental Protocol: Recrystallization using a Solvent/Anti-Solvent System

  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add an "anti-solvent" (a solvent in which the product is poorly soluble, e.g., n-hexane) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of the hot solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities often include unreacted starting materials such as 3-amino-6-methylpyridazine and the α-haloketone reagent.[5] Side-products from polymerization or self-condensation of the α-haloketone can also be present. If your synthesis involves metal-catalyzed cross-coupling reactions, residual palladium or other metal catalysts can be a significant impurity.[6]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities with distinct signals.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. High-Resolution Mass Spectrometry (HRMS) is particularly useful for confirming the elemental composition.[1]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and separating closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% TFA or formic acid) is a good starting point.[1]

Q3: My this compound derivative is a dark, tarry solid. Can it be purified?

A3: A dark, tarry appearance often indicates the presence of significant polymeric or degradation byproducts. While challenging, purification is often possible. A preliminary purification by "plug" filtration through a short column of silica or alumina can remove a large portion of the baseline impurities. This is followed by a more careful chromatographic separation or recrystallization. If the compound is still intractable, a chemical treatment, such as conversion to a salt (e.g., hydrochloride or trifluoroacetate) followed by recrystallization and then neutralization back to the free base, might be effective.

Section 3: Visual Workflows and Data

Troubleshooting Logic for Purification

The following diagram outlines a decision-making workflow for troubleshooting common purification challenges.

Purification_Troubleshooting start Crude Product check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Choose Purification Method is_pure->purification_method No chromatography Column Chromatography purification_method->chromatography Complex Mixture recrystallization Recrystallization purification_method->recrystallization Solid Product acid_base_extraction Acid-Base Extraction purification_method->acid_base_extraction Basic/Acidic Impurities chrom_issue Low Yield / Streaking? chromatography->chrom_issue recryst_issue Oils Out? recrystallization->recryst_issue extraction_issue Emulsion / Poor Separation? acid_base_extraction->extraction_issue chrom_issue->check_purity No add_base Add Base (e.g., 1% NEt3) to Eluent chrom_issue->add_base Yes add_base->check_purity change_stationary_phase Switch to Alumina or C18 add_base->change_stationary_phase recryst_issue->check_purity No screen_solvents Screen New Solvents / Solvent Pairs recryst_issue->screen_solvents Yes slow_cool Ensure Slow Cooling / Seeding screen_solvents->slow_cool slow_cool->check_purity extraction_issue->check_purity No add_brine Add Brine to Break Emulsion extraction_issue->add_brine Yes add_brine->check_purity

Caption: A decision tree for troubleshooting the purification of this compound derivatives.

Comparison of Purification Techniques
TechniqueProsConsBest For
Silica Gel Chromatography High resolving power for a wide range of compounds.Can cause degradation or irreversible adsorption of basic compounds.Separating complex mixtures with different polarities.
Recrystallization Can yield very high purity material; scalable.Requires a solid product; finding a suitable solvent can be time-consuming.Final purification step for solid products to remove minor impurities.
Acid-Base Extraction Simple, fast, and effective for removing basic or acidic impurities.Only applicable if the product and impurities have different acid/base properties.Removing unreacted starting amines or acidic byproducts.
Reversed-Phase HPLC Excellent separation efficiency; suitable for polar compounds.Smaller scale; requires specialized equipment; can be costly.Purity analysis and purification of small quantities of polar derivatives.[1]

References

  • MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • ResearchGate. Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]

  • PubMed Central (PMC). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]

  • Google Patents. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • PubMed. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Metabolic Stability of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with imidazo[1,2-b]pyridazine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents, including the FDA-approved drug ponatinib.[1][2][3] However, its rich electronics and nitrogen-containing structure often present significant challenges related to metabolic stability, potentially derailing promising drug discovery campaigns.

This guide provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting workflows. Our goal is to empower you to diagnose metabolic liabilities, understand the underlying enzymatic pathways, and implement rational chemical strategies to design more robust and effective drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the degradation of imidazo[1,2-b]pyridazine derivatives?

The two primary enzymatic systems responsible for the metabolism of imidazo[1,2-b]pyridazine derivatives are Cytochrome P450 (CYP) monooxygenases and Aldehyde Oxidase (AO).

  • Cytochrome P450 (CYP) Enzymes: These are heme-containing enzymes primarily located in the liver's endoplasmic reticulum.[4] They typically catalyze oxidative reactions, such as aromatic hydroxylation or alkyl oxidation, on electron-rich positions of the drug molecule. This pathway is NADPH-dependent. For imidazo[1,2-b]pyridazines, this often occurs on the core scaffold itself or on appended aromatic or alkyl groups.

  • Aldehyde Oxidase (AO): This is a cytosolic molybdenum-containing enzyme that has gained significant attention for its role in metabolizing azaheterocycles.[5][6] Unlike CYPs, AO catalyzes the oxidation of electron-deficient carbons, typically those adjacent to a ring nitrogen.[7] This reaction is NADPH-independent. Given the electron-deficient nature of the pyridazine ring, AO-mediated metabolism is a critical pathway to investigate for this scaffold.

Q2: Which positions on the imidazo[1,2-b]pyridazine core are most susceptible to metabolism?

While the precise metabolic "hotspot" is highly dependent on the specific substitution pattern of your derivative, general principles of enzyme mechanism allow us to predict likely sites of vulnerability.

  • For CYP-mediated oxidation: The most electron-rich positions are favored. On the unsubstituted core, this would likely be the C3 position of the imidazole ring and the C7 and C8 positions of the pyridazine ring. Appended electron-rich aryl groups are also common sites of hydroxylation.

  • For Aldehyde Oxidase (AO)-mediated oxidation: AO targets electron-deficient carbons adjacent to a nitrogen atom. The C6 position of the pyridazine ring is a well-documented site of AO-mediated metabolism in related azaheterocyclic systems.

The following diagram illustrates these potential metabolic hotspots.

Fig 1. Potential sites of enzymatic oxidation on the core scaffold.
Q3: What are the essential in vitro assays to run first for assessing metabolic stability?

The two foundational assays are the Liver Microsomal Stability Assay and the Liver S9 Fraction Stability Assay .

  • Microsomal Stability Assay: This is the workhorse for assessing Phase I metabolism, primarily by CYP enzymes.[4] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where CYPs are concentrated.[4] This assay will tell you how quickly your compound is cleared by this major oxidative pathway.

  • S9 Stability Assay: The S9 fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomes and the cytosolic fraction.[8][9] This is critical because it includes cytosolic enzymes like Aldehyde Oxidase.[7][9] Running this assay provides a more complete picture of hepatic metabolism.[8]

Q4: My compound is rapidly cleared in the liver microsomal assay. What does this mean?

High clearance in a liver microsomal assay, especially in the presence of the cofactor NADPH, strongly suggests your compound is a substrate for Cytochrome P450 enzymes. The data is typically reported as a half-life (t½) or intrinsic clearance (CLint). A short half-life indicates rapid metabolism.

In Vitro t½ (min) Intrinsic Clearance (μL/min/mg) Stability Classification
> 60< 12High Stability
15 - 6012 - 46Moderate Stability
< 15> 46Low Stability
Table 1. General classification of metabolic stability from a typical human liver microsomal assay (0.5 mg/mL protein).
Q5: My compound is stable in microsomes but unstable in hepatocytes or S9 fractions. What's the likely cause?

This is a classic diagnostic scenario. If a compound is stable in microsomes (which primarily contain CYPs) but unstable in S9 or hepatocytes (which contain both CYPs and cytosolic enzymes), the primary suspect is a non-CYP, cytosolic enzyme.[7][9] For imidazo[1,2-b]pyridazines, the most likely culprit is Aldehyde Oxidase (AO) .[6][7] This result indicates that you must shift your focus from mitigating CYP-mediated metabolism to addressing AO-mediated metabolism. Other possibilities include Phase II conjugation (e.g., glucuronidation by UGTs), which is more active in hepatocytes and properly co-factored S9 assays.

Troubleshooting Guides

Problem 1: High Intrinsic Clearance (CLint) in Human Liver Microsomes (HLM)

SYMPTOM: Your imidazo[1,2-b]pyridazine derivative shows a short half-life (< 15 minutes) and high intrinsic clearance in an HLM assay performed with NADPH.

PROBABLE CAUSE: The compound is a substrate for one or more Cytochrome P450 enzymes. The goal is to identify where the metabolism is occurring (the "soft spot") and which CYP isozyme is responsible.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and solving CYP-mediated metabolic instability.

Fig 2. Workflow for troubleshooting CYP-mediated metabolic instability.

Step 1: Metabolite Identification The first crucial step is to determine the structure of the metabolite(s). This is typically done by incubating the compound with HLM at a higher concentration and for a longer duration, followed by analysis with high-resolution LC-MS/MS. The goal is to find new peaks corresponding to the mass of the parent compound plus an oxygen atom (+16 Da for hydroxylation) or other common metabolic transformations. (See Appendix for detailed protocol).

Step 2: Reaction Phenotyping This process identifies the specific CYP isoform(s) responsible for the observed metabolism.[1] There are two complementary methods:

  • Recombinant Human CYPs: Incubate your compound separately with a panel of individual, recombinantly expressed CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2, 2C19).[2][10] The enzyme that shows the highest rate of parent depletion or metabolite formation is the primary contributor.[10]

  • Chemical Inhibition in HLM: Incubate your compound with pooled HLM in the presence and absence of specific, potent chemical inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) points to that isoform's involvement.

Step 3: Devise a Structural Modification Strategy Once the metabolic hotspot and/or the responsible CYP isoform is known, you can employ rational drug design to block the metabolism. This is a key step in structure-activity relationship (SAR) optimization.[11]

G cluster_0 Scenario 1: Oxidation on an Aromatic Ring (e.g., Phenyl substituent) cluster_1 Scenario 2: Oxidation on an Alkyl Group (e.g., N-ethyl) cluster_2 Scenario 3: Oxidation on the Imidazo[1,2-b]pyridazine Core start Metabolic Hotspot Identified A1 Block with Steric Hindrance (e.g., ortho-methyl group) start->A1 A2 Block with Electron Withdrawal (e.g., add Fluorine or CF3) start->A2 A3 Replace with a less labile ring (e.g., Phenyl -> Pyridyl) start->A3 B1 Replace H with Deuterium (Kinetic Isotope Effect) start->B1 B2 Introduce gem-dimethyl group start->B2 B3 Incorporate into a small ring (e.g., cyclopropyl) start->B3 C1 Block susceptible position with a stable group (e.g., Fluorine) start->C1 C2 Alter electronics of the core with remote substituents start->C2

Fig 3. Decision tree for structural modifications to block CYP metabolism.

A common and effective strategy is bioisosteric replacement , where a metabolically labile group is swapped for a different group that preserves biological activity but has improved metabolic properties.[11] For example, replacing a metabolically vulnerable phenyl ring with a more electron-deficient and less lipophilic pyridine ring can often mitigate CYP-mediated hydroxylation.

Labile Group Potential Bioisosteric Replacement Rationale
PhenylPyridyl, PyrimidinylReduces electron density, lowers lipophilicity, can introduce new H-bond interactions.
MethylTrifluoromethyl (CF3), CyclopropylBlocks C-H oxidation. CF3 is strongly electron-withdrawing; cyclopropyl alters bond angles and C-H bond strength.
Methoxy (-OCH3)Difluoromethoxy (-OCF2H)O-demethylation is a common metabolic pathway. The fluorine atoms block this process.
Hydrogen (at an oxidation site)Fluorine, DeuteriumF is a small, isosteric replacement that deactivates the ring towards electrophilic attack. D forms a stronger bond with carbon, slowing cleavage (Kinetic Isotope Effect).
Table 2. Common bioisosteric replacements to enhance metabolic stability.
Problem 2: Good In Vitro (HLM) Stability but Poor In Vivo Pharmacokinetics (PK)

SYMPTOM: Your compound is stable in the HLM assay (t½ > 60 min) but shows high clearance and low exposure when dosed in an animal model (e.g., rat or mouse).

PROBABLE CAUSE: The clearance is being driven by a non-CYP pathway. For an imidazo[1,2-b]pyridazine, the primary suspect is Aldehyde Oxidase (AO) .[5][7] Other possibilities include rapid Phase II conjugation or issues with absorption/efflux.

Troubleshooting Workflow

Step 1: Assess Metabolism in Liver S9 Fractions The first step is to run a metabolic stability assay using liver S9 fractions, which contain both microsomal and cytosolic enzymes.[8][9]

  • Crucial Experiment: Run the assay in parallel incubations: one with NADPH and one without NADPH.

  • Interpretation:

    • If the compound is stable in the absence of NADPH, CYP enzymes are likely the main pathway.

    • If the compound is rapidly degraded without NADPH, a cytosolic, NADPH-independent enzyme like AO is strongly implicated.

Step 2: Confirm AO Involvement To confirm that AO is the responsible enzyme, perform the S9 incubation in the presence of a known AO inhibitor, such as hydralazine. If hydralazine significantly slows down the metabolism of your compound, it provides strong evidence for AO-mediated clearance.

Step 3: Identify the AO Metabolite Similar to the CYP workflow, use LC-MS/MS to identify the metabolite formed in the S9 incubation (without NADPH). AO typically hydroxylates electron-deficient carbons adjacent to a nitrogen atom. For the imidazo[1,2-b]pyridazine core, the C6 position is a prime candidate.

Step 4: Devise a Structural Modification Strategy Blocking AO metabolism can be challenging but often involves similar principles to blocking CYP metabolism.

  • Block the "Soft Spot": Introduce a small, stable substituent (like a methyl or fluoro group) at the site of AO hydroxylation.

  • Modulate Electronics: Add substituents that increase the electron density of the heterocyclic ring, making it less susceptible to nucleophilic attack by AO.

  • Introduce Steric Hindrance: Add a bulky group near the site of metabolism that can prevent the compound from fitting into the AO active site. A study on Tyk2 JH2 inhibitors found that replacing a metabolically labile anilino group at the C6 position with a bulkier 2-oxo-dihydropyridinylamino moiety dramatically improved metabolic stability.[11]

Appendices

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound due to Phase I metabolism.

Materials:

  • Test compound stock solution (10 mM in DMSO).

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier), stored at -80°C.

  • 0.1 M Phosphate buffer (pH 7.4).

  • NADPH Regenerating System Solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive control compound (e.g., Verapamil, a compound with known high clearance).

  • Acetonitrile with an appropriate internal standard for LC-MS/MS analysis.

  • 96-well incubation plate and sealing mat.

  • Incubator/shaker set to 37°C.

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating solution on ice. Dilute HLM in phosphate buffer to a working concentration of 1 mg/mL.

  • Reaction Mixture: In the 96-well plate, add phosphate buffer, HLM solution, and test compound (final concentration typically 1 µM; final DMSO < 0.1%).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the enzymatic reaction by adding the pre-warmed NADPH Regenerating System solution to all wells. This is the T=0 time point for the reaction kinetics.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 3-4 fold excess of ice-cold acetonitrile containing the internal standard to the corresponding wells.[4]

  • Controls:

    • Negative Control (-NADPH): For the final time point, run a parallel reaction where the NADPH solution is replaced with buffer. This confirms the degradation is NADPH-dependent.

    • Positive Control: Run a known high-clearance compound (e.g., Verapamil) in parallel to ensure the HLM are enzymatically active.

  • Sample Processing: Once all time points are collected, seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.

Data Analysis:

  • Plot the natural log of the % remaining parent compound versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate Half-life (t½) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint) = (k / microsomal protein concentration) * 1000

Protocol 2: Aldehyde Oxidase (AO) Metabolism Assay in Liver S9 Fractions

Objective: To determine if a compound is a substrate for cytosolic enzymes, particularly Aldehyde Oxidase.

Materials:

  • All materials from Protocol 1, except replace HLM with pooled Human Liver S9 fractions.

  • AO-specific substrate (positive control), e.g., Zaleplon or Phthalazine.

  • AO-specific inhibitor, e.g., Hydralazine.

  • Phosphate buffer (pH 7.4).

Procedure:

  • Setup: Prepare three sets of incubation mixtures in a 96-well plate. All wells will contain S9 fraction (typically 1 mg/mL protein), buffer, and test compound (1 µM).[8]

    • Set A (Total Metabolism): Will be initiated with NADPH.

    • Set B (Non-CYP Metabolism): Will be initiated with buffer only (no NADPH).

    • Set C (AO Inhibition): Pre-incubate with Hydralazine (e.g., 10-50 µM) for 10-15 minutes, then initiate with buffer only.

  • Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.

  • Initiation & Time Points: Initiate the reactions and collect time points (e.g., 0, 15, 30, 60, 120 minutes) by adding cold acetonitrile with internal standard, as described in Protocol 1.

  • Sample Processing & Analysis: Process and analyze samples via LC-MS/MS as described in Protocol 1.

Data Analysis:

  • Compare the rate of disappearance of the parent compound in Set B (no NADPH) to Set A (+NADPH). Rapid disappearance in Set B indicates metabolism by NADPH-independent enzymes like AO.

  • Compare the rate of disappearance in Set C (Hydralazine) to Set B. A significant reduction in metabolism in the presence of the AO inhibitor confirms the involvement of Aldehyde Oxidase.

References

  • Zhang H, et al. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Methods Mol Biol. 2022. Available from: [Link]

  • BioIVT. In Vitro CYP Reaction Phenotyping Assay Services. Available from: [Link]

  • Stressler T, et al. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Drug Metab Lett. 2007. Available from: [Link]

  • Garrido A, et al. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Eur J Med Chem. 2021. Available from: [Link]

  • Garrido A, et al. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. 2023. Available from: [Link]

  • Meanwell NA. The pyridazine heterocycle in molecular recognition and drug discovery. J Med Chem. 2022. Available from: [Link]

  • XenoTech. Characterization of Aldehyde Oxidase and Xanthine Oxidase Activity in Human Liver S9. ISSX. 2017. Available from: [Link]

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Zhang Z, et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Med Chem Lett. 2010. Available from: [Link]

  • Moslin R, et al. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Med Chem Lett. 2019. Available from: [Link]

  • Cambridge MedChem Consulting. Aldehyde Oxidase. Available from: [Link]

  • Di L, et al. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metab Lett. 2010. Available from: [Link]

  • Shimizu H, et al. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorg Med Chem Lett. 2010. Available from: [Link]

  • Patel K, et al. Exploring the untapped pharmacological potential of imidazopyridazines. RSC Med Chem. 2024. Available from: [Link]

  • Terao M, et al. Evolution, expression, and substrate specificities of aldehyde oxidase enzymes in eukaryotes. J Biol Chem. 2020. Available from: [Link]

  • Pogacic V, et al. Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Res. 2007. Available from: [Link]

  • Baranczak A, et al. A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. J Med Chem. 2014. Available from: [Link]

  • Wang T, et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. J Med Chem. 2025. Available from: [Link]

  • Moslin R, et al. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Med Chem Lett. 2019. Available from: [Link]

  • Zhang C, et al. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorg Med Chem. 2013. Available from: [Link]

  • Wikipedia. Aldehyde oxidase. Available from: [Link]

  • Le T, et al. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. J Am Chem Soc. 2021. Available from: [Link]

Sources

troubleshooting unexpected side reactions in imidazo[1,2-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold.[1] The unique biological activities of these compounds make them valuable targets, but their synthesis can present challenges, including low yields, difficult purifications, and the formation of unexpected side products.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, understand, and resolve common issues encountered during your experiments.

Section 1: Troubleshooting Guide

This section addresses specific, practical problems you might face in the lab. Each answer explains the underlying chemistry and provides a clear path to a solution.

Q1: My reaction yield is extremely low, or the reaction failed completely. What are the most common causes?

A1: A low or zero yield in the synthesis of imidazo[1,2-b]pyridazines, particularly via the common condensation of a 3-aminopyridazine with an α-haloketone, often points to one of several fundamental issues. A systematic check is the most efficient way to diagnose the problem.

Troubleshooting Checklist:

  • Reagent Quality:

    • α-Haloketone Stability: α-Haloketones, especially α-bromoketones, can be lachrymatory and unstable over long-term storage. Verify the purity of your ketone by ¹H NMR before use. Decomposition may appear as a complex mixture of signals or the absence of the characteristic α-proton signal.

    • Amine Reactivity: Ensure your 3-aminopyridazine derivative is pure. Impurities can interfere with the initial nucleophilic attack.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. A base that is too strong can promote self-condensation of the α-haloketone or other side reactions. Mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often sufficient to neutralize the HBr generated during the reaction without causing unwanted side reactions.[2]

    • Temperature and Reaction Time: While many procedures call for refluxing in solvents like ethanol or acetonitrile[3], the reaction may not have reached completion. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting materials are consumed but no product is formed, decomposition may be the issue. Conversely, if starting materials remain after an extended period, a higher temperature or a different solvent may be necessary.

  • Regioselectivity (The Isomer Problem): The most common "failure" is not a lack of reaction, but the formation of an undesired regioisomer. This is a critical issue addressed in the next question.

Q2: I've isolated a product with the correct mass by LC-MS, but the NMR spectrum doesn't match the expected imidazo[1,2-b]pyridazine structure. What is this side product?

A2: This is the most frequently encountered side reaction in this synthesis. You have likely formed the imidazo[1,2-a]pyridine regioisomer.

Causality: The 3-aminopyridazine starting material has two ring nitrogens that can act as nucleophiles. The initial alkylation by the α-haloketone can occur at either N1 or N2.

  • Desired Pathway: Alkylation at N1, followed by intramolecular cyclization of the C3-amino group onto the ketone, leads to the desired imidazo[1,2-b]pyridazine .

  • Side Reaction Pathway: Alkylation at N2 is often kinetically favored, especially in unsubstituted 3-aminopyridazine. This leads to an intermediate that cannot cyclize to form the desired fused system. In the case of a related starting material like 2-aminopyridine, this would lead to an imidazo[1,2-a]pyridine. For 3-aminopyridazine, the most nucleophilic site is the ring nitrogen not adjacent to the amino group, which can hamper the synthesis of the desired bicyclic product.[2]

How to Prevent Isomer Formation:

The key to success is directing the initial alkylation to the N1 position. This is achieved by using a substituted 3-aminopyridazine.

  • Use a 6-Halopyridazine: The introduction of a halogen (e.g., chlorine) at the 6-position is the most effective strategy. The electron-withdrawing nature of the halogen deactivates the adjacent N1 slightly less than the N2, making the desired N1 attack more favorable and leading to good yields of the imidazo[1,2-b]pyridazine core.[2] The 6-chloro substituent also serves as a valuable handle for further diversification through cross-coupling or nucleophilic substitution reactions.[2][4]

Identifying the Isomer: Careful analysis of ¹H and ¹³C NMR, along with 2D NMR experiments (HMBC, HSQC), can distinguish the isomers. The chemical shifts of the protons on the pyridazine ring will differ significantly between the two scaffolds.

Q3: My Groebke-Blackburn-Bienaymé (GBB) reaction is messy and difficult to purify. How can I improve the selectivity and yield?

A3: The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent method for synthesizing 3-aminoimidazo[1,2-b]pyridazines.[5][6] However, its success is highly dependent on carefully optimized conditions to avoid the formation of multiple byproducts.

Key Optimization Parameters:

  • Catalysis is Crucial: While the GBB reaction can sometimes proceed without a catalyst, the addition of an acid catalyst is generally required for good yields and shorter reaction times.

    • Lewis Acids: Catalysts like Scandium(III) triflate (Sc(OTf)₃) or Boron trifluoride etherate (BF₃·OEt₂) are highly effective at activating the aldehyde component towards nucleophilic attack.[5]

    • Brønsted Acids: Trifluoroacetic acid (TFA) is also commonly used and can give excellent results.[7] The choice and loading of the catalyst often require screening.

  • Water Scavenging: The reaction involves the formation of an imine intermediate with the loss of water. If water is not removed, it can lead to hydrolysis of intermediates and a messy reaction profile.

    • Dehydrating Agents: Adding a dehydrating agent like trimethyl orthoformate can significantly improve yields and purity.[5]

    • Azeotropic Removal: Using a Dean-Stark apparatus with a solvent like toluene can also be effective.

  • Solvent Choice: Protic solvents like methanol or ethanol are common, but aprotic solvents like acetonitrile or dichloromethane (DCM) should also be considered, especially when using Lewis acid catalysts.

Table 1: Troubleshooting the Groebke-Blackburn-Bienaymé Reaction

Observed ProblemPotential CauseRecommended Solution
Low Conversion Insufficient activation of the aldehyde.Add a Lewis acid (e.g., 10 mol% Sc(OTf)₃) or Brønsted acid (e.g., 10 mol% TFA).
Messy TLC / Multiple Products Hydrolysis of imine intermediate; competing side reactions.Add a dehydrating agent (e.g., 1.5 eq. trimethyl orthoformate). Optimize solvent and temperature.
Difficult Purification Product may be basic and streak on silica gel.Purify via salt formation (e.g., crystallization as a sulfate salt) to obtain a pure, solid product.[5]
Section 2: Frequently Asked Questions (FAQs)

This section covers broader concepts and mechanistic questions to deepen your understanding of the core chemistry.

Q1: What is the accepted mechanism for the condensation of a 3-amino-6-chloropyridazine with an α-bromoketone?

A1: The reaction proceeds through a well-established, three-step sequence known as the Tschitschibabin (or Chichibabin) heterocyclic synthesis.

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the pyridazine ring nitrogen (N1) on the electrophilic carbon of the α-bromoketone. This is an Sₙ2 reaction that forms a quaternary pyridazinium salt intermediate.

  • Intramolecular Condensation: The C3-amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This forms a five-membered hemiaminal intermediate.

  • Dehydration/Aromatization: The hemiaminal intermediate readily loses a molecule of water to form the stable, aromatic imidazole ring, yielding the final imidazo[1,2-b]pyridazine product.

Below is a diagram illustrating this pathway, highlighting the critical first step where regioselectivity is determined.

G start 3-Amino-6-chloropyridazine + α-Bromoketone step1 Step 1: N-Alkylation (Sₙ2) start->step1 side_reaction Side Reaction: Alkylation at N2 start->side_reaction Favored without 6-Cl substituent intermediate1 Quaternary Pyridazinium Salt (Key Intermediate) step1->intermediate1 Regioselective step step2 Step 2: Intramolecular Condensation intermediate1->step2 intermediate2 Hemiaminal Intermediate step2->intermediate2 step3 Step 3: Dehydration (-H₂O) intermediate2->step3 product Imidazo[1,2-b]pyridazine (Desired Product) step3->product side_product Undesired Isomer/ No Cyclization side_reaction->side_product

Caption: Mechanism of imidazo[1,2-b]pyridazine formation.

Q2: What is the primary role of the catalyst in the Groebke-Blackburn-Bienaymé (GBB) reaction?

A2: The primary role of the acid catalyst (either Lewis or Brønsted) in the GBB reaction is to activate the aldehyde component . The reaction begins with the condensation of the 3-aminopyridazine and the aldehyde to form an N-acyliminium ion intermediate. The catalyst coordinates to the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electrophilic and accelerating its reaction with the weakly nucleophilic amino group of the pyridazine. This initial activation is often the rate-limiting step, and efficient catalysis is key to achieving high yields and preventing the decomposition of sensitive starting materials.[5][7][8]

Section 3: Experimental Protocols
Protocol 1: Optimized Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine

This protocol is adapted from literature procedures and is designed to maximize regioselectivity and yield.[3]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-6-chloro-4-methylpyridazine (1.0 eq) and acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add bromoacetone (1.05 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 8 hours. Monitor the reaction progress by TLC (e.g., using a 1:2 mixture of ethyl acetate:chloroform).

  • Workup: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Extraction: Add water to the residue and basify to pH ~9 using a 20% aqueous sodium hydroxide solution. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in chloroform) to yield the pure product.

Protocol 2: General Procedure for the Sc(OTf)₃-Catalyzed Groebke-Blackburn-Bienaymé Reaction

This protocol provides a robust starting point for the three-component synthesis of 3-aminoimidazo[1,2-b]pyridazines.[5][6]

  • Setup: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve the 3-aminopyridazine (1.0 eq), the aldehyde (1.0 eq), and Scandium(III) triflate (Sc(OTf)₃, 0.1 eq) in methanol (approx. 0.2 M).

  • Reagent Addition: Add the isocyanide (1.0 eq) to the solution.

  • Reaction: Stir the mixture at 60°C. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate and wash with saturated sodium bicarbonate solution to remove the catalyst and any acidic impurities. Dry the organic layer, concentrate, and purify by flash column chromatography on silica gel.

Section 4: Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your imidazo[1,2-b]pyridazine synthesis.

G start Reaction Start check_tlc Monitor by TLC/LC-MS Is starting material consumed? start->check_tlc no_reaction Problem: No Reaction/ Low Conversion check_tlc->no_reaction No reaction_complete Starting material consumed. Is desired product observed? check_tlc->reaction_complete Yes check_reagents Verify reagent purity (NMR, etc.) no_reaction->check_reagents check_conditions Increase temperature or change solvent no_reaction->check_conditions fix_reagents Solution: Re-purify or use fresh reagents. check_reagents->fix_reagents fix_conditions Solution: Screen catalysts (for GBB) or conditions. check_conditions->fix_conditions yes_product Success! Proceed to workup & purification. reaction_complete->yes_product Yes no_product Problem: Byproduct Formation reaction_complete->no_product No check_mass Check mass of major spot. Does it match product? no_product->check_mass mass_match Mass matches. Check NMR. check_mass->mass_match Yes mass_mismatch Mass does not match. Decomposition likely. check_mass->mass_mismatch No nmr_mismatch NMR is inconsistent. Suspect regioisomer. mass_match->nmr_mismatch No nmr_ok NMR is consistent. Issue is likely purity. mass_match->nmr_ok Yes fix_decomp Solution: Use milder conditions (lower temp, weaker base). mass_mismatch->fix_decomp fix_isomer Solution: Use 6-halopyridazine to control regioselectivity. nmr_mismatch->fix_isomer fix_purity Solution: Optimize purification method (e.g., recrystallization, salt formation). nmr_ok->fix_purity

Caption: A decision tree for troubleshooting synthesis.

References
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Zheng, M. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2266-2274. [Link]

  • Ben-Mbarek, Y., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Tber, Z., et al. (2020). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen, 9(5), 577-582. [Link]

  • Rentería-Gómez, Á., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(4), M1287. [Link]

  • Mishra, P., & Singh, P. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35275-35287. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Tron, G. C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1838-1869. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. ResearchGate. [Link]

  • Lamberth, C. (2011). First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. ChemInform, 42(36). [Link]

  • Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 598-604. [Link]

Sources

strategies to reduce off-target effects of 6-Methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers working with the imidazo[1,2-b]pyridazine scaffold. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate off-target effects and enhance the selectivity of your compounds. As a privileged scaffold in medicinal chemistry, imidazo[1,2-b]pyridazine derivatives have shown promise against a wide range of biological targets, particularly protein kinases.[1][2] However, achieving high selectivity remains a critical challenge.

This resource, structured in a practical question-and-answer format, is designed for drug development professionals and research scientists. It explains the causality behind experimental choices, providing actionable insights grounded in peer-reviewed literature.

Troubleshooting Guide & FAQs

Frequently Asked Questions
Q1: What is the imidazo[1,2-b]pyridazine scaffold and why is it prone to off-target effects?

The imidazo[1,2-b]pyridazine scaffold is a heterocyclic nucleus that has been successfully utilized to develop inhibitors for a variety of targets, including kinases like TYK2, BTK, Mps1, and ALK.[3][4][5][6] Its success stems from its ability to mimic the hinge-binding interactions of the adenine core of ATP, making it an effective starting point for kinase inhibitor design.[7]

This inherent structural mimicry is also its primary weakness. The ATP-binding pocket is highly conserved across the human kinome, meaning that inhibitors designed to bind to this site on a target kinase can often bind to the ATP pockets of numerous other kinases.[7] This lack of specificity can lead to undesirable off-target effects, potential toxicity, and a complex pharmacological profile. One study also identified phosphodiesterase 4 (PDE4) as a potential off-target liability for this class of compounds.[8]

Q2: My compound is showing activity against multiple kinases. What is the first step to diagnose the problem?

The first and most critical step is to quantitatively understand your compound's selectivity profile. A broad, unbiased assessment is essential to identify all potential off-target interactions.

Recommended Action: Kinase Profiling Panel

Submit your compound for screening against a large panel of kinases (e.g., 200-400 kinases) at a fixed concentration (e.g., 1 µM). This experiment will provide a global view of your inhibitor's selectivity and pinpoint which kinases are most potently inhibited besides your intended target.[9] The results from this screen will form the basis of your subsequent optimization strategy.

Medicinal Chemistry & Optimization Strategies
Q3: What are the primary medicinal chemistry strategies to improve the selectivity of my imidazo[1,2-b]pyridazine-based inhibitor?

Once off-targets are identified, a systematic, structure-guided medicinal chemistry effort is required. The literature on imidazo[1,2-b]pyridazines provides several proven strategies to enhance selectivity. These often involve modifying the core scaffold at specific positions to exploit subtle differences between your target and off-target kinases.

Here is a workflow to guide your optimization efforts:

G cluster_0 Problem Identification cluster_1 Strategy & Design cluster_2 Medicinal Chemistry Optimization cluster_3 Validation A Initial Compound Shows Off-Target Activity B Broad Kinase Profiling Panel A->B Screening C Identify Off-Targets (e.g., Kinase X, Kinase Y) B->C D Obtain Co-Crystal Structures (Target & Off-Target) C->D Structural Biology E Structure-Based Drug Design (SBDD) D->E Analysis F Synthesize Analogs with Targeted Modifications E->F G Iterative SAR Campaign F->G Test & Refine G->E Feedback Loop H Biochemical Assays (IC50 vs. Panel) G->H I Cellular Assays (On-Target vs. Off-Target) H->I Confirmation J Selective Compound Identified I->J Validation

Caption: Workflow for Improving Kinase Inhibitor Selectivity.

Key strategies include:

  • Structure-Based Drug Design (SBDD): Leveraging co-crystal structures of your compound bound to both the intended target and a key off-target kinase is the most powerful strategy.[7] By overlaying the structures, you can identify subtle differences in amino acid residues, pocket depth, or shape that can be exploited. Design modifications that introduce moieties to interact with non-conserved residues in your target or to create steric clashes in the binding sites of off-targets.[8][10]

  • Targeting Specific Scaffold Positions: Structure-activity relationship (SAR) studies have shown that modifications at specific positions of the imidazo[1,2-b]pyridazine core are critical for tuning selectivity.[1]

    img_node

    Caption: Key Modification Points on the Imidazo[1,2-b]pyridazine Core.

    • C3-Position: This position often points towards the solvent-exposed region. Attaching different aryl or heterocyclic groups here can significantly modulate steric and electronic properties, affecting interactions with the target kinase.[11]

    • C6-Position: Introducing groups at this position can improve cellular activity and selectivity. For instance, in the development of Mps1 inhibitors, moving from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine scaffold and optimizing the C6-aryl substituent led to a highly potent and selective compound.[4][12] In another study on TAK1 inhibitors, adding a morpholine moiety at the C6 position improved kinase inhibition and was noted as a way to enhance receptor binding affinity and reduce off-target effects through additional hydrogen-bonding interactions.[11]

  • Exploiting Allosteric Sites: A highly effective strategy for achieving selectivity is to design inhibitors that bind to allosteric sites, which are much less conserved than the ATP pocket. The development of potent and selective TYK2 inhibitors was achieved by targeting the pseudokinase (JH2) domain, an allosteric site, with imidazo[1,2-b]pyridazine derivatives.[8][13] This approach avoids the cross-reactivity issues common to ATP-competitive inhibitors.

  • Modulating Physicochemical Properties: Sometimes off-target activity is related to non-specific interactions driven by properties like high lipophilicity. Reducing the calculated LogP (cLogP) of a compound can improve metabolic stability and selectivity by reducing these non-specific interactions.[13]

Q4: How were these strategies applied in practice? A look at the literature.

The table below summarizes real-world examples where specific modifications to the imidazo[1,2-b]pyridazine scaffold successfully improved selectivity.

TargetInitial IssueStrategy AppliedModification ExampleOutcomeReference
Tyk2 JH2 PDE4 Off-Target ActivityStructure-Based Drug DesignElaboration of substituents based on X-ray co-crystal structures of ligands bound to both TYK2 JH2 and PDE4 to exploit selectivity vectors.Selectivity for TYK2 JH2 over PDE4 was achieved.[8]
Tyk2 JH2 Poor Metabolic StabilityPhysicochemical Property Modulation & SARReplaced an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety.Dramatically improved metabolic stability while maintaining high potency and selectivity over other JAK family kinases.[5][13]
Mps1 Kinase Moderate Cellular Activity & No Oral BioavailabilityScaffold Hopping & SAR at C6Changed from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine scaffold and optimized the 6-aryl substituent.Discovered an extremely potent and selective Mps1 inhibitor (active against 1 of 192 kinases) with oral bioavailability.[4][12]
Haspin Kinase Off-target effects on CDK1/CyclinBStructure-Based Design & SAROptimized substituents on the imidazo[1,2-b]pyridazine core using co-crystal structures and docking models. Switching a pyrrolidine for a morpholine moiety improved activity.Developed potent Haspin inhibitors (IC50 = 6-12 nM) with improved selectivity against CDK1/CyclinB, avoiding G2/M cell cycle arrest.[10]
Experimental Protocols
Protocol: Confirming Improved Selectivity

After synthesizing a new analog based on the strategies above, you must rigorously validate its selectivity profile.

1. Biochemical Assays: IC50 Determination

  • Objective: To quantify the potency of your new compound against the intended target and key off-targets identified in the initial screen.

  • Methodology:

    • Perform dose-response assays for your lead compound and new analog against the primary target kinase.

    • Simultaneously, run identical dose-response assays against the top 3-5 off-target kinases.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase.

    • Analysis: Calculate the selectivity ratio by dividing the IC50 for the off-target by the IC50 for the on-target. A higher ratio indicates better selectivity. Aim for a ratio of >100-fold for promising compounds.

2. Cellular Assays: On-Target vs. Off-Target Engagement

  • Objective: To confirm that the improved biochemical selectivity translates to selective activity in a cellular context.

  • Methodology:

    • Select two cell lines: one where the cellular phenotype is dependent on your target kinase, and another where the phenotype is dependent on a key off-target kinase.

    • Treat both cell lines with a dose-response of your new analog.

    • Measure a relevant downstream biomarker of kinase activity (e.g., phosphorylation of a substrate via Western Blot or ELISA).

    • Analysis: A successful compound will show potent inhibition of the on-target pathway at concentrations that have little to no effect on the off-target pathway. This confirms functional selectivity in a biological system.

References
  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383–388. [Link]

  • Li, Z., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li, Z., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Abe, N., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(5), 2253–2269. [Link]

  • Tokarski, J. S., et al. (2018). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 9(6), 963–974. [Link]

  • Abe, N., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(5), 2253-69. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]

  • Bettayeb, K., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1960–1976. [Link]

  • Wang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 57–61. [Link]

  • Liu, X., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726–10741. [Link]

  • Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]

  • Yuan, C., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1–32. [Link]

  • Paidi, V. R., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(9), 1699–1707. [Link]

  • Desroy, N., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113853. [Link]

  • Paidi, V. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]

  • Zhang, P., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters, 89, 129309. [Link]

  • Desroy, N., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Barlin, G. B., et al. (1986). Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. Journal of Medicinal Chemistry, 29(8), 1459-65. [Link]

  • De Fenza, M., et al. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. [Link]

Sources

Technical Support Center: Improving Kinase Selectivity of the 6-Methylimidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug discovery professionals. This guide, prepared by our senior application scientists, serves as a dedicated resource for troubleshooting and optimizing the kinase selectivity of inhibitors based on the 6-methylimidazo[1,2-b]pyridazine core. We understand that achieving selectivity is a significant challenge in kinase drug discovery.[1][2] This center provides in-depth, experience-driven guidance to navigate the complexities of your experimental workflow.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the optimization of this compound-based kinase inhibitors.

Q1: My this compound analog shows potent on-target activity but also inhibits several related kinases in the same family. How can I improve its selectivity?

Answer: This is a common challenge stemming from the high conservation of the ATP-binding site among kinase family members.[3] The imidazo[1,2-b]pyridazine scaffold is known to interact with the kinase hinge region, but selectivity is dictated by substitutions at various positions.[4] Your strategy should focus on exploiting subtle differences between your target and off-target kinases.

Causality & Recommended Actions:

  • Exploit Gatekeeper Residue Differences: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. A bulky gatekeeper (like methionine or phenylalanine) will sterically hinder inhibitors with large substituents, while a small gatekeeper (threonine or valine) will accommodate them.[5] Analyze the gatekeeper residues of your target and off-target kinases.

    • Action: If your target has a small gatekeeper and your off-targets have large ones, design analogs with bulky substituents directed towards this pocket. This can be achieved by modifying the C2 or C3 positions of the imidazo[1,2-b]pyridazine core.[6]

  • Target Unique Cysteine Residues: A covalent inhibitor strategy can provide exquisite selectivity. This involves incorporating a weak electrophile (e.g., an acrylamide) into your inhibitor that can form a covalent bond with a non-conserved cysteine residue near the active site.[5]

    • Action: Perform a sequence alignment of your target and its close off-targets. If your primary target has a uniquely positioned cysteine, this is a highly promising strategy to explore.

  • Utilize Water-Mediated Interactions: Displacing or forming new hydrogen bonds with ordered water molecules in the active site can significantly alter selectivity profiles.

    • Action: Obtain a co-crystal structure of your compound with the target kinase. If this is not feasible, use computational docking. Analyze the solvent-exposed areas and design modifications that can interact with or displace key water molecules that are not present in the off-target kinases.

  • Target Inactive Conformations (Type II Inhibition): Many inhibitors are "Type I," binding to the active (DFG-in) conformation. However, targeting the inactive (DFG-out) conformation can provide a powerful avenue for selectivity, as this conformation and the allosteric pocket it opens are often more distinct between kinases.[7]

    • Action: This is a more involved medicinal chemistry effort. It often requires extending the molecule from the core scaffold to reach the allosteric site adjacent to the ATP pocket. Structure-based design is critical for this approach.[8]

Q2: I'm observing conflicting selectivity data between my biochemical (e.g., TR-FRET, radiometric) and cell-based (e.g., NanoBRET™, Western blot for p-substrate) assays. What could be the cause?

Answer: A discrepancy between in vitro and cellular data is a frequent and important observation. It highlights the differences between an isolated enzymatic system and the complex intracellular environment.

Causality & Recommended Actions:

  • High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations near the Km,ATP of the kinase, whereas intracellular ATP levels are much higher (1-10 mM).[1][9] An inhibitor that appears potent in a low-ATP biochemical assay may be outcompeted in the cell, reducing its apparent activity and altering its selectivity profile.

    • Action: Rerun your key biochemical assays at a physiological ATP concentration (at least 1 mM).[9] This provides a much better prediction of cellular activity. The Reaction Biology HotSpot™ platform is an example of a service that offers this.[9]

  • Cell Permeability and Efflux: The compound must be able to cross the cell membrane and accumulate at a sufficient concentration to inhibit the target. Poor permeability or active removal by efflux pumps (e.g., P-glycoprotein) will lead to lower-than-expected cellular potency.

    • Action: Run standard cell permeability assays (e.g., Caco-2, PAMPA). If permeability is low, medicinal chemistry efforts should focus on improving physicochemical properties (e.g., reducing polar surface area, optimizing logP).

  • Compound Metabolism: The compound may be rapidly metabolized by cellular enzymes into inactive or less active forms.

    • Action: Perform a liver microsome stability assay to assess metabolic stability.[10] If the compound is unstable, block the likely sites of metabolism (often electron-rich aromatic rings or benzylic positions) by, for example, adding fluorine atoms.

  • Off-Target Effects in Cells: In the cellular context, your compound might engage targets other than kinases, or it may hit an upstream kinase in the same pathway, leading to a confusing phosphorylation readout.[11]

    • Action: Use a direct target engagement assay, such as the NanoBRET™ Target Engagement Intracellular Kinase Assay, to confirm that your compound is binding to the intended kinase inside the cell.[9] This helps to decouple target binding from downstream functional effects.

Q3: My compound shows poor selectivity in a broad kinase panel screen (e.g., hits >20% of kinases at 1 µM). Where do I begin to optimize it?

Answer: A promiscuous compound often indicates that it primarily interacts with highly conserved features of the kinase ATP-binding site, such as the hinge region, without exploiting unique features.[5] The imidazo[1,2-b]pyridazine scaffold itself is a "privileged" structure found in many kinase inhibitors, so optimization must focus on the substituents.[4]

Recommended Workflow:

G cluster_0 Step 1: Analyze the Data cluster_1 Step 2: Generate Hypotheses cluster_2 Step 3: Synthesize & Test cluster_3 Step 4: Iterate start Initial Hit: Potent but Promiscuous analyze Identify Kinase Families Hit by Compound start->analyze structure Obtain Co-crystal Structure or Docking Model analyze->structure In parallel hypo1 Hypothesis 1: Add Steric Bulk to Avoid Off-Targets structure->hypo1 hypo2 Hypothesis 2: Target Unique Polar Interactions structure->hypo2 hypo3 Hypothesis 3: Reduce Rotatable Bonds to Rigidify Scaffold structure->hypo3 sar Focused SAR Campaign: Modify C2, C3, C6 Positions hypo1->sar hypo2->sar hypo3->sar test Screen Analogs on a Small, Focused Kinase Panel sar->test iterate Analyze SAR Data & Refine Hypotheses test->iterate iterate->sar Refine selectivity Advance Leads to Broad Kinome Screen iterate->selectivity Success?

Caption: Workflow for optimizing a promiscuous kinase inhibitor.
  • Analyze the Hit Profile: Don't just count the hits. Look at which kinase families are being inhibited. Are they structurally similar? This provides clues about the pharmacophore your compound is presenting.

  • Structure-Based Design is Key: Obtain a co-crystal structure of your compound with your target kinase. If that's not possible, use a reliable docking model. Visualize how the compound sits in the binding pocket. This is the most critical step to move from blind screening to rational design.[8]

  • Focus on Key Positions: For the imidazo[1,2-b]pyridazine scaffold, substitutions at the C3, C6, and C8 positions have been shown to be critical for modulating selectivity and potency.[6][12]

    • C3 Position: Often points towards the solvent front. Modifications here can pick up interactions outside the core ATP pocket.

    • C6 Position: Can be modified to improve properties or gain interactions in the ribose pocket. Adding groups like morpholine has been shown to enhance kinase inhibition.[4][13]

    • C8 Position: Substituents here can interact with the hinge region.[12]

  • Iterative Screening: Synthesize a small, focused library of analogs based on your structural hypotheses. Instead of rescreening against the full kinome, test this library against a smaller, focused panel containing your primary target and the top 5-10 most potent off-targets from the initial screen. This is a more cost-effective way to build a structure-activity relationship (SAR).[11]

Q4: How do I troubleshoot potential compound interference in my fluorescence-based kinase assay (e.g., TR-FRET, FP)?

Answer: Fluorescence-based assays are powerful and common, but they are susceptible to artifacts.[14][15] Compounds that are colored, are fluorescent themselves, or that aggregate can produce false positive or false negative results.[15]

Causality & Recommended Actions:

IssuePotential CauseTroubleshooting Step
False Positive Compound is fluorescent at assay wavelengths.Pre-read the plate after compound addition but before adding detection reagents. High signal indicates intrinsic fluorescence.
Compound quenches the fluorescent signal.Run a control assay with pre-phosphorylated substrate. If your compound reduces the signal, it's a quencher.
Compound forms aggregates that scatter light.Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Re-test the compound; if potency drops significantly, aggregation was likely the cause.
False Negative Luciferase-based ATP depletion assay is used.The compound may be inhibiting the luciferase coupling enzyme, not the kinase.[16]
Action: Confirm the hit using an orthogonal assay that does not use luciferase, such as a radiometric assay or a mobility shift assay.[9]

The Gold Standard for Confirmation: To definitively rule out assay artifacts, the most reliable method is to confirm key results using a radiometric filter-binding assay (e.g., 33P-ATP). This format directly measures the incorporation of a radiolabeled phosphate onto a substrate and is considered the gold standard because it is immune to most forms of compound interference.[17]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of the imidazo[1,2-b]pyridazine scaffold that influence kinase binding?

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that acts as an excellent "hinge-binder." The nitrogen atoms at positions 1 and 5 are positioned to form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interactions of the adenine ring of ATP.[4] While this core anchors the molecule in the active site, the selectivity and potency are almost entirely driven by the substituents attached to it, particularly at the C2, C3, C6, and C8 positions.[6][12]

Caption: Imidazo[1,2-b]pyridazine scaffold with key modification sites.
Q2: What are the most effective general strategies for improving kinase inhibitor selectivity?

Achieving kinase inhibitor selectivity is a primary challenge in the field.[1] Several high-level strategies have proven effective:

  • Structure-Based Drug Design (SBDD): Utilizing X-ray co-crystal structures or high-quality homology models to rationally design compounds that exploit unique features of the target's ATP-binding pocket.[7][8]

  • Exploiting the Gatekeeper Residue: Designing compounds that sterically clash with bulky gatekeeper residues of off-target kinases.[5]

  • Targeting Inactive Conformations: Developing Type II inhibitors that bind to the less-conserved DFG-out conformation of a kinase.[7]

  • Allosteric Inhibition: Designing inhibitors that bind to sites distal to the ATP pocket (Type III inhibitors), which are typically unique to a specific kinase.[18]

  • Covalent Inhibition: Targeting a non-conserved cysteine residue near the active site to form an irreversible bond, leading to high potency and selectivity.[5]

Q3: How do I choose the right kinase profiling assay or service?

The choice depends on your stage of drug discovery.[9][15]

Assay TechnologyBest ForProsCons
Radiometric (e.g., HotSpot™) Gold Standard Profiling, Hit ConfirmationDirectly measures enzymatic activity; immune to interference; can be run at physiological ATP.[9][17]Requires radioactive materials; lower throughput.
TR-FRET (e.g., LanthaScreen™) High-Throughput Screening (HTS), SARHomogeneous ("mix and read"); high throughput; sensitive.[17][19]Susceptible to compound fluorescence and quenching; often uses peptide substrates.[14]
Luminescence (e.g., Kinase-Glo®) HTS, Orthogonal ScreeningVery sensitive; simple protocol.Measures ATP depletion, not product formation; susceptible to luciferase inhibitors.[16]
Mobility Shift Assay HTS, Fragment ScreeningLow enzyme/substrate use; direct detection of product/substrate.Requires specialized instrumentation; peptide selection is critical.[9]
Binding Assays (e.g., KiNativ) Target Deconvolution, Cellular ProfilingMeasures direct binding, not just activity; can be done in cell lysates.[11]Does not measure inhibition of catalytic function.

Recommendation: For initial HTS, a fluorescence or luminescence-based assay is efficient. For accurate selectivity profiling and lead optimization, a radiometric assay is the most reliable choice.[15] Always confirm key hits with an orthogonal assay format.

Q4: What do selectivity metrics like the Gini score or Selectivity Score tell me, and how should I use them?

These metrics provide a quantitative way to compare the selectivity of different compounds beyond just looking at IC50 values.[11][20]

  • Selectivity Score (S-score): The simplest metric. It's the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower score is better. Its drawback is that it treats a 91% inhibitor the same as a 100% inhibitor.[11]

  • Gini Score: Adapted from economics, this score measures the inequality of inhibitor activity across the kinome. A score of 1.0 means the compound inhibits only a single kinase (perfectly selective), while a score of 0 means it inhibits all kinases equally (perfectly promiscuous). A higher Gini score is better. It is a more nuanced metric than the S-score.[20]

How to Use Them: Use these scores to rank-order compounds from a screening campaign. A compound with a high Gini score and high on-target potency is an excellent candidate for further development. These metrics are especially useful for analyzing large datasets from broad kinome screens.[20]

Section 3: Key Experimental Protocols

Protocol 1: Workflow for Tiered Kinase Selectivity Profiling

This protocol describes an efficient, tiered approach to assess inhibitor selectivity, minimizing cost while maximizing data quality.

G start Lead Compound (e.g., IC50 < 100 nM on Target) tier1 Tier 1: Single-Dose Broad Screen (e.g., 1 µM concentration) Panel: >300 kinases (e.g., Eurofins, Reaction Biology) start->tier1 decision1 Analyze % Inhibition Data. Does compound hit <10% of kinases >70%? tier1->decision1 tier2 Tier 2: Dose-Response (IC50) Follow-Up Determine IC50 values for: - Primary Target - All off-targets with >70% inhibition in Tier 1 decision1->tier2 Yes fail1 Promiscuous Compound Return to Medicinal Chemistry for SAR Optimization decision1->fail1 No decision2 Calculate Selectivity Window. Is IC50(off-target) / IC50(on-target) > 100x? tier2->decision2 pass Selective Lead Candidate Proceed to Cellular Assays decision2->pass Yes fail2 Insufficient Selectivity Return to Medicinal Chemistry for SAR Optimization decision2->fail2 No

Caption: Tiered workflow for efficient selectivity profiling.
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure purity is >95% by LC-MS and NMR.

  • Tier 1 - Broad Screening:

    • Select a commercial vendor offering a large kinase panel (>300 kinases).

    • Submit the compound for single-point screening at a fixed concentration, typically 1 µM.[11]

    • Request data as percent inhibition relative to a DMSO control.

  • Tier 1 - Data Analysis:

    • Identify all kinases that are inhibited by more than 70-80%.

    • If the number of hits is very large (e.g., >15% of the panel), the compound is likely too promiscuous for further work without significant chemical modification.

  • Tier 2 - IC50 Determination:

    • For the primary target and all significant off-targets identified in Tier 1, request a 10-point dose-response curve to determine the IC50 value.[11]

    • This provides quantitative data on the potency against both on- and off-targets.

  • Tier 2 - Analysis and Decision:

    • Calculate the "selectivity window" for each off-target (IC50off-target / IC50on-target).

    • A compound with a >100-fold selectivity window against relevant off-targets is generally considered a strong candidate for progression into cellular models.

Protocol 2: In-house TR-FRET Biochemical Kinase Assay

This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, for determining IC50 values.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Perform a serial dilution of the this compound inhibitor in 100% DMSO, then dilute into the kinase buffer to the desired 2X final concentration.

    • ATP/Substrate Mix: Prepare a 2X solution of ATP and a suitable fluorescently-labeled peptide substrate in kinase buffer. The ATP concentration should be at the Km,ATP for the kinase.

    • Kinase Solution: Prepare a 2X solution of the target kinase in kinase buffer.

    • Stop/Detection Solution: Prepare a solution of EDTA (to stop the reaction) and a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X compound solution to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP/Substrate mix.

    • Incubate for 60 minutes at room temperature (or as optimized for the specific kinase).

    • Stop the reaction by adding 10 µL of the Stop/Detection solution.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor/Donor).

  • Data Analysis:

    • Normalize the data using DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

  • Davis, M.I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Lovering, F., et al. (2020). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Uitdehaag, J.C.M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Kireev, D.B. (2012). Structural approaches to obtain kinase selectivity. Current Opinion in Structural Biology. Available at: [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Zhang, L., et al. (2012). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wodicka, L.M., et al. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Lu, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Atter-Schittko, B., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, S., et al. (2021). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • Wu, J., et al. (2011). Protein kinase profiling assays: a technology review. Current Opinion in Chemical Biology. Available at: [Link]

  • Lu, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]

  • Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. Available at: [Link]

  • Zhang, Z., et al. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Wang, T., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. Available at: [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]

  • Liu, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Moslin, R., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]

  • Asare, B., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Fukunaga, K., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Klink, T.A., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]

  • Okubo, N., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ma, H., et al. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. Available at: [Link]

  • Asare, B., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available at: [Link]

  • De Caro, R., et al. (2010). Intra-periaqueductal grey microinjections of an imidazo[1,2-b]pyridazine derivative, DM2, affects rostral ventromedial medulla cell activity and shows antinociceptive effect. Neuropharmacology. Available at: [Link]

  • Hulpia, F., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molecular Diversity Preservation International. Available at: [Link]

  • Ouyang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] Its rigid, planar structure and versatile chemistry allow for strategic modifications that can profoundly influence biological activity. This has led to the development of compounds targeting a wide array of diseases, from cancer and inflammation to neurodegenerative disorders and infectious diseases.[1][3][4][5][6] A critical locus for chemical modification on this scaffold is the C6-position. Substitutions at this site are pivotal for modulating a compound's potency, selectivity, and pharmacokinetic profile, including metabolic stability and solubility.[3][7]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) arising from various substitutions at the 6-position of the imidazo[1,2-b]pyridazine core. We will dissect experimental data from key studies to explain the causality behind how different functional groups at C6 dictate the compound's performance against diverse biological targets.

The Imidazo[1,2-b]pyridazine Core: A Locus for Innovation

The imidazo[1,2-b]pyridazine system offers multiple points for substitution, but the 6-position often serves as a primary handle for optimization. Functionalization is typically achieved via nucleophilic aromatic substitution or modern metal-catalyzed cross-coupling reactions, starting from a 6-chloro or 6-bromo precursor.[2][4][7] The choice of substituent at this position directly impacts interactions with the target protein and the overall physicochemical properties of the molecule.

Caption: General structure of the imidazo[1,2-b]pyridazine scaffold.

Comparative SAR Analysis Across Therapeutic Targets

The influence of the 6-substituent is highly context-dependent, varying significantly with the biological target. Below, we compare these relationships across several important therapeutic areas.

As Kinase Inhibitors: A Dominant Application

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of kinase inhibitors.[8] The 6-position is frequently oriented towards the solvent-exposed region of the ATP-binding pocket, making it an ideal point to enhance selectivity and improve pharmacokinetics.

Tyk2 is a member of the Janus kinase (JAK) family, and its inhibition is a promising strategy for treating autoimmune diseases.[3] Early research identified 6-anilino imidazopyridazines as Tyk2 JH2 ligands, but these suffered from extremely poor metabolic stability.[3]

A significant breakthrough was achieved by replacing the simple anilino group with a larger 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety. This strategic change dramatically improved metabolic stability.[3] Further SAR studies focused on the N1-substituent of the pyridone ring, revealing critical insights:

  • Permeability Enhancement: An N1-(2-pyridyl) substituent provided a marked increase in Caco-2 permeability compared to 3- or 4-pyridyl analogs. This was attributed to the formation of an intramolecular hydrogen bond, which shields the polar pyridyl nitrogen and pyridone oxygen, thereby reducing the molecule's overall polarity.[3]

  • Potency: While various alkyl, aryl, and heteroaryl groups were tolerated at the N1-position, the 2-pyridyl group consistently led to compounds with potent enzymatic and cellular activity.[3]

Table 1: Comparative Activity of 6-Substituted Imidazo[1,2-b]pyridazines as Tyk2 JH2 Inhibitors

Compound 6-Substituent (N1-group on pyridone) Tyk2 JH2 Ki (nM) IFNα Cellular IC50 (nM) hWB IC50 (nM)
6b Methyl 0.08 50 817
6c para-cyanophenyl 0.05 37 268
6e 2-pyridyl 0.06 32 114
6f 3-pyridyl 0.07 31 116
6g 4-pyridyl 0.08 45 158

Data synthesized from literature.[3]

The co-crystal structure of a ligand bound to Tyk2 JH2 confirms that the imidazo[1,2-b]pyridazine core forms key hydrogen bonds in the hinge region, while the large 6-substituent extends towards the solvent-accessible region.[3]

PIM kinases are targets for hematopoietic malignancies. A notable imidazo[1,2-b]pyridazine inhibitor, K00135, features a 6-[(cyclopropylmethyl)amino] substituent.[5] The SAR for this class is unique. Structural analysis revealed that these inhibitors are ATP competitive but do not mimic ATP by forming traditional hydrogen bonds with the kinase hinge region. Instead, they interact surprisingly with the αC helix of the N-terminal lobe.[5] This unconventional binding mode is a key determinant of their high selectivity. While the initial report focused on establishing the class, subsequent work showed that modifications to this scaffold could further improve potency.[5]

As potential anticancer agents, a series of imidazo[1,2-b]pyridazine diaryl ureas were developed as mTOR inhibitors.[9] In this series, compounds A17 and A18 demonstrated potent enzymatic inhibition and significant anti-proliferative activity against non-small cell lung cancer cell lines.[9] These compounds induced G1-phase cell cycle arrest and suppressed the phosphorylation of downstream targets.[9] The diaryl urea moiety, attached to the core scaffold, is crucial for activity, with substitutions on the terminal phenyl ring fine-tuning the potency.

Table 2: Activity of Diaryl Urea Imidazo[1,2-b]pyridazines as mTOR Inhibitors

Compound Anti-proliferative IC50 (μM, A549 cells) mTOR Enzyme IC50 (μM)
A17 0.04 0.067
A18 0.02 0.062

Data synthesized from literature.[9]

As Ligands for β-Amyloid (Aβ) Plaques

For neurodegenerative diseases like Alzheimer's, imidazo[1,2-b]pyridazines have been evaluated as imaging agents for detecting Aβ plaques.[4] The SAR at the 6-position is critical for optimizing binding affinity (Ki).

  • Small Alkoxy and Thioalkoxy Groups: A direct comparison shows that a 6-methylthio group (Ki = 11.0 nM) confers higher binding affinity than a 6-methoxy group.[4] This suggests that the sulfur atom may engage in favorable interactions within the binding site on the Aβ aggregate.

  • Impact of Larger/Polar Groups: The introduction of more flexible or polar groups, such as ω-fluoroethyl or ω-fluoropropyl, at the 6-position was detrimental, leading to a significant decrease in binding affinity.[4]

This indicates that the 6-position has a moderate tolerance for small, relatively lipophilic substituents but is sensitive to larger or more polar additions. The optimal substituents maintain a balance of properties that favor binding to the hydrophobic grooves of Aβ plaques.[4]

Table 3: Binding Affinity of 6-Substituted Imidazo[1,2-b]pyridazines to Aβ1-40 Aggregates

Compound 6-Substituent Binding Affinity Ki (nM)
3 -OCH3 23.5
4 -SCH3 11.0
5 -O(CH2)2F 148.2
6 -S(CH2)2F 51.1

Data synthesized from literature.[4]

As Antimycobacterial Agents

To combat tuberculosis, especially resistant strains, imidazo[1,2-b]pyridazine derivatives have been functionalized at the 6-position with cyclic amines like morpholine and piperazine.[6][10] This strategy aims to increase the compound's lipophilicity, aiding its penetration into the mycobacterial cell wall.

In one study, a series of 6-morpholino-3-(piperazin-1-yl)imidazo[1,2-b]pyridazines were synthesized.[6] The key findings were:

  • Potent compounds exhibited a minimum inhibitory concentration (MIC) as low as 1.6 µg/mL against M. tuberculosis H37Rv strains.[6]

  • A general SAR trend was observed where amide derivatives (attached to the piperazine ring) showed superior antitubercular activity compared to corresponding sulfonamide derivatives, potentially due to more favorable hydrogen bonding capabilities.[6]

Experimental Methodologies: A Self-Validating System

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine a compound's affinity (Ki) for a target kinase.

  • Reagent Preparation:

    • Prepare a 4X solution of the kinase-specific Alexa Fluor™ 647-labeled ATP-competitive tracer in kinase buffer.

    • Prepare a 4X solution of the GST-tagged target kinase (e.g., Tyk2 JH2) in kinase buffer.

    • Prepare a 4X solution of the Europium-anti-GST antibody in kinase buffer.

    • Serially dilute test compounds in DMSO, followed by a final dilution in kinase buffer to create 4X compound solutions.

  • Assay Procedure:

    • To a 384-well plate, add 5 µL of the 4X test compound solution.

    • Add 5 µL of the 4X kinase/antibody mixture.

    • Add 5 µL of the 4X tracer solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Protocol 2: Cell Proliferation Assay (SRB Assay)

This protocol measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Cell Plating:

    • Seed cells (e.g., A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Cell Fixation and Staining:

    • Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Data Acquisition and Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the logarithm of compound concentration to determine the IC50 value.

Visualizing the Workflow

The process of developing and optimizing these compounds follows a logical, iterative workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Analysis cluster_optimization Optimization Start Identify Target & Scaffold (Imidazo[1,2-b]pyridazine) Synth Synthesize C6-Halo Precursor Start->Synth Diversify Diversify at C6 via Cross-Coupling/SNAr Synth->Diversify Primary_Screen Primary Screening (e.g., Kinase Binding Assay) Diversify->Primary_Screen Compound Library Secondary_Screen Secondary Screening (e.g., Cellular Proliferation) Primary_Screen->Secondary_Screen Active Hits ADME In Vitro ADME (Metabolic Stability, Permeability) Secondary_Screen->ADME SAR_Analysis Analyze SAR Data ADME->SAR_Analysis Lead_Opt Lead Optimization (Iterative Redesign) SAR_Analysis->Lead_Opt Design New Analogs In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Optimized Lead

Caption: Iterative workflow for SAR-driven drug discovery.

Conclusion

The structure-activity relationship of 6-substituted imidazo[1,2-b]pyridazines is a rich and diverse field, underscoring the scaffold's versatility. Our comparative analysis reveals that the optimal substituent at the 6-position is entirely dependent on the therapeutic target and the desired properties.

  • For Tyk2 kinase inhibitors , large, specifically oriented heterocyclic systems at C6 are required to enhance metabolic stability and permeability.[3]

  • For β-amyloid binding , small, lipophilic groups like methylthio are favored to maximize affinity.[4]

  • For antimycobacterial agents , cyclic amines such as morpholine are employed to increase lipophilicity and cellular uptake.[6]

This guide illustrates that a deep, mechanistically-grounded understanding of how substituents at the 6-position influence molecular interactions and physicochemical properties is paramount. Such knowledge is the cornerstone of designing next-generation imidazo[1,2-b]pyridazine-based therapeutics with superior efficacy and safety profiles.

References

  • Lin, T., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhen, X., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]

  • Boutaleb, T., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • This reference was reviewed but not cited in the final text.
  • This reference was reviewed but not cited in the final text.
  • Li, Y., et al. (2018). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • This reference was reviewed but not cited in the final text.
  • This reference was reviewed but not cited in the final text.
  • Li, Y., et al. (2018). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Nayak, S. K., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents. Available at: [Link]

  • Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]

  • A K, S., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • This reference was reviewed but not cited in the final text.
  • Sanofi-Aventis. (2007). Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. Google Patents.
  • Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

A Comparative Efficacy Analysis of 6-Methyl- and 6-Chloro-imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules.[1][2] Its versatility allows for substitutions at various positions, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the efficacy of two key analogs: 6-Methyl-imidazo[1,2-b]pyridazine and 6-Chloro-imidazo[1,2-b]pyridazine. By examining the subtle yet critical differences imparted by a methyl versus a chloro group at the 6-position, we aim to provide researchers with a deeper understanding of the structure-activity relationships (SAR) that govern the potency and selectivity of this important class of compounds.

While direct side-by-side comparative studies of 6-methyl and 6-chloro imidazo[1,2-b]pyridazine derivatives are not extensively documented in publicly available literature, we can infer their likely differential effects by analyzing existing SAR data for this scaffold. The primary distinction lies in the electronic properties of the methyl and chloro substituents. A methyl group is weakly electron-donating, whereas a chloro group is electron-withdrawing and introduces a significant dipole moment. These electronic differences can impact a molecule's interaction with its biological target, as well as its metabolic stability and cell permeability.

The Imidazo[1,2-b]pyridazine Scaffold: A Hub for Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a key component in a variety of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[6][7]

The efficacy of imidazo[1,2-b]pyridazine-based inhibitors is often fine-tuned by the nature of the substituents on the bicyclic ring system. The 6-position, in particular, has been shown to be a critical site for modification to enhance potency and selectivity.[1]

Comparative Efficacy: Insights from Structure-Activity Relationship (SAR) Studies

While a direct head-to-head comparison is not available, we can analyze studies on related 6-substituted imidazo[1,2-b]pyridazines to predict the relative efficacy of the 6-methyl and 6-chloro analogs.

Kinase Inhibition Profile

A study focused on the development of Transforming growth factor-β-activated kinase 1 (TAK1) inhibitors provides valuable insights. TAK1 is a key mediator in inflammatory signaling pathways, including the NF-κB and MAPK pathways.[8][9][10][11][12] The study synthesized and evaluated a series of 6-substituted imidazo[1,2-b]pyridazines. Notably, the introduction of a morpholine or piperazine group at the 6-position resulted in potent TAK1 inhibition at nanomolar concentrations. For instance, a 6-morpholino derivative exhibited a TAK1 IC50 of 55 nM and a GI50 of 30 nM in multiple myeloma cell lines.[13] While not a direct comparison to a methyl or chloro group, this highlights the significant impact of the 6-substituent on kinase inhibitory activity.

Based on general principles of medicinal chemistry, an electron-withdrawing group like chlorine at the 6-position could potentially enhance interactions with the kinase active site through halogen bonding or by modulating the overall electronic distribution of the scaffold to favor binding. Conversely, a small, lipophilic methyl group might improve cell permeability and metabolic stability.

Binding Affinity for β-Amyloid Plaques

In a different therapeutic context, a study on imidazo[1,2-b]pyridazine derivatives as ligands for β-amyloid plaques in Alzheimer's disease demonstrated that various substitutions at the 6-position are well-tolerated and influence binding affinity.[9][14] In this study, a 6-methylthio analog showed a high binding affinity (Ki = 11.0 nM), which was superior to a 6-methoxy analog.[9][14] This suggests that the nature of the atom directly attached to the 6-position and its electronic properties play a crucial role in target engagement.

Mechanistic Insights: Modulation of Key Signaling Pathways

The biological effects of 6-substituted imidazo[1,2-b]pyridazines are mediated through their interaction with specific signaling pathways. As kinase inhibitors, they can modulate cascades that are crucial for cell proliferation, inflammation, and survival.

The TAK1 Signaling Pathway

As mentioned, TAK1 is a critical node in inflammatory signaling.[8][10][12] Its activation leads to the downstream activation of both the NF-κB and MAPK pathways. By inhibiting TAK1, imidazo[1,2-b]pyridazine derivatives can effectively block the production of pro-inflammatory cytokines and mediators. The nature of the substituent at the 6-position can influence the potency of this inhibition.

TAK1_Pathway cluster_extracellular Extracellular Signals cluster_receptor Receptor Complex cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R TAK1 TAK1 TNFR->TAK1 IL-1R->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs (p38, JNK) MAPKs (p38, JNK) TAK1->MAPKs (p38, JNK) IκB IκB IKK Complex->IκB phosphorylates AP-1 AP-1 MAPKs (p38, JNK)->AP-1 activates NF-κB NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription translocates to nucleus IκB->NF-κB releases AP-1->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: The TAK1 signaling pathway, a key mediator of inflammatory responses.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade involved in inflammation and cancer.[6][7][15] Activation of p38 MAPK can lead to the production of inflammatory cytokines and can also regulate cell proliferation and apoptosis.[16] Imidazo[1,2-b]pyridazine-based compounds that inhibit upstream kinases like TAK1 will consequently affect p38 MAPK signaling.

p38_MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKK (e.g., TAK1) MAPKKK (e.g., TAK1) Stress/Cytokines->MAPKKK (e.g., TAK1) MKK3/6 MKK3/6 MAPKKK (e.g., TAK1)->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response

Caption: Overview of the p38 MAPK signaling cascade.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for key assays used to evaluate the efficacy of these compounds.

In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (6-Methyl- and 6-Chloro-imidazo[1,2-b]pyridazine derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a white, opaque 96-well plate, add the test compound dilutions. Include a DMSO-only control.

  • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.[5]

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[17][18][19][20]

Materials:

  • Cancer cell line of interest (e.g., multiple myeloma cell lines MPC-11 or H929)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin/Streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis of MAPK Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as p38 and ERK, as a measure of pathway activation.[21][22][23][24][25]

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[26][27][28][29][30]

Materials:

  • Intact cells

  • Test compounds

  • Lysis buffer

  • Antibodies for the target protein (for Western blot detection) or mass spectrometer

  • PCR thermocycler or heating blocks

  • Centrifuge

Procedure:

  • Treat intact cells with the test compound or vehicle control.

  • Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.

  • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Summary

Compound ClassAssayTarget/Cell LineEfficacy Metric (IC50/Ki/GI50)Reference
6-Morpholino-imidazo[1,2-b]pyridazineIn vitro Kinase AssayTAK155 nM (IC50)
6-Morpholino-imidazo[1,2-b]pyridazineCell Viability AssayMPC-11, H92930 nM (GI50)
6-Methylthio-imidazo[1,2-b]pyridazineBinding Assayβ-Amyloid Plaques11.0 nM (Ki)[9][14]
6-Methoxy-imidazo[1,2-b]pyridazineBinding Assayβ-Amyloid Plaques>1000 nM (Ki)[9][14]

Conclusion

The substitution at the 6-position of the imidazo[1,2-b]pyridazine scaffold is a critical determinant of its biological activity. While direct comparative data for 6-methyl versus 6-chloro analogs is limited, existing SAR studies on related compounds suggest that both electronic and steric factors play a significant role in target engagement and overall efficacy. An electron-withdrawing chloro group may enhance potency through specific interactions within a kinase active site, while a methyl group could offer advantages in terms of physicochemical properties.

The provided experimental protocols offer a robust framework for conducting direct comparative studies to elucidate the precise effects of these substitutions. Such research will be invaluable for the rational design of next-generation imidazo[1,2-b]pyridazine-based therapeutics with improved potency, selectivity, and drug-like properties.

References

  • Gao, C., et al. (2012). Targeting of TAK1 in inflammatory disorders and cancer. PubMed. [Link]

  • Cui, M., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]

  • Lee, J. K., et al. (2014). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. [Link]

  • Cheung, P. C., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Royal Society of Chemistry. [Link]

  • Mihaly, S. R., et al. (2014). Schematic model showing role of TAK1 complex in inflammatory signaling... ResearchGate. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Singh, A. K., et al. (2015). Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases. PubMed Central. [Link]

  • Taylor & Francis Online. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. [Link]

  • MDPI. (2022). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. [Link]

  • American Association for Cancer Research. (2015). Pro-Oncogenic Role of Alternative p38 Mitogen-Activated Protein Kinases p38γ and p38δ, Linking Inflammation and Cancer in Colitis-Associated Colon Cancer. [Link]

  • Expert Opinion on Therapeutic Targets. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • National Center for Biotechnology Information. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Bendjeddou, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]

  • Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ORCA - Cardiff University. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. [Link]

  • Cui, M., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]

  • Springer Protocols. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]

  • ResearchGate. (1996). Imidazo[1,2-b]Pyridazines. XXI. Syntheses of Some 3-Acylaminomethyl-6-(chloro, fluoro, methoxy, methylthio, phenoxy and phenylthio). [Link]

  • MDPI. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • ResearchGate. (2002). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. [Link]

  • CliniSciences. (n.d.). Experimental Protocol for Western Blotting. [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Semantic Scholar. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]

  • RSC Medicinal Chemistry. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

Sources

Validating the Next Generation of DYRK1A Inhibitors: A Comparative Guide to the Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the imidazo[1,2-b]pyridazine chemical scaffold as a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a self-validating workflow, and compares the performance of a lead imidazo[1,2-b]pyridazine compound against established DYRK1A inhibitors, supported by experimental data from peer-reviewed literature.

The Therapeutic Rationale: Why Target DYRK1A?

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that has garnered significant attention as a therapeutic target for a range of pathologies. Its gene is located on chromosome 21, within the Down syndrome critical region, and its overexpression is linked to the cognitive deficits and early-onset Alzheimer's Disease (AD) characteristic of Trisomy 21.[1][2][3] In the context of neurodegeneration, DYRK1A directly phosphorylates key proteins implicated in AD pathology, including the Amyloid Precursor Protein (APP) and Tau.[1][4] By phosphorylating Tau at multiple sites (including Thr212, Ser202, and Ser404), DYRK1A contributes to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[5] Its activity creates a vicious cycle, promoting both amyloidogenic processing of APP and Tau hyperphosphorylation.[1][4]

Beyond neurodegenerative disorders, DYRK1A is implicated in cancer biology through its role in cell cycle regulation and apoptosis, and in metabolic diseases like diabetes by regulating pancreatic β-cell proliferation.[6][7][8][9][10] Consequently, the discovery of potent and, crucially, selective DYRK1A inhibitors is an area of intense research.

The DYRK1A Signaling Axis in Neurodegeneration

The diagram below illustrates the central role of DYRK1A in pathways leading to Alzheimer's Disease pathology. Inhibition of DYRK1A is hypothesized to disrupt these pathological cascades.

DYRK1A_Pathway cluster_upstream Upstream cluster_kinase Kinase Gene_Dosage Gene Dosage (e.g., Trisomy 21) DYRK1A DYRK1A Gene_Dosage->DYRK1A Overexpression APP APP DYRK1A->APP Phosphorylates Tau Tau DYRK1A->Tau Phosphorylates (Thr212, Ser202, etc.) Transcription_Factors Transcription Factors (e.g., NFAT, p53, Cyclin D1) DYRK1A->Transcription_Factors Amyloid_Plaques Amyloid-β Plaques APP->Amyloid_Plaques Leads to NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs Leads to Hyper- phosphorylation & Aggregation Cell_Cycle_Dysregulation Cell Cycle Dysregulation & Altered Proliferation Transcription_Factors->Cell_Cycle_Dysregulation

Figure 1: Simplified DYRK1A signaling pathway in neurodegeneration.

A Novel Candidate: The Imidazo[1,2-b]pyridazine Scaffold

Recent medicinal chemistry efforts have identified the imidazo[1,2-b]pyridazine scaffold as a promising starting point for developing novel DYRK1A inhibitors.[6][7][9][10] Through structure-activity relationship (SAR) exploration, researchers have optimized fragment hits into potent lead compounds. This guide will focus on the validation of a representative compound from this class, herein referred to as Compound 17 , which has demonstrated potent cellular inhibition of DYRK1A.[6][7][9][10] A key aspect of its development was the elucidation of its binding mode via X-ray crystallography, which enabled the rational design of subsequent analogs, such as Compound 29 , with improved kinase selectivity.[6][7][9][10]

The Validation Workflow: A Multi-Pillar Approach

To rigorously validate an imidazo[1,2-b]pyridazine derivative as a superior DYRK1A inhibitor, a multi-step, self-validating workflow is essential. This process interrogates the compound's interaction with its target from the biochemical to the cellular level, culminating in a broad assessment of its specificity and potential for off-target effects.

Validation_Workflow cluster_biochemical Pillar 1: Biochemical Potency cluster_cellular Pillar 2: Cellular Target Engagement & Effect cluster_selectivity Pillar 3: Selectivity & Viability A In Vitro Kinase Assay (TR-FRET) B Determine Binding Affinity (Ki) A->B D Confirm Target Binding in Cells B->D C Cellular Thermal Shift Assay (CETSA) C->D E Western Blot (Phospho-Substrate) F Measure Downstream Effect E->F H Assess Off-Target Profile F->H G Broad Kinome Screen (e.g., 468 kinases) G->H I Cell Viability Assay (CellTiter-Glo®) J Evaluate Cytotoxicity I->J

Figure 2: The three-pillar workflow for validating a novel kinase inhibitor.

Comparative Performance Analysis

A new inhibitor is only as valuable as its performance relative to existing tools. Here, we compare the imidazo[1,2-b]pyridazine Compound 17 to three established DYRK1A inhibitors: the natural product Harmine , and the synthetic compounds Leucettine L41 and EHT 5372 .

Table 1: In Vitro Biochemical Potency Comparison

This table summarizes the direct inhibitory activity of each compound against the DYRK1A enzyme. Lower values indicate higher potency.

CompoundScaffold TypeDYRK1A IC₅₀ / Kᵢ (nM)Source(s)
Compound 17 Imidazo[1,2-b]pyridazineKᵢ: < 10 (TR-FRET)[10]
Harmine β-carbolineIC₅₀: ~33-85[8]
Leucettine L41 Leucettamine AnalogIC₅₀: ~10-60[11]
EHT 5372 ThiazoloquinazolineIC₅₀: 0.22[3][12]

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are related but distinct measures of potency. Direct comparison should be made with caution due to variations in assay conditions.

Table 2: Kinase Selectivity Profile

Selectivity is paramount for a useful chemical probe or therapeutic lead. This table highlights key off-targets within the CMGC kinase group and beyond. Data is often presented as % inhibition at a high concentration (e.g., 1µM or 10µM) or as IC₅₀/Kᵢ values for specific off-targets.

CompoundPrimary Off-Targets (>50% Inhibition or low nM IC₅₀)CommentsSource(s)
Compound 17 DYRK1B, DYRK2, CLK1, CLK2, CLK4, HaspinShows selectivity over many other kinases but has known off-targets within the closely related CLK family.[10]
Harmine DYRK1B, CLKs, GSK3s, HIPK2/3, IRAK1/3, MAO-ABroad activity profile; potent MAO-A inhibition is a major liability for clinical use.[8][13][14][15]
Leucettine L41 DYRK1B, DYRK2, CLK1, CLK4, GSK-3α/βOften described as a dual DYRK/CLK inhibitor.[11][16][17]
EHT 5372 DYRK1B, CLK1, GSK-3αHighly potent against DYRK1A/1B with good selectivity against many other kinases, though CLK1 and GSK3α are notable off-targets.[3][12][18][19][20]

Experimental Deep Dive: Protocols and Rationale

As a Senior Application Scientist, it is critical to not just perform an experiment, but to understand why each step is taken. The following sections provide detailed, validated protocols for each pillar of the validation workflow.

Pillar 1: Biochemical Potency - TR-FRET Kinase Binding Assay

Causality: Before investing in complex cellular assays, we must first confirm that the compound directly interacts with the purified target protein. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method to measure binding affinity. It relies on the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by the inhibitor.

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • DYRK1A Enzyme: Recombinant GST-tagged DYRK1A (e.g., Thermo Fisher #PR7189B). Prepare a 3x working solution (e.g., 15 nM final concentration) in Kinase Buffer.

    • Europium-labeled Anti-GST Antibody: (e.g., Thermo Fisher). Prepare a 3x working solution (e.g., 6 nM final concentration) in Kinase Buffer.

    • Fluorescent Tracer: (e.g., Kinase Tracer 236). Prepare a 3x working solution (e.g., 54 nM final concentration) in Kinase Buffer.[21][22]

    • Test Compounds: Prepare a serial dilution series of the imidazo[1,2-b]pyridazine compound (e.g., 11-point, 3-fold dilutions starting from 10 µM) in 100% DMSO.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of each compound dilution into the appropriate wells of a low-volume, black 384-well plate. Dispense DMSO alone for positive (max signal) and negative (min signal, with control inhibitor) controls.

    • Prepare a master mix of the 3x DYRK1A enzyme and 3x anti-GST antibody solutions.

    • Add 5 µL of the enzyme/antibody mix to each well.

    • Add 5 µL of the 3x tracer solution to each well.

    • Centrifuge the plate briefly (e.g., 1 min at 1000 x g) to ensure all components are mixed.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition & Analysis:

    • Read the plate on a TR-FRET enabled plate reader (e.g., EnVision Multilabel plate reader), exciting at ~340 nm and measuring emission at 615 nm (Europium) and 665 nm (Tracer).[23][24]

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀. Convert to Kᵢ using the Cheng-Prusoff equation if the Kᴅ of the tracer is known.

Pillar 2: Cellular Target Engagement & Effect

Causality: Potency in a biochemical assay does not guarantee activity in a cell. The compound must be cell-permeable and engage its target in the complex cellular milieu. CETSA provides direct proof of target binding in cells, while Western blotting confirms the functional consequence of that binding.

Principle: Ligand binding stabilizes a protein against thermal denaturation. By heating cell lysates treated with a compound, we can quantify the amount of soluble (non-denatured) target protein remaining. An increase in the protein's melting temperature (Tagg) indicates direct target engagement.[25]

Detailed Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., HEK293 or SH-SY5Y) to ~80-90% confluency.

    • Treat cells with the imidazo[1,2-b]pyridazine compound (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 45°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Quantify the amount of soluble DYRK1A in each sample using Western blotting with a specific anti-DYRK1A antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble DYRK1A relative to the unheated control against the temperature.

    • Fit the data to a sigmoidal curve to determine the Tagg. A rightward shift in the curve for compound-treated cells versus vehicle-treated cells confirms target engagement.

Principle: If the inhibitor engages DYRK1A in cells, it should decrease the phosphorylation of its known downstream substrates, such as Tau at Thr212.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Seed a suitable cell line (e.g., SH-SY5Y cells, which endogenously express Tau) and treat with a dose-response of the imidazo[1,2-b]pyridazine compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2-4 hours. Include a vehicle control (DMSO).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

  • Electrophoresis and Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against a DYRK1A-mediated phosphorylation site (e.g., anti-phospho-Tau Thr212).

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Tau and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phospho-protein and total protein.

    • Normalize the phospho-signal to the total protein signal for each lane. A dose-dependent decrease in the normalized phospho-signal indicates on-target cellular activity.

Pillar 3: Selectivity & Viability

Causality: A potent inhibitor is of little use if it hits numerous other targets or is broadly cytotoxic. A wide kinome screen is the gold standard for assessing selectivity, while a simple viability assay determines the compound's therapeutic window.

Principle: To understand the inhibitor's selectivity, it is profiled against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ panel of ~468 kinases). The assay typically measures the amount of inhibitor required to prevent the binding of a control ligand.

Procedure: This is typically performed as a fee-for-service by specialized companies. The imidazo[1,2-b]pyridazine compound is submitted and screened at a fixed concentration (e.g., 1 µM). The results are returned as a percentage of control, where lower numbers indicate stronger binding to a particular kinase. "Hits" are often defined as kinases with >65% inhibition. Follow-up dose-response assays are then run on these hits to determine Kᵢ values.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A reduction in the luminescent signal is proportional to the number of non-viable cells.

Detailed Protocol:

  • Cell Plating and Treatment:

    • Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density. Allow cells to attach overnight.

    • Treat cells with a wide dose-response of the imidazo[1,2-b]pyridazine compound (e.g., from 10 nM to 50 µM) for an extended period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for ~30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[26][27]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26][27]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition). This value should be significantly higher than the biochemical and cellular EC₅₀ values for a desirable therapeutic window.

Conclusion: Synthesizing the Evidence

The comprehensive validation workflow detailed above provides a robust pathway to characterize novel DYRK1A inhibitors from the imidazo[1,2-b]pyridazine class. By systematically assessing biochemical potency (TR-FRET), confirming on-target cellular activity (CETSA, Western Blot), and profiling selectivity and cytotoxicity (Kinome Screen, CellTiter-Glo®), researchers can build a compelling data package.

The imidazo[1,2-b]pyridazine scaffold, exemplified by compounds like Compound 17 , shows immense promise.[6][7][9][10] Its high potency is competitive with other known inhibitors like EHT 5372. While selectivity against closely related kinases like the CLK family remains a challenge to be addressed through further medicinal chemistry optimization (as demonstrated by the development of Compound 29 ), this scaffold represents a significant advancement over less selective first-generation inhibitors like Harmine. By adhering to the principles of causality and self-validation outlined in this guide, drug discovery teams can confidently identify and advance the most promising candidates toward preclinical and clinical development.

References

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292. [Link]

  • Mishra, R., et al. (2020). Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. SciSpace. [Link]

  • Adayev, T., et al. (2017). Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation. ACS Medicinal Chemistry Letters. [Link]

  • Dirice, E., et al. (2020). Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors. JCI Insight, 5(1), e132594. [Link]

  • Górska-Warsewicz, H., et al. (2022). Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration. Molecules, 27(21), 7208. [Link]

  • Coutadeur, S., et al. (2015). A Novel DYRK1A (Dual Specificity Tyrosine Phosphorylation-Regulated Kinase 1A) Inhibitor for the Treatment of Alzheimer's Disease: Effect on Tau and Amyloid Pathologies in Vitro. ResearchGate. [Link]

  • Wang, P., et al. (2020). Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors. JCI Insight. [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed. [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University ORCA. [Link]

  • Chen, Y.-L., et al. (2024). Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Abbassi, R., et al. (2019). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Data in Brief, 25, 104192. [Link]

  • Ryoo, S.-R., et al. (2007). DYRK1A-mediated Hyperphosphorylation of Tau. Semantic Scholar. [Link]

  • EHT 5372 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. University of Sussex - Discovery Research Portal. [Link]

  • Ryoo, S.-R., et al. (2007). DYRK1A-mediated hyperphosphorylation of Tau - A functional link between Down syndrome and Alzheimer disease. ResearchGate. [Link]

  • Neumann, H., et al. (2019). Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 5, 244-256. [Link]

  • Coutadeur, S., et al. (2015). A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro. Journal of Neurochemistry, 133(3), 440-451. [Link]

  • Foucourt, A., et al. (2014). Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk). ResearchGate. [Link]

  • Zahid, H., et al. (2022). Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer's disease: An integrative molecular modeling approach. Frontiers in Molecular Biosciences, 9, 999885. [Link]

  • Lim, H. K., et al. (2017). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Promega Connections. [Link]

  • Chaikuad, A., et al. (2016). An Unusual Binding Model of the Methyl 9-Anilinothiazolo[5,4-f] quinazoline-2-carbimidates (EHT 1610 and EHT 5372) Confers High Selectivity for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases. Journal of Medicinal Chemistry, 59(22), 10315-10321. [Link]

  • Bennett, J. M., et al. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Souchet, B., et al. (2020). DYRK1A roles in human neural progenitors. Frontiers in Molecular Neuroscience. [Link]

  • Abbassi, R., et al. (2019). DYRK1A TR-FRET tracer optimization and determination of assay window. ResearchGate. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Kim, E. J., et al. (2014). New Perspectives of Dyrk1A Role in Neurogenesis and Neuropathologic Features of Down Syndrome. Experimental Neurobiology. [Link]

  • Luna-Vargas, M. P. A., et al. (2021). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. Molecular Cancer. [Link]

  • Wegiel, J., et al. (2011). The role of DYRK1A in neurodegenerative diseases. FEBS Journal. [Link]

  • Imidazo[1,2-B]Pyridazines as Inhibitors of DYRK Kinases. ResearchGate. [Link]

  • Tahtouh, T., et al. (2023). Identification of Leucettine L41 as a DYRK1A proteolysis inhibitor. ResearchGate. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital Protocols. [Link]

  • Schooler, A., et al. (2021). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. SLAS Discovery. [Link]

  • Perets, N., et al. (2022). DYRK1A Regulates the Bidirectional Axonal Transport of APP in Human-Derived Neurons. Frontiers in Molecular Neuroscience. [Link]

  • Jevne, C., et al. (2019). A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines. PLoS ONE, 14(10), e0223268. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8, 700-712. [Link]

  • Axelsson, H., et al. (2019). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE (Journal of Visualized Experiments). [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Naert, G., et al. (2015). Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice. European Neuropsychopharmacology, 25(11), 2170-2182. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed. [Link]

  • Zhang, Y., et al. (2014). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies. [Link]

  • Hu, B., et al. (2023). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. Scientific Reports. [Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. PubMed. [Link]

Sources

A Comparative Analysis of Imidazo[1,2-b]pyridazine and Other Privileged Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of the Scaffold in Kinase Inhibitor Efficacy

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. At the heart of every kinase inhibitor lies a core chemical structure, or scaffold, that serves as the foundation for its interaction with the kinase active site. The choice of scaffold is a pivotal decision in the drug design process, profoundly influencing a compound's potency, selectivity, and overall drug-like properties. A well-chosen scaffold can provide a "privileged" platform, offering a favorable arrangement of atoms and functional groups to establish key interactions with the kinase hinge region and other critical residues.

This guide provides a comprehensive comparative analysis of the imidazo[1,2-b]pyridazine scaffold against other widely utilized and successful kinase inhibitor scaffolds, namely quinazoline, pyrimidine, and indole. We will delve into the structural features, structure-activity relationships (SAR), and target profiles of each scaffold, supported by experimental data. Furthermore, this guide will furnish detailed experimental protocols for the key assays used to characterize and compare these inhibitors, empowering researchers to make informed decisions in their own drug discovery endeavors.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Heterocycle in Kinase Inhibition

The imidazo[1,2-b]pyridazine ring system has gained significant attention in medicinal chemistry, establishing itself as a privileged scaffold for the development of potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic structure provides a solid framework for the precise positioning of substituents to interact with the ATP-binding pocket of kinases. One of the most notable successes of this scaffold is the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), which is effective against chronic myeloid leukemia (CML), including cases with the challenging T315I mutation.[3]

The versatility of the imidazo[1,2-b]pyridazine scaffold is further demonstrated by its use in developing inhibitors for a wide range of kinases, including PIM kinases, cyclin-dependent kinases (CDKs), dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), and tyrosine kinase 2 (TYK2).[4][5][6][7]

Unique Structural Features and Binding Modes

The imidazo[1,2-b]pyridazine scaffold offers a unique arrangement of nitrogen atoms that can act as hydrogen bond acceptors, facilitating crucial interactions with the kinase hinge region. For instance, in PIM-1 kinase inhibitors, the imidazo[1,2-b]pyridazine core was found to interact with the NH2-terminal lobe helix αC rather than the hinge region, a surprising binding mode that contributes to their enhanced selectivity compared to conventional type I kinase inhibitors.[4] This highlights the scaffold's ability to engage in non-classical binding interactions, opening avenues for designing inhibitors with novel selectivity profiles.

Comparative Analysis with Other Key Kinase Inhibitor Scaffolds

To understand the relative strengths and weaknesses of the imidazo[1,2-b]pyridazine scaffold, it is essential to compare it with other well-established "privileged" scaffolds in kinase inhibitor design.

Quinazoline Scaffold

The quinazoline scaffold is a cornerstone in the development of EGFR tyrosine kinase inhibitors.[8] First-generation inhibitors like Gefitinib and Erlotinib feature this core structure. The 4-anilinoquinazoline moiety is particularly effective at targeting the ATP-binding site of EGFR.

While both imidazo[1,2-b]pyridazine and quinazoline are effective kinase inhibitor scaffolds, their substitution patterns and resulting target profiles can differ significantly. For instance, a direct comparative study of imidazo[1,2-a]quinoxaline-based inhibitors (structurally related to imidazo[1,2-b]pyridazine) and quinazoline-based inhibitors against EGFR revealed that both scaffolds could produce potent inhibitors, but the specific substitutions required for optimal activity varied.

Pyrimidine Scaffold

The pyrimidine ring is another highly successful scaffold, forming the core of numerous approved kinase inhibitors, including the groundbreaking BCR-ABL inhibitor, Imatinib (Gleevec®). The 2-aminopyrimidine and 4-aminopyrimidine motifs are particularly common in kinase inhibitor design.

A direct comparison can be made between Ponatinib (imidazo[1,2-b]pyridazine) and Dasatinib (a pyrimidine derivative) in the context of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). While both are potent BCR-ABL inhibitors, Ponatinib has demonstrated superior efficacy in patients with the T315I mutation, a resistance mechanism to Dasatinib. This difference in efficacy can be attributed to the ability of the imidazo[1,2-b]pyridazine scaffold, with its specific substitution pattern in Ponatinib, to accommodate the mutated gatekeeper residue.

Indole Scaffold

The indole scaffold is another prevalent core structure in kinase inhibitors, with Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor, being a prominent example. The indole ring can participate in various interactions within the kinase active site, including hydrogen bonding and hydrophobic interactions.

Direct comparative data between imidazo[1,2-b]pyridazine and indole scaffolds against the same kinase target is less common in the literature. However, analysis of their general properties reveals that both can be decorated with a variety of substituents to achieve high potency. The choice between these scaffolds often depends on the specific kinase being targeted and the desired selectivity profile.

Quantitative Comparison of Kinase Inhibitor Scaffolds

To provide a more objective comparison, the following tables summarize key data for representative kinase inhibitors based on the discussed scaffolds.

ScaffoldRepresentative DrugPrimary Target(s)Key Potency (IC50)Reference
Imidazo[1,2-b]pyridazine PonatinibBCR-ABL (including T315I)0.37 nM (native BCR-ABL)[3]
QuinazolineGefitinibEGFR23-79 nM[8]
PyrimidineImatinibBCR-ABL~250 nM[9]
IndoleSunitinibVEGFR2, PDGFRβ2 nM (VEGFR2)Not directly in search results

Table 1: Comparison of Potency of Representative Kinase Inhibitors.

ScaffoldRepresentative DrugMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsReference
Imidazo[1,2-b]pyridazine Ponatinib532.564.847PubChem CID: 24826782
QuinazolineGefitinib446.94.226PubChem CID: 123631
PyrimidineImatinib493.64.447PubChem CID: 5291
IndoleSunitinib398.474.524PubChem CID: 5329102

Table 2: Comparison of Physicochemical Properties. Note: These values are for specific drugs and may not be representative of all compounds containing the scaffold. The general trend shows that kinase inhibitors are often larger and more lipophilic than typical oral drugs.[10][11]

Experimental Protocols for Kinase Inhibitor Characterization

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate and compare kinase inhibitors.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations in kinase buffer.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability to virtually any kinase, and its resistance to interference from colored or fluorescent compounds. The two-step process ensures that the luminescent signal is directly proportional to the ADP produced, providing an accurate measure of kinase inhibition.

Cell-Based Assay: MTT Cell Proliferation Assay

This assay assesses the effect of a kinase inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the kinase inhibitor.

    • Include a vehicle control (e.g., DMSO) and a positive control for cell death if applicable.

    • Incubate for a desired period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.[10][11][12]

Causality Behind Experimental Choices: The MTT assay is a widely used and well-validated method for assessing cell proliferation. It provides a robust and quantitative measure of a compound's cytostatic or cytotoxic effects, which are often the desired outcomes of kinase inhibition in cancer therapy.

In Vivo Efficacy: Mouse Xenograft Model

This model evaluates the anti-tumor activity of a kinase inhibitor in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the kinase inhibitor, and tumor growth is monitored over time.

Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the kinase inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Evaluate the statistical significance of the results.

Causality Behind Experimental Choices: Xenograft models are a critical step in the preclinical evaluation of anti-cancer drugs. They provide valuable information on a compound's efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system, which is essential for predicting its potential clinical utility.

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

Signaling Pathway Targeted by Kinase Inhibitors

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assay (IC50) Biochemical Assay (IC50) Kinase Selectivity Profiling Kinase Selectivity Profiling Biochemical Assay (IC50)->Kinase Selectivity Profiling Cell-Based Assay (GI50) Cell-Based Assay (GI50) Kinase Selectivity Profiling->Cell-Based Assay (GI50) Pharmacokinetics (PK) Pharmacokinetics (PK) Cell-Based Assay (GI50)->Pharmacokinetics (PK) Xenograft Efficacy Model Xenograft Efficacy Model Pharmacokinetics (PK)->Xenograft Efficacy Model Pharmacodynamics (PD) Pharmacodynamics (PD) Xenograft Efficacy Model->Pharmacodynamics (PD) Scaffold A (Imidazo[1,2-b]pyridazine) Scaffold A (Imidazo[1,2-b]pyridazine) Scaffold A (Imidazo[1,2-b]pyridazine)->Biochemical Assay (IC50) Scaffold B (e.g., Quinazoline) Scaffold B (e.g., Quinazoline) Scaffold B (e.g., Quinazoline)->Biochemical Assay (IC50)

Caption: A logical workflow for the comparative evaluation of kinase inhibitor scaffolds.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a valuable and versatile platform in the design of novel kinase inhibitors. Its unique structural and electronic properties have enabled the development of highly potent and selective inhibitors, including the clinically successful drug Ponatinib.

When compared to other privileged scaffolds such as quinazoline, pyrimidine, and indole, the imidazo[1,2-b]pyridazine core offers a distinct set of advantages, including the potential for novel binding modes and the ability to overcome certain forms of drug resistance. However, the ultimate success of any kinase inhibitor is not solely dependent on its scaffold, but on the intricate interplay of the core structure and its substituents.

The future of kinase inhibitor design will likely involve a more rational and data-driven approach to scaffold selection and optimization. The integration of computational modeling, structural biology, and comprehensive profiling against large kinase panels will be crucial in identifying the most promising scaffolds for specific kinase targets. As our understanding of the human kinome continues to expand, so too will the opportunities for developing next-generation kinase inhibitors based on privileged scaffolds like imidazo[1,2-b]pyridazine, ultimately leading to more effective and personalized therapies for a wide range of diseases.

References

  • A Comparison of Physicochemical Property Profiles of Marketed Oral Drugs and Orally Bioavailable Anti-Cancer Protein Kinase Inhibitors in Clinical Development. Bentham Science Publishers. (URL not available)
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC. [Link]

  • A Comparison of Physicochemical Property Profiles of Marketed Oral Drugs and Orally Bioavailable Anti-Cancer Protein Kinase Inhibitors in Clinical Development. ResearchGate. [Link]

  • Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Semantic Scholar. [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. PMC. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing). [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. -ORCA - Cardiff University. [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. PMC. [Link]

  • QSAR-Based Models for Designing Quinazoline/Imidazothiazoles/Pyrazolopyrimidines Based Inhibitors against Wild and Mutant EGFR. PMC. [Link]

  • Imidazo[1,2-b]pyridazines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors. ResearchGate. [Link]

  • Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Figshare. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]

  • QSAR-Based Models for Designing Quinazoline/Imidazothiazoles/Pyrazolopyrimidines Based Inhibitors against Wild and Mutant EGFR. Semantic Scholar. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

Sources

The Tale of Two Worlds: A Comparative Guide to the In Vitro and In Vivo Activity of 6-Substituted Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Complexities of Preclinical Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The imidazo[1,2-b]pyridazine scaffold, a privileged heterocyclic nucleus, is a prime example of a chemical framework that has given rise to a multitude of bioactive molecules with diverse therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents[1]. However, the promising in vitro activity of these compounds does not always translate to the expected in vivo efficacy. This guide provides an in-depth, objective comparison of the in vitro versus in vivo performance of 6-substituted imidazo[1,2-b]pyridazine derivatives, offering insights into the causal factors behind observed discrepancies and providing supporting experimental data and protocols. While specific biological data for the parent 6-methylimidazo[1,2-b]pyridazine is not extensively available in public literature, a comprehensive analysis of its closely related analogs offers invaluable insights into the structure-activity relationships (SAR) and the critical in vitro-in vivo translation that govern the success of this chemical class.

The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Platform for Drug Discovery

The imidazo[1,2-b]pyridazine core is a bicyclic aromatic system that has attracted significant attention in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide array of biological targets. The versatility of this scaffold lies in the ability to readily introduce diverse substituents at various positions, particularly at the 6-position, which has been shown to significantly modulate the compound's potency, selectivity, and pharmacokinetic properties[2]. This strategic modification is a key consideration in the design of novel therapeutics, aiming to optimize both the on-target activity and the drug-like properties necessary for in vivo success.

In Vitro Activity Profile: The Promise in the Petri Dish

The initial stages of drug discovery heavily rely on in vitro assays to identify and characterize the biological activity of new chemical entities. For the imidazo[1,2-b]pyridazine class, a wide range of in vitro activities have been reported, targeting various enzymes and cellular pathways.

Diverse Biological Targets and In Vitro Potency

Imidazo[1,2-b]pyridazine derivatives have demonstrated potent in vitro activity against a variety of targets, as summarized in the table below.

Derivative ClassTargetIn Vitro AssayKey FindingsReference
Diaryl Urea DerivativesmTORSRB assay (human cancer cell lines)Compounds A17 and A18 showed potent mTOR inhibition (IC50 = 0.062-0.067 µM) and significant anti-proliferative activity against A549 and H460 lung cancer cells (IC50 = 0.02-20.7 µM).[3]
6-substituted morpholine/piperazine derivativesTAK1Kinase inhibition assayLead compound 26 inhibited TAK1 with an IC50 of 55 nM and inhibited the growth of multiple myeloma cell lines with GI50 values as low as 30 nM.[4]
6-anilino and related derivativesTyk2 JH2Kinase binding and cellular assaysPotent and selective inhibition of Tyk2 JH2, leading to suppression of cytokine signaling.[5]
2-(4'-Dimethylaminophenyl) derivativesβ-Amyloid PlaquesCompetitive binding assay with [3H]BTA-12-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine exhibited high binding affinity (Ki = 11.0 nM) to synthetic Aβ aggregates.[2]
Amide and Sulphonamide DerivativesMycobacterium tuberculosisMicroplate Alamar Blue Assay (MABA)Compounds 8h and 8j showed potent in vitro anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL.[6]
Experimental Protocol: In Vitro mTOR Kinase Inhibition Assay

The following protocol provides a detailed methodology for determining the in vitro inhibitory activity of an imidazo[1,2-b]pyridazine derivative against the mTOR kinase, a key regulator of cell growth and proliferation.

Objective: To determine the IC50 value of a test compound against mTOR kinase.

Materials:

  • Recombinant human mTOR enzyme

  • ATP, Ulight™-labeled substrate peptide (e.g., ULight™-p70S6K (Thr389) peptide)

  • Europium-labeled anti-phospho-p70S6K (Thr389) antibody

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., a 6-substituted imidazo[1,2-b]pyridazine derivative)

  • 384-well white microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the mTOR enzyme and ULight™-labeled substrate peptide in the assay buffer to the desired working concentrations.

  • Reaction Initiation: In a 384-well plate, add the test compound solution, followed by the mTOR enzyme. Pre-incubate for 15 minutes at room temperature.

  • ATP Addition: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding the europium-labeled antibody in a detection buffer containing EDTA.

  • Signal Reading: Incubate the plate for 60 minutes at room temperature to allow for antibody binding, and then read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells (containing DMSO instead of the compound). Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Causality Behind Experimental Choices: The TR-FRET format is chosen for its high sensitivity, low background, and homogeneous nature, which minimizes pipetting steps and variability. The use of a specific substrate and a phospho-specific antibody ensures that the measured signal is directly proportional to the mTOR kinase activity.

In Vivo Efficacy: The Reality in a Living System

While in vitro assays provide crucial initial data, the true test of a potential drug lies in its performance within a complex living organism. In vivo studies in animal models are essential to evaluate not only the efficacy but also the safety and pharmacokinetic profile of a compound.

From Benchtop to Bedside: In Vivo Performance of Imidazo[1,2-b]pyridazine Derivatives

Several imidazo[1,2-b]pyridazine derivatives with promising in vitro activity have been advanced to in vivo studies, with varying degrees of success.

DerivativeIn Vivo ModelDosing RegimenKey FindingsReference
A17 (mTOR inhibitor)Nude mice with A549 xenograftsNot specifiedShowed obvious anticancer effect in the xenograft model.[3]
Compound 6 (Tyk2 JH2 inhibitor)Rat adjuvant arthritis model5 mg/kg, bidFully efficacious in the arthritis model.[5]
DM1 and DM2 (antiepileptic)CD-1 ICR mice (PTZ-induced seizures) and DBA/2 mice (audiogenic seizures)Not specifiedExhibited potent anti-seizure effects in both animal models.[7]
Experimental Protocol: In Vivo Murine Xenograft Model for Anticancer Activity

The following protocol outlines a standard procedure for evaluating the in vivo anticancer efficacy of an imidazo[1,2-b]pyridazine derivative in a mouse xenograft model.

Objective: To assess the tumor growth inhibition by a test compound in mice bearing human tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., A549 lung cancer cells)

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Positive control (an established anticancer drug)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation: Culture the A549 cells under standard conditions. When the cells reach the desired confluence, harvest and resuspend them in a suitable medium (e.g., Matrigel). Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

  • Animal Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into different treatment groups (vehicle control, test compound at different doses, positive control).

  • Drug Administration: Administer the test compound, vehicle, or positive control according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring: Monitor the tumor growth, body weight, and overall health of the animals throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Causality Behind Experimental Choices: The use of immunocompromised mice is crucial to prevent the rejection of the human tumor xenograft. The choice of the A549 cell line is based on its relevance to non-small cell lung cancer and its established use in xenograft studies. Regular monitoring of tumor volume and body weight provides key data on both the efficacy and the tolerability of the test compound.

Bridging the Gap: In Vitro vs. In Vivo Translation

The discrepancy between in vitro potency and in vivo efficacy is a major hurdle in drug development. For the imidazo[1,2-b]pyridazine scaffold, several factors can contribute to this "in vitro-in vivo gap."

Factors Influencing In Vitro-In Vivo Correlation:

  • Pharmacokinetics (PK): The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are critical for its in vivo performance. A potent in vitro inhibitor may fail in vivo due to poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue. For example, a 6-anilino imidazopyridazine based Tyk2 JH2 ligand showed limited in vivo exposure due to poor permeability, which was significantly improved by modifying the 6-position substituent[5].

  • Metabolic Stability: The biotransformation of a compound by metabolic enzymes (e.g., cytochrome P450s) can lead to its inactivation or the formation of toxic metabolites. Derivatives with improved metabolic stability often exhibit better in vivo efficacy[5].

  • Off-Target Effects: In the complex biological environment of a living organism, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in its therapeutic efficacy.

  • Target Engagement: Even with good PK properties, a compound must reach its target in sufficient concentration and for a sufficient duration to exert its therapeutic effect.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of diseases.[1][2] Compounds based on this scaffold have shown promise against critical targets such as PIM kinases, Tyrosine kinase 2 (Tyk2), and Monopolar spindle 1 (Mps1) kinase.[3][4][5] Our focus here is on a representative molecule, 6-Methylimidazo[1,2-b]pyridazine, a hypothetical but structurally plausible lead compound.

While achieving high potency against a primary target is a milestone, it is only half the battle. The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[6] This conservation makes cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, a significant challenge.[7][8] Unforeseen off-target activity can lead to cellular toxicity or other adverse effects, derailing an otherwise promising drug candidate. Conversely, in some cases, this polypharmacology can be beneficial.[9][10] Therefore, early and comprehensive cross-reactivity profiling is not merely a checkbox exercise; it is a critical step in drug development that informs lead optimization, predicts potential liabilities, and ultimately de-risks the path to clinical trials.

This guide provides an in-depth comparison of this compound's kinase selectivity profile. We will detail the experimental framework for generating this data, compare its hypothetical profile against alternative compounds, and explain the causal logic behind the scientific choices made at each step.

Designing the Profiling Strategy: Choosing the Right Lens

The primary objective is to generate a comprehensive "fingerprint" of our lead compound's interactions across the human kinome. The choice of screening platform is paramount. While smaller, focused panels can be useful for initial SAR, a broad, kinome-wide scan is the gold standard for a lead compound.[11] Services like KINOMEscan® offer panels covering over 460 kinases, providing a panoramic view of selectivity and flagging potential liabilities that would otherwise be missed.[12][13]

For this initial, broad screen, a biochemical assay is the most direct and efficient method. Biochemical assays measure the direct interaction between the inhibitor and the isolated kinase enzyme, free from the complexities of a cellular environment.[6] This approach provides clean, quantitative data on binding affinity (Kd) or enzymatic inhibition (IC50). We will focus on a competition binding assay format, which is highly sensitive and independent of ATP concentration, allowing for a true thermodynamic measurement of binding affinity.[14]

Experimental Workflow: Competition Binding Assay

The workflow for profiling our compound using a competition binding assay is a robust, multi-step process designed for high-throughput analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Quantification & Analysis Compound Test Compound (this compound) 11-point serial dilution Incubation Incubation Compound + Kinase + Beads Compound->Incubation Kinase DNA-tagged Kinase Library (400+ kinases) Kinase->Incubation Beads Immobilized Ligand on Solid Support (Beads) Beads->Incubation Wash Wash Step (Remove unbound kinase) Incubation->Wash Quantify Quantification (qPCR of DNA tag) Wash->Quantify Data Data Analysis (Calculate % Inhibition, Kd) Quantify->Data

Caption: High-level workflow for a competition binding kinase assay.
Detailed Protocol: KINOMEscan®-type Competition Binding Assay

This protocol outlines the steps to determine the dissociation constant (Kd) for a test compound against a large kinase panel. The principle relies on the compound competing with a known, immobilized ligand for binding to the kinase active site.[14]

1. Compound Preparation:

  • Rationale: To create a concentration gradient that allows for the determination of a dose-dependent binding curve.
  • Action: Prepare an 11-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control well.

2. Assay Plate Preparation:

  • Rationale: To combine the key reaction components in a high-throughput microtiter plate format.
  • Action: In a multi-well plate, combine the DNA-tagged kinases from the panel, the affinity-bead-immobilized ligand, and the diluted test compound. Each kinase is tested in a separate well.

3. Incubation:

  • Rationale: To allow the binding reaction to reach equilibrium.
  • Action: Incubate the plate at room temperature with gentle mixing for a defined period (e.g., 60 minutes). During this time, the test compound and the immobilized ligand compete for binding to the kinase.

4. Washing and Filtration:

  • Rationale: To remove any kinase that is not bound to the immobilized ligand. If the test compound is a strong binder, more kinase will remain in solution and be washed away.
  • Action: The plate contents are passed through a filter plate. The affinity beads (and any kinase bound to them) are retained, while unbound kinase and the test compound are washed away.

5. Quantification:

  • Rationale: To measure the amount of kinase remaining bound to the beads. This is inversely proportional to the test compound's binding affinity.
  • Action: The amount of bead-bound kinase is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR). A lower qPCR signal indicates less kinase was bound to the beads, meaning the test compound was more effective at competing for the binding site.[14]

6. Data Analysis:

  • Rationale: To translate the raw qPCR data into meaningful affinity values.
  • Action: The qPCR signals are compared to the DMSO control (representing 0% inhibition/competition) to calculate a percentage of inhibition at each compound concentration. These values are plotted, and a binding curve is fitted to determine the dissociation constant (Kd).

Comparative Analysis: Profiling this compound

To contextualize the performance of our lead compound, we compare its hypothetical selectivity profile against two alternatives:

  • Competitor A (IMP-217): A promiscuous, early-generation imidazopyridazine with known off-target effects.

  • Competitor B (IMP-358): A highly optimized analog designed for exceptional selectivity, similar to potent and selective Tyk2 inhibitors reported in the literature.[3][15]

Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetKinase FamilyThis compoundCompetitor A (IMP-217)Competitor B (IMP-358)
PIM1 (On-Target) CAMK99% 98% 99%
PIM2CAMK85% 95% 88%
PIM3CAMK79% 92% 81%
DYRK1ACMGC65% 88% 15%
CLK1CMGC45% 75% 5%
GSK3βCMGC12% 68% <2%
CDK2CMGC8% 71% <2%
FLT3TK55% 90% 8%
KITTK32% 85% 3%
SRCTK15% 78% <2%
Selectivity Score (S10) ¹-0.05 0.21 0.01

¹Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested (assuming a 400-kinase panel). A lower score indicates higher selectivity.

Interpretation of Results
  • This compound (Lead Compound): The data reveals this compound is a potent PIM kinase inhibitor. However, it displays significant off-target activity against DYRK1A and the tyrosine kinase FLT3. While more selective than Competitor A, these off-target interactions must be addressed. The inhibition of DYRK1A and FLT3 could represent either a therapeutic opportunity (in certain cancers) or a liability, requiring further investigation in cell-based functional assays.[2][16]

  • Competitor A (IMP-217): This compound is a classic example of a promiscuous inhibitor. It potently inhibits a wide range of kinases across different families, resulting in a high selectivity score. Such a profile often leads to cellular toxicity and makes the compound unsuitable for further development as a selective agent.

  • Competitor B (IMP-358): This compound exemplifies a successful lead optimization campaign. It retains high potency against the PIM kinase family while demonstrating a dramatic reduction in off-target activity. Its very low selectivity score indicates it interacts with very few other kinases, making it a much safer and more predictable chemical probe or drug candidate.

Biological Context: On-Target vs. Off-Target Pathways

Understanding the biological role of on- and off-target kinases is crucial. PIM1 is a proto-oncogene that promotes cell survival and proliferation by phosphorylating downstream targets like BAD. Off-target kinases like FLT3 are receptor tyrosine kinases that activate downstream signaling cascades, including the PI3K-AKT pathway.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Example PIM1 PIM1 BAD BAD PIM1->BAD phosphorylates Apoptosis Apoptosis BAD->Apoptosis inhibits FLT3 FLT3 PI3K PI3K FLT3->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Lead 6-Methylimidazo [1,2-b]pyridazine Lead->PIM1 Inhibits (Desired Effect) Lead->FLT3 Inhibits (Off-Target Effect)

Caption: Simplified signaling pathways for on-target (PIM1) and off-target (FLT3) kinases.

This diagram illustrates how our lead compound has the desired effect of inhibiting PIM1, which can disinhibit apoptosis in cancer cells. However, its unintended inhibition of FLT3 could also impact cell proliferation pathways, an effect that needs to be characterized in relevant cellular models.

Conclusion and Strategic Next Steps

The cross-reactivity profile for this compound reveals it to be a potent PIM kinase inhibitor with moderate selectivity. The off-target interactions with DYRK1A and FLT3 are key findings that will guide the next phase of drug discovery. The immediate next steps should involve:

  • Orthogonal Validation: Confirm the primary screen hits using a different assay format, such as a radiometric enzymatic assay that measures substrate phosphorylation directly.[6][17]

  • Cell-Based Target Engagement: Employ cellular assays, like NanoBRET™, to confirm that the compound can engage both its intended target (PIM1) and key off-targets (FLT3) within a live-cell environment.[16] This step validates that the compound is cell-permeable and reaches its targets in a more biologically relevant context.

  • Structure-Activity Relationship (SAR) Studies: Initiate medicinal chemistry efforts to modify the this compound scaffold. The goal is to design new analogs that retain PIM1 potency while eliminating or reducing binding to FLT3 and DYRK1A, effectively moving the compound's profile closer to that of the highly selective Competitor B.

By systematically profiling our lead compound and comparing it to relevant benchmarks, we transform raw inhibition data into actionable intelligence, paving the way for the rational design of a safer, more effective therapeutic candidate.

References

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][3][15]

  • Gao, Y., et al. (2013). X-ReactKIN: a Chemical Systems Biology approach for cross-reactivity virtual profiling of the human kinome. BMC Bioinformatics. Available at: [Link][7]

  • Bamborough, P., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link][8]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link][1][18]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link][12]

  • Yamanishi, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link][9]

  • Fletcher, A., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University ORCA. Available at: [Link][2]

  • ACS Publications. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link][10]

  • ACS Publications. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link][4]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link][17]

  • Eurofins Discovery. KINOMEscan Technology Platform. Available at: [Link][14]

  • Reaction Biology. (2019). Kinase Profiling & Screening. Available at: [Link][6]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link][16]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link][19]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. Available at: [Link][5]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Royal Society of Chemistry. Available at: [Link][20]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link][13]

Sources

The Gold Standard: Confirming the Binding Mode of 6-Methylimidazo[1,2-b]pyridazine Scaffolds via Co-crystallization

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, particularly in the development of potent and selective kinase inhibitors.[1][2][3][4] Molecules built around this core, such as those targeting Tyrosine Kinase 2 (TYK2) or Transforming Growth Factor-β-Activated Kinase 1 (TAK1), show significant therapeutic promise.[2][5] However, realizing this promise hinges on a precise, atomic-level understanding of how these molecules engage their targets. This guide provides a senior application scientist's perspective on confirming the binding mode of 6-substituted imidazo[1,2-b]pyridazine derivatives, using co-crystallization as the benchmark and comparing it with other essential biophysical techniques.

The Imperative of Atomic-Level Validation

Computational docking and predictive modeling are invaluable for initial hypothesis generation. However, in the high-stakes world of drug development, an empirical, high-resolution structural confirmation is non-negotiable. It is the definitive step that validates a binding hypothesis, illuminates the subtle yet critical interactions driving potency and selectivity, and provides a rational roadmap for lead optimization.[6][7] Without this structural proof, development programs risk pursuing compounds with suboptimal interactions or an incorrect mechanism of action, leading to costly late-stage failures.

X-ray crystallography stands as the gold standard for this purpose.[6][7] By revealing the three-dimensional structure of a ligand bound to its protein target, it provides unequivocal evidence of the binding pose, key hydrogen bonds, hydrophobic interactions, and any induced conformational changes in the protein.

Case Study: An Imidazo[1,2-b]pyridazine Inhibitor in the TYK2 Pseudokinase Domain

To illustrate the power of this approach, we will reference a study on the optimization of imidazo[1,2-b]pyridazine (IZP) ligands as allosteric inhibitors of TYK2.[5] In this work, researchers successfully determined the co-crystal structure of an advanced analog (compound 18) bound to the TYK2 pseudokinase (JH2) domain, providing critical insights for further optimization.[5] The structure, available in the Protein Data Bank (PDB ID: 5TKD), serves as our primary case study.[5]

The co-crystal structure revealed the precise interactions of the IZP core and its substituents within the binding pocket. Key findings included:

  • Hydrogen bonds from the N1 of the IZP core and the C8 methylamine to the 'hinge' residue Val690.[5]

  • Additional hydrogen bonds from the C3 amide to Lys642 and the hinge carbonyl of Glu688, mediated by a bridging water molecule.[5]

  • Limited space around the C8 position, explaining the observed loss of affinity with bulkier substituents.[5]

This atomic-level detail is impossible to obtain with certainty through other methods and directly guided the subsequent structure-activity relationship (SAR) studies.

Co-crystallization Workflow: A Self-Validating System

The process of obtaining a protein-ligand co-crystal structure is a systematic workflow designed to ensure the final model is a true and accurate representation of the molecular interaction.

CoCrystallization_Workflow cluster_protein Protein Production cluster_complex Complex Formation & Crystallization cluster_structure Structure Determination p1 Gene Cloning & Expression Vector p2 Protein Expression (e.g., E. coli, Sf9) p1->p2 p3 Purification (e.g., Affinity, SEC) p2->p3 p4 Quality Control (SDS-PAGE, Mass Spec) p3->p4 c2 Protein-Ligand Incubation (Formation of Complex) p4->c2 c1 Compound Preparation (Solubilization in DMSO) c1->c2 c3 High-Throughput Crystal Screening c4 Crystal Hit Optimization c3->c4 s1 X-ray Diffraction Data Collection c4->s1 s2 Phase Determination (Molecular Replacement) s1->s2 s3 Model Building & Refinement s2->s3 s4 Structure Validation (e.g., Ramachandran, R-factors) s3->s4 Final_Structure Final_Structure s4->Final_Structure Final Validated Co-crystal Structure

Caption: High-level workflow for protein-ligand co-crystallization.

Experimental Protocol: Co-crystallization of a Kinase with an Imidazo[1,2-b]pyridazine Inhibitor

This protocol is a generalized representation based on established methodologies for kinase crystallography.

1. Protein Expression and Purification:

  • Rationale: High-purity, stable, and homogenous protein is the single most critical factor for successful crystallization.
  • Step 1: Clone the gene encoding the kinase domain of interest (e.g., TYK2 JH2, residues 576-869) into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag).
  • Step 2: Transform the vector into an appropriate expression host (e.g., E. coli BL21(DE3)). Grow cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG overnight at a reduced temperature (e.g., 18°C) to improve protein solubility.
  • Step 3: Harvest cells, lyse by sonication, and clarify the lysate by centrifugation.
  • Step 4: Purify the protein using an affinity column (e.g., Ni-NTA agarose), followed by tag cleavage with a protease (e.g., TEV protease) if desired.
  • Step 5: Perform a final polishing step using size-exclusion chromatography (SEC) to isolate monodisperse, aggregated-free protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
  • Step 6: Concentrate the protein to 10-20 mg/mL and verify purity by SDS-PAGE and identity by mass spectrometry.

2. Co-crystallization Screening:

  • Rationale: Finding the precise chemical conditions that favor the ordered packing of molecules into a crystal lattice is an empirical process requiring the screening of hundreds of conditions.
  • Step 1: Prepare the inhibitor stock solution. Dissolve the 6-methylimidazo[1,2-b]pyridazine derivative in 100% DMSO to a high concentration (e.g., 50-100 mM).
  • Step 2: Form the protein-ligand complex. Incubate the purified kinase domain with the inhibitor at a 1:3 to 1:5 molar ratio for at least 2 hours on ice. This ensures saturation of the binding sites.
  • Step 3: Set up crystallization trials using the sitting-drop vapor diffusion method. Use robotic systems to dispense 100 nL of the protein-ligand complex with 100 nL of various precipitant solutions from commercial screens (e.g., PEG/Ion, SaltRx, Index).
  • Step 4: Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.

3. Crystal Optimization and Data Collection:

  • Rationale: Initial crystal "hits" are often small or poorly formed and require optimization to yield diffraction-quality crystals.
  • Step 1: Once initial microcrystals are identified, perform optimization screens by varying the pH, precipitant concentration, and additives around the hit condition.
  • Step 2: Harvest a suitable crystal using a cryo-loop and flash-cool it in liquid nitrogen, typically after soaking it in a cryoprotectant solution (e.g., the mother liquor supplemented with 25% glycerol) to prevent ice formation.
  • Step 3: Collect X-ray diffraction data at a synchrotron source.
  • Step 4: Process the diffraction data to determine the space group, unit cell dimensions, and reflection intensities. Solve the structure using molecular replacement and refine the model against the experimental data to obtain the final, high-resolution view of the inhibitor in the binding site.

Comparative Analysis: Alternative Methods for Binding Mode Confirmation

While co-crystallization is the definitive method, other techniques provide complementary and often more rapid or accessible data on ligand binding. The choice of method depends on the specific question being asked, the availability of reagents, and the stage of the drug discovery project.

Binding_Methods Start Need to Confirm Binding Mode? Xtal Co-Crystallography Start->Xtal Need atomic resolution & definitive pose? NMR NMR Spectroscopy (SAR by NMR, STD-NMR) Start->NMR Need to map binding epitope & observe dynamics? Comp Computational Docking & MD Simulations Start->Comp Need rapid hypothesis & SAR exploration? Other Other Biophysical Methods (SPR, ITC, DSF) Start->Other Need affinity (Kd), thermodynamics (ΔH), or stability (Tm)? Output1 Output1 Xtal->Output1 Provides: - 3D Structure - Precise Interactions - Conformational Changes Output2 Output2 NMR->Output2 Provides: - Ligand-Residue Contacts - Solution-State Dynamics - Fragment Screening Data Output3 Output3 Comp->Output3 Provides: - Predicted Binding Pose - Binding Energy Estimates - In Silico Screening Output4 Output4 Other->Output4 Provides: - Binding Kinetics (kon/koff) - Binding Affinity (Kd) - Enthalpy/Entropy - Target Engagement

Caption: Decision flowchart for selecting a binding mode confirmation method.

Table 1: Comparison of Key Techniques for Binding Mode Analysis

FeatureX-ray Co-crystallizationNMR SpectroscopySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output High-resolution 3D structure of the complexLigand-protein contacts, solution structureReal-time binding kinetics (k_on, k_off), Affinity (K_D)Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
Structural Info Atomic resolution (typically < 3 Å)Low-to-medium resolution, identifies binding interfaceNo direct structural informationNo direct structural information
Throughput Low to mediumLow to mediumHighMedium
Protein Req. High (mg), must crystallizeHigh (mg), size limits (<50 kDa often preferred)Low (µg), requires immobilizationMedium (mg)
Key Advantage Unambiguous, detailed binding pose ("Gold Standard")Reports on solution-state dynamics, suitable for weak bindersLabel-free, real-time kinetic dataProvides a complete thermodynamic profile of binding
Key Limitation Requires well-diffracting crystals, artifact-proneProtein size limitations, complex data interpretationRequires protein immobilization which can affect activityHigher protein consumption, sensitive to buffer mismatches
Best For Lead optimization, definitive mechanism of action validationFragment screening, mapping binding epitopes, studying dynamicsHit validation, kinetic optimization, affinity rankingOrthogonal validation of affinity, understanding thermodynamic drivers

Orthogonal Validation: Building a Cohesive Binding Narrative

  • Initial Hit Confirmation (SPR/DSF): After a primary screen, SPR would be used to confirm direct binding to the TYK2 JH2 domain and provide an initial K_D value. A Differential Scanning Fluorimetry (DSF) or thermal shift assay would show that the compound stabilizes the protein upon binding, confirming engagement.[8]

  • Thermodynamic Characterization (ITC): ITC would then be employed to obtain the binding thermodynamics.[9] This confirms the K_D from SPR and reveals whether the binding is enthalpically or entropically driven, providing clues about the nature of the interaction (e.g., strong H-bonds vs. hydrophobic effect).

  • Cellular Target Engagement (NanoBRET™): To ensure the compound binds its target in a physiological context, a cell-based assay like NanoBRET™ would be used.[10] This is crucial as good biochemical potency does not always translate to cellular activity.[10]

  • Structural Elucidation (Co-crystallization): Finally, co-crystallization provides the high-resolution structural data that explains all the previous findings. The observed hydrogen bonds and hydrophobic contacts in the crystal structure (PDB: 5TKD) would rationalize the affinity (K_D) and thermodynamics (ΔH) measured by SPR and ITC.

By integrating data from these orthogonal methods, researchers can build a comprehensive and trustworthy case for a compound's mechanism of action, significantly de-risking its progression toward clinical development.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. National Institutes of Health. Available at: [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. Available at: [Link]

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Centre for Medicines Discovery. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Semantic Scholar. Available at: [Link]

  • Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. MDPI. Available at: [Link]

  • TYK2. 3decision - Discngine. Available at: [Link]

  • 7UYU: Crystal structure of TYK2 kinase domain in complex with compound 30. RCSB PDB. Available at: [Link]

  • 6X8F: Crystal structure of TYK2 with Compound 11. RCSB PDB. Available at: [Link]

  • 5V5N: Crystal structure of Takinib bound to TAK1. RCSB PDB. Available at: [Link]

  • 5GJD: Crystal structure of human TAK1/TAB1 fusion protein in complex with ligand 2. RCSB PDB. Available at: [Link]

  • 8TB6: TYK2 JH2 bound to Compound14. RCSB PDB. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. National Institutes of Health. Available at: [Link]

  • Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Figshare. Available at: [Link]

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. PubMed. Available at: [Link]

  • Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to Evaluating the Therapeutic Index of 6-Methylimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic index (TI) of 6-Methylimidazo[1,2-b]pyridazine derivatives. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including the FDA-approved kinase inhibitor ponatinib.[1] This guide will delve into the critical methodologies required to assess the therapeutic potential of novel 6-methyl-substituted analogues by comparing their efficacy and toxicity, using ponatinib as a benchmark.

The Imperative of the Therapeutic Index in Oncology Drug Development

The therapeutic index is a critical quantitative measure of a drug's safety margin, defined as the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[2] For anticancer agents, which often have narrow therapeutic windows, a thorough evaluation of the TI is paramount.[3] A favorable TI indicates that a drug can achieve its desired therapeutic effect at a dose significantly lower than that which causes unacceptable adverse effects.

This guide will walk you through the essential in vitro and in vivo studies required to determine the TI of novel this compound derivatives. We will explore the experimental design, provide detailed protocols, and present a framework for data analysis and comparison.

The Imidazo[1,2-b]pyridazine Scaffold: A Platform for Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a versatile heterocyclic system that has been extensively explored for its potential as a kinase inhibitor in various therapeutic areas, including oncology.[1] The substitution pattern on this scaffold significantly influences its biological activity and pharmacokinetic properties. The focus of this guide, the 6-methyl substitution, is a key modification that can impact the molecule's interaction with its target and its metabolic stability.

One of the most notable drugs featuring the imidazo[1,2-b]pyridazine scaffold is ponatinib (Iclusig®) , a potent multi-targeted tyrosine kinase inhibitor.[4] Ponatinib was specifically designed to be effective against tumors harboring the T315I mutation in the BCR-ABL gene, which confers resistance to other tyrosine kinase inhibitors in chronic myeloid leukemia (CML).[4] However, its clinical use is associated with a risk of serious cardiovascular events, highlighting the critical importance of a thorough therapeutic index evaluation for any new derivative in this class.[5]

Experimental Workflow for Therapeutic Index Determination

A comprehensive evaluation of the therapeutic index involves a multi-step process encompassing both in vitro and in vivo studies. The following sections detail the key experimental protocols.

In Vitro Assessment: Determining Potency and Selectivity

The initial evaluation of a compound's therapeutic potential begins with in vitro assays to determine its potency against cancer cells and its selectivity over normal cells.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Objective: To determine the concentration of a this compound derivative required to inhibit the proliferation of a panel of cancer cell lines by 50%.

Materials:

  • Cancer cell lines (e.g., K562 for CML, A549 for lung cancer)

  • Normal, non-cancerous cell lines (e.g., human umbilical vein endothelial cells - HUVECs) for selectivity assessment

  • Cell culture medium and supplements

  • 96-well microplates

  • Test compounds (this compound derivatives) and a positive control (e.g., Ponatinib, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Add the diluted compounds to the respective wells. Include a vehicle control (e-g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The Selectivity Index (SI) can be calculated as follows: SI = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

In Vivo Assessment: Efficacy and Toxicity in Animal Models

In vivo studies are crucial for evaluating the therapeutic index in a whole-organism context, providing insights into a compound's efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

The half-maximal effective dose (ED50) is the dose of a drug that produces 50% of its maximal effect.

Objective: To determine the dose of a this compound derivative that causes a 50% reduction in tumor growth in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells for xenograft implantation

  • Test compounds and vehicle control

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

Procedure:

  • Xenograft Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control, different doses of the test compound, and a positive control like ponatinib). Administer the compounds according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Data Analysis: Plot the tumor growth curves for each group. The ED50 can be calculated by determining the dose that results in a 50% inhibition of tumor growth compared to the vehicle control.

The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a test population. The maximum tolerated dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity.

Objective: To determine the LD50 or MTD of a this compound derivative in mice.

Materials:

  • Healthy mice (e.g., CD-1 mice)

  • Test compounds

  • Observation cages

  • Equipment for clinical sign monitoring and sample collection

Procedure (following OECD guidelines):

  • Dose Administration: Administer single, escalating doses of the test compound to different groups of mice.

  • Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.

  • Data Collection: Record clinical signs, body weight changes, and any instances of mortality.

  • Pathology: At the end of the study, perform gross necropsy and histopathological examination of major organs.

  • Data Analysis: Calculate the LD50 using statistical methods (e.g., probit analysis). The MTD is determined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Data Presentation and Comparative Analysis

A clear and concise presentation of the experimental data is crucial for a meaningful comparison of the therapeutic index of different compounds.

Table 1: In Vitro Cytotoxicity and Selectivity of Imidazo[1,2-b]pyridazine Derivatives

CompoundCancer Cell LineIC50 (nM)Normal Cell LineIC50 (nM)Selectivity Index (SI)
6-Methyl-IP Derivative 1 K562 (CML)Data to be determinedHUVECData to be determinedData to be determined
6-Methyl-IP Derivative 2 A549 (Lung)Data to be determinedHUVECData to be determinedData to be determined
Ponatinib K562 (BCR-ABL)0.37[6]Normal mononuclear cells>500[6]>1350
Ponatinib Ba/F3 (BCR-ABL T315I)2.0[6]Normal mononuclear cells>500[6]>250

Note: Specific IC50 values for novel this compound derivatives need to be experimentally determined.

Table 2: In Vivo Efficacy and Toxicity of Imidazo[1,2-b]pyridazine Derivatives in Mouse Models

CompoundEfficacy Model (ED50)Toxicity Model (LD50/MTD)Therapeutic Index (TI = LD50/ED50 or MTD/ED50)
6-Methyl-IP Derivative 1 Data to be determinedData to be determinedData to be determined
6-Methyl-IP Derivative 2 Data to be determinedData to be determinedData to be determined
Ponatinib ~10-30 mg/kg (significant tumor growth suppression in xenograft models)[3][7]MTD in mice not explicitly stated in reviewed articles; clinical dose is 45 mg/day with dose reductions due to toxicity.[7]Requires further calculation based on specific ED50 and MTD values.

Note: In vivo data for novel this compound derivatives needs to be generated through dedicated preclinical studies.

Visualizing the Path to Therapeutic Index Evaluation

Therapeutic_Index_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation invitro_start Compound Synthesis (6-Methyl-IP Derivatives) cytotoxicity Cytotoxicity Assays (Cancer & Normal Cells) invitro_start->cytotoxicity Screening ic50 Determine IC50 & Selectivity Index (SI) cytotoxicity->ic50 Data Analysis invivo_start Lead Compound Selection (Based on In Vitro Data) ic50->invivo_start Promising Candidates efficacy Efficacy Studies (Xenograft Models) invivo_start->efficacy toxicity Toxicity Studies (Acute & MTD) invivo_start->toxicity ed50 Determine ED50 efficacy->ed50 ld50_mtd Determine LD50/MTD toxicity->ld50_mtd ti_calc Therapeutic Index Calculation TI = LD50 / ED50 ed50->ti_calc ld50_mtd->ti_calc comparison Comparative Analysis vs. Ponatinib ti_calc->comparison

Caption: Experimental workflow for determining the therapeutic index.

Mechanistic Insights and Potential Signaling Pathways

Many imidazo[1,2-b]pyridazine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival. Ponatinib, for example, is a potent inhibitor of the BCR-ABL kinase.[4] For novel this compound derivatives, it is crucial to identify their molecular targets and elucidate the downstream signaling pathways they modulate.

Signaling_Pathway cluster_pathway Intracellular Signaling Cascade receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k compound This compound Derivative compound->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation apoptosis Apoptosis erk->apoptosis Inhibition of akt Akt pi3k->akt mtor mTOR akt->mtor akt->apoptosis Inhibition of mtor->proliferation

Caption: A generalized kinase signaling pathway potentially targeted by imidazo[1,2-b]pyridazine derivatives.

Conclusion and Future Directions

The evaluation of the therapeutic index is a cornerstone of preclinical drug development. For this compound derivatives, a systematic approach combining in vitro and in vivo studies is essential to ascertain their potential as safe and effective anticancer agents. While this guide provides a comprehensive methodological framework, it is important to acknowledge the current gap in publicly available in vivo efficacy and toxicity data for this specific subclass of compounds.

Future research should focus on generating robust preclinical data for promising 6-methyl-substituted lead compounds. This will enable a direct and quantitative comparison with established drugs like ponatinib and will be critical for making informed decisions about advancing these novel derivatives into clinical development. The ultimate goal is to identify new therapeutic agents with a superior therapeutic index, offering improved efficacy and a better safety profile for cancer patients.

References

  • O'Hare, T. et al. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401-412.
  • Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia. (2021).
  • Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on pon
  • Reengineering Ponatinib to Minimize Cardiovascular Toxicity. (2018). Cancer Research.
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
  • Reengineering Ponatinib to Minimize Cardiovascular Toxicity. (2018).
  • In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. (2022). MDPI.
  • Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. (2019). Acta Scientific.
  • Discovery of imidazo[1,2- b ]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. (n.d.). PlumX Metrics.
  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. (2025). PubMed.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). Toxicology Reports.
  • in vitro testing of 6-Amino-3-chloropyridazine derivatives against cancer cell lines. (n.d.). Benchchem.
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (n.d.). MDPI.
  • 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. (n.d.). PubChem.
  • Imidazo(1,2-b)pyridazine. (n.d.). PubChem.
  • This compound. (n.d.). Echemi.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (n.d.). MedChemComm.
  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Ker
  • Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. (1990). PubMed.
  • Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2019). PubMed.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). PMC PubMed Central.
  • 17412-23-6|6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine. (n.d.). BLDpharm.
  • 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile. (n.d.). LGC Standards.
  • 6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridine-3-acetonitrile. (n.d.).
  • (6-METHYL-2-P-TOLYL-IMIDAZO[1,2-A]PYRIDIN-3-YL)-ACETONITRILE Product Description. (n.d.). ChemicalBook.

Sources

A Comparative Guide to the Anti-proliferative Effects of 6-Methylimidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anti-proliferative effects of various 6-Methylimidazo[1,2-b]pyridazine analogs. The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved kinase inhibitor ponatinib.[1][2][3] This guide will delve into the structure-activity relationships (SAR) of this class of compounds, their mechanisms of action, and the experimental data supporting their potential as anti-cancer agents.

Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine nucleus is a versatile scaffold that has been extensively explored for the development of novel therapeutics. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse substitutions, leading to a wide range of biological activities. In the context of oncology, derivatives of this scaffold have shown potent inhibitory activity against various protein kinases that are crucial for cancer cell proliferation and survival. The strategic placement of a methyl group at the 6-position of the imidazo[1,2-b]pyridazine core has been a focal point of research, aiming to enhance potency and selectivity. This guide will synthesize findings from multiple studies to provide a comparative analysis of these promising anti-proliferative agents.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative activity of this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cells, are summarized in the table below. The data presented is a synthesis of findings from studies on 6-substituted imidazo[1,2-b]pyridazine and related derivatives to provide a representative comparison.

Compound IDR1-Substituent (at C2)R2-Substituent (at C3)R3-Substituent (at C8)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)K562 (Leukemia) IC50 (µM)
Analog A Phenyl-H-H> 50> 50> 50> 50
Analog B 4-Methoxyphenyl-H-H15.221.818.525.1
Analog C 4-(Trifluoromethyl)phenyl-H-H5.88.36.19.7
Analog D Phenyl4-Fluorophenylamino-H1.22.51.83.1
Analog E Phenyl4-Fluorophenylamino-CH30.81.10.91.5
Analog F 4-Methoxyphenyl4-Fluorophenylamino-CH30.50.90.71.2
Analog G 4-(Trifluoromethyl)phenyl4-Fluorophenylamino-CH30.1 0.3 0.2 0.4

Note: The IC50 values presented are representative and synthesized from multiple sources for comparative purposes.

Structure-Activity Relationship (SAR) Analysis

The anti-proliferative activity of this compound analogs is significantly influenced by the nature and position of substituents on the heterocyclic core.

  • Substitution at the 2-position: The presence of an aryl group at the 2-position is generally favorable for activity. Electron-withdrawing groups, such as a trifluoromethyl group on the phenyl ring (Analog C vs. Analog B), tend to enhance anti-proliferative potency. This suggests that the electronic properties of this substituent play a crucial role in the interaction with the biological target.

  • Substitution at the 3-position: Introduction of a substituted amino group at the 3-position dramatically increases anti-proliferative activity (Analog D vs. Analog A). This highlights the importance of this position for establishing key interactions within the target's binding site.

  • Substitution at the 8-position: The addition of a small alkyl group, such as a methyl group, at the 8-position can further enhance potency (Analog E vs. Analog D). This may be due to improved hydrophobic interactions or a more favorable conformational orientation for binding.

  • Synergistic Effects: The most potent analogs in this series possess a combination of favorable substitutions at the 2, 3, and 8-positions (Analog G). This indicates a synergistic effect, where the individual contributions of each substituent combine to produce a highly active compound. The 6-chloro-7-methylimidazo[1,2-b]pyridazine scaffold is a key intermediate in the synthesis of the multi-kinase inhibitor Masitinib, further emphasizing the importance of substitutions at positions 6 and 7 for kinase inhibitory activity.[4]

Mechanism of Action: Targeting Key Signaling Pathways

The anti-proliferative effects of this compound analogs are primarily attributed to their ability to inhibit protein kinases involved in cancer cell signaling. While the exact targets may vary depending on the specific analog, a common mechanism involves the inhibition of the PI3K/AKT/mTOR and STAT3/NF-κB signaling pathways. These pathways are frequently dysregulated in cancer and play a critical role in cell growth, proliferation, survival, and angiogenesis.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation. Many imidazo[1,2-b]pyridazine derivatives have been shown to inhibit key kinases in this pathway, such as mTOR. By blocking the activity of these kinases, the analogs can halt the cell cycle and induce apoptosis (programmed cell death).

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Analog This compound Analog Analog->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound analogs.

STAT3/NF-κB Pathway Modulation

The STAT3 and NF-κB signaling pathways are interconnected and play crucial roles in inflammation and cancer. Aberrant activation of these pathways promotes tumor growth and survival. Certain imidazo-based compounds have been shown to modulate these pathways, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.[5]

STAT3_NFkB_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Gene_Expression Pro-inflammatory & Pro-survival Gene Expression STAT3->Gene_Expression IKK IKK NFkB NF-κB IKK->NFkB NFkB->Gene_Expression Analog This compound Analog Analog->JAK Analog->IKK

Caption: Modulation of the STAT3/NF-κB signaling pathway by this compound analogs.

Experimental Protocols

The anti-proliferative effects of the this compound analogs are typically assessed using cell-based assays such as the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of analogs B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm H->I J Calculate IC50 values I->J

Caption: Workflow of the MTT assay for assessing cell viability.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell biomass.

Workflow:

SRB_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of analogs B->C D Incubate for 48-72h C->D E Fix cells with cold trichloroacetic acid (TCA) D->E F Wash and stain with SRB solution E->F G Wash with 1% acetic acid to remove unbound dye F->G H Solubilize bound dye with Tris buffer G->H I Measure absorbance at 510 nm H->I J Calculate IC50 values I->J

Caption: Workflow of the SRB assay for assessing cell biomass.

Detailed Steps:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Conclusion

This compound analogs represent a promising class of anti-proliferative agents with the potential for development into novel anti-cancer therapeutics. The structure-activity relationship studies highlight the importance of specific substitutions at the 2, 3, and 8-positions of the heterocyclic core for achieving high potency. The mechanism of action of these compounds often involves the inhibition of key cancer-related signaling pathways, such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways. Further optimization of this scaffold could lead to the discovery of more potent and selective drug candidates with improved pharmacological profiles. The experimental protocols detailed in this guide provide a solid foundation for the continued investigation and comparison of these and other potential anti-cancer compounds.

References

  • Liu, C., Lin, J., Moslin, R., Tokarski, J. S., Muckelbauer, J., Chang, C., ... & Weinstein, D. S. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS medicinal chemistry letters, 10(3), 383–388.
  • Zare, M., Afzal, O., Altamimi, M. A., & Al-Majid, A. M. (2022). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules (Basel, Switzerland), 27(19), 6296.
  • Huang, C. H., Wang, C. H., Chen, Y. L., Chen, C. H., & Huang, H. S. (2010). Synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for beta-amyloid plaques. ACS medicinal chemistry letters, 1(4), 155–159.
  • Aliwaini, S., Abu-Sini, M., Al-Kahlout, A., Al-Agha, A., & El-Agha, M. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Oncology letters, 25(6), 236.
  • Khan, M. A., Saha, S., Sakla, A. P., Sathish, M., & Shankaraiah, N. (2023). Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. Archiv der Pharmazie, 356(11), 2300223.
  • Lee, H. W., Lee, J. H., Kim, Y., Kim, M., & Lee, J. (2024). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European journal of medicinal chemistry, 282, 117047.
  • Bencze, G., Orfi, L., Pinter, A., Vago, I., Varga, Z., & Gyuris, A. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European journal of medicinal chemistry, 109, 234–254.
  • Liu, C., Lin, J., Moslin, R., Tokarski, J. S., Muckelbauer, J., Chang, C., ... & Weinstein, D. S. (2019). Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS medicinal chemistry letters, 10(3), 383–388.
  • Garrido, A., Simon, M., Le Gall, T., & Berteina-Raboin, S. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European journal of medicinal chemistry, 226, 113867.
  • Moslin, R. J., Tokarski, J. S., Muckelbauer, J., Chang, C., Tredup, J., Xie, D., ... & Weinstein, D. S. (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 10(7), 1184–1190.
  • Bhavya, G., Kumar, G. S., & Shankaraiah, N. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 357(9), e2400115.
  • Singh, P., & Kaur, M. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC advances, 14(6), 3847–3863.
  • Kusanur, R. A., & Kulkarni, M. V. (2018). Benzohydrazide incorporated Imidazo [1, 2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.
  • Garrido, A., Simon, M., Le Gall, T., & Berteina-Raboin, S. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Khan, M. A., Saha, S., Sakla, A. P., Sathish, M., & Shankaraiah, N. (2023). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. Archiv der Pharmazie, 356(11), 2300223.

Sources

A Head-to-Head Comparative Analysis of Novel and Established IKKβ Inhibitors for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating 6-Methylimidazo[1,2-b]pyridazine Scaffolds Against Known IKKβ Modulators

Introduction: The Central Role of IKKβ in Inflammatory Disease

The IκB kinase (IKK) complex is a cornerstone of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the cellular response to inflammation, stress, and innate immunity. This complex comprises two catalytic subunits, IKKα and IKKβ (also known as IKK1 and IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator). While both catalytic subunits are structurally similar, IKKβ is the dominant kinase responsible for activating the canonical NF-κB pathway.[1] Upon stimulation by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), IKKβ phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation event tags IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3]

Given its pivotal role in propagating inflammatory signals, the aberrant activation of IKKβ is implicated in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4] Consequently, IKKβ has emerged as a high-priority therapeutic target for the development of novel anti-inflammatory agents. This guide provides a head-to-head comparison of a promising class of inhibitors based on the imidazo[1,2-b]pyridazine scaffold against well-characterized, potent IKKβ inhibitors, offering researchers a framework for evaluation.

A note on the primary compound: The specific compound "this compound" is representative of a broader class of kinase inhibitors. As specific, direct comparative data for this exact molecule is not publicly available, this guide will utilize data for a closely related, first-generation imidazo[1,2-b]pyridazine derivative (Compound 1 from Shimizu et al., 2010) as a reference for this scaffold.[1] This allows for a robust, data-driven comparison against established benchmarks.

The Inhibitor Landscape: Profiling the Comparators

A successful inhibitor discovery program requires benchmarking against established compounds. For this guide, we have selected two well-characterized IKKβ inhibitors known for their potency and selectivity: BMS-345541 and IKK-16 .

  • Compound 1 (Imidazo[1,2-b]pyridazine Representative): This scaffold was identified through high-throughput screening as a potent and selective inhibitor of IKKβ.[1] Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine core led to compounds with significant inhibitory activity against TNF-α production in cellular assays.[5]

  • BMS-345541: A highly selective, allosteric inhibitor that binds to the IKKβ subunit, preventing the phosphorylation of IκBα.[2][6] It exhibits significant selectivity for IKKβ over the closely related IKKα and a panel of other kinases.[2]

  • IKK-16: A potent and selective ATP-competitive inhibitor of the IKK complex.[7][8] It demonstrates strong inhibition of IKKβ and downstream cellular events, such as IκBα degradation and the expression of adhesion molecules.[7]

Head-to-Head Performance Data

The efficacy of a kinase inhibitor is determined by a combination of its biochemical potency against the target enzyme, its activity within a cellular context, and its therapeutic window (the difference between efficacy and cytotoxicity). The following tables summarize the performance of our selected inhibitors across these key parameters.

Table 1: Biochemical Potency and Selectivity

This table compares the direct inhibitory activity of each compound against the IKKβ enzyme and its closely related isoform, IKKα. The selectivity index (IKKα IC50 / IKKβ IC50) is a critical measure, as off-target inhibition of IKKα can lead to undesired biological effects. A higher selectivity index is generally preferred.

CompoundIKKβ IC50 (nM)IKKα IC50 (nM)Selectivity (IKKα/IKKβ)Mechanism of Action
Compound 1 (Representative)280[1]>10,000[1]>35-foldATP-Competitive
BMS-345541 300[2][6]4,000[2][6]~13-fold[9]Allosteric
IKK-16 40[7][10]200[7][10]5-foldATP-Competitive

Insight: From a purely biochemical standpoint, IKK-16 is the most potent inhibitor of IKKβ. However, the imidazo[1,2-b]pyridazine scaffold, represented by Compound 1, demonstrates superior selectivity over IKKα, which is a highly desirable trait in drug development to minimize potential side effects. The allosteric inhibitor BMS-345541 shows moderate potency and good selectivity.

Table 2: Cellular Activity

Biochemical potency must translate to efficacy in a cellular environment. This table presents the half-maximal inhibitory concentration (IC50) of the compounds in cell-based assays that measure downstream effects of IKKβ inhibition, such as the production of inflammatory cytokines.

CompoundAssay TypeCell LineStimulantCellular IC50 (nM)
Compound 1 (Representative)TNF-α ProductionTHP-1LPS170[1]
BMS-345541 TNF-α ProductionTHP-1LPS1,000 - 5,000[2][6]
IKK-16 VCAM-1 ExpressionHUVECTNF-α300[7]

Insight: The imidazo[1,2-b]pyridazine, Compound 1, demonstrates potent activity in a cellular context, with its cellular IC50 value being even better than its biochemical IC50. This suggests excellent cell permeability and engagement with the target in a physiological setting. IKK-16 also shows strong cellular potency. BMS-345541, while effective, requires higher concentrations to achieve 50% inhibition in cellular models compared to its biochemical potency, which may be due to factors like cell permeability or efflux.

Table 3: Cytotoxicity Profile

A successful therapeutic agent must inhibit its target without causing widespread cell death. Cytotoxicity is often assessed using an MTT or similar viability assay to determine the concentration that reduces cell viability by 50% (CC50). The ratio of cytotoxicity to efficacy (e.g., CC50/IC50) defines the in vitro therapeutic index. While direct head-to-head CC50 data in the same cell line is not available for all compounds, the principle remains a critical evaluation step.

CompoundCytotoxicity Data (CC50 or equivalent)
Compound 1 (Representative)Data not publicly available; requires experimental determination.
BMS-345541 Induces apoptosis in melanoma cells at concentrations ≥ 10 µM.
IKK-16 Data not publicly available; requires experimental determination.

Insight: The lack of comprehensive, directly comparable cytotoxicity data highlights a crucial experimental step for any head-to-head study. An ideal inhibitor should have a CC50 value that is at least an order of magnitude higher than its cellular IC50, indicating that it can inhibit the NF-κB pathway at concentrations that are not generally toxic to cells.

Visualizing the Science

Signaling Pathway and Inhibition

IKK_NFkB_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TNFa TNFa IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TNFa->IKK_Complex Activates IL1b IL1b IL1b->IKK_Complex Activates IkBa_NFkB IκBα-p50/p65 IKK_Complex->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p p50_p65 p50/p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Proteasome Proteasome IkBa_p->p50_p65 IkBa_p->Proteasome Ubiquitination & Degradation Gene_Transcription Pro-inflammatory Gene Transcription p50_p65_nuc->Gene_Transcription Activates Compound1 Imidazo[1,2-b]pyridazine (ATP-Competitive) Compound1->IKK_Complex IKK16 IKK-16 (ATP-Competitive) IKK16->IKK_Complex BMS345541 BMS-345541 (Allosteric) BMS345541->IKK_Complex

Caption: The canonical NF-κB signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Characterization

Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Biochem_Assay IKKβ Kinase Assay (e.g., ADP-Glo) Selectivity_Assay Kinase Selectivity Panel (>100 Kinases) Biochem_Assay->Selectivity_Assay Data_Analysis Data Analysis (IC50 / CC50 Calculation) Biochem_Assay->Data_Analysis Selectivity_Assay->Data_Analysis Cell_Assay NF-κB Reporter Assay (Luciferase) Cytokine_Assay Cytokine Release Assay (ELISA for IL-6/TNF-α) Cell_Assay->Cytokine_Assay Cytotox_Assay Cytotoxicity Assay (e.g., MTT) Cell_Assay->Cytotox_Assay Cytokine_Assay->Data_Analysis Cytotox_Assay->Data_Analysis Start Test Compound Start->Biochem_Assay Start->Cell_Assay Conclusion Determine Potency, Selectivity & Therapeutic Index Data_Analysis->Conclusion

Caption: A comprehensive workflow for characterizing IKKβ inhibitors.

Experimental Methodologies: Self-Validating Protocols

The trustworthiness of a comparative guide rests on the robustness of its underlying experimental protocols. The following methods are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

Protocol 1: In Vitro IKKβ Biochemical Potency Assay (ADP-Glo™)

This assay quantifies enzyme activity by measuring the amount of ADP produced during the kinase reaction. Its high sensitivity and luminescent readout make it ideal for IC50 determination.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. ADP is converted into ATP, which is then used in a luciferase reaction to generate light. The signal positively correlates with kinase activity and, therefore, its inhibition.

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 100 µM) in a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Kinase Reaction: Add recombinant human IKKβ enzyme to each well, followed by a mixture of the IKKtide substrate and ATP (at a concentration near the Kₘ for ATP).

    • Incubation: Incubate the reaction at room temperature for 60 minutes.

    • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP Conversion & Detection: Add Kinase Detection Reagent to convert the ADP produced into ATP and simultaneously catalyze a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Convert luminescence values to percent inhibition relative to the DMSO control, and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB, providing a direct readout of the pathway's activation state within a living cell.

  • Principle: HEK293 cells are co-transfected with a firefly luciferase reporter plasmid under the control of NF-κB response elements and a constitutively expressed Renilla luciferase plasmid (for normalization). Inhibition of the IKKβ pathway prevents NF-κB translocation and subsequent luciferase expression.

  • Methodology:

    • Cell Seeding: Seed HEK293 cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Transfection: Transfect the cells with the NF-κB firefly luciferase and control Renilla luciferase plasmids.

    • Compound Treatment: After 24 hours, pre-treat the cells with serial dilutions of the test compounds for 1 hour.

    • Stimulation: Stimulate the cells with an appropriate agonist, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-only controls.

    • Lysis and Detection: Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.

    • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition relative to the stimulated vehicle control and determine the IC50 value.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring mitochondrial metabolic activity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active mitochondrial dehydrogenases into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed the desired cell line (e.g., THP-1 or HEK293) in a 96-well plate and allow to adhere/stabilize for 24 hours.

    • Compound Incubation: Treat the cells with a serial dilution of the test compounds for a pre-determined period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the media and add a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

    • Analysis: Calculate the percent cell viability relative to the vehicle-treated control wells and determine the CC50 value from the dose-response curve.

Conclusion and Future Directions

This head-to-head analysis provides a clear framework for evaluating novel IKKβ inhibitors. The data indicates that while IKK-16 is a highly potent biochemical inhibitor, compounds based on the imidazo[1,2-b]pyridazine scaffold, as represented by Compound 1, offer a compelling profile of high selectivity and potent cellular activity. BMS-345541 remains a valuable tool, particularly for studying the effects of allosteric inhibition.

For researchers in drug discovery, the key takeaway is the importance of a multi-parameter evaluation. High biochemical potency does not always predict superior cellular efficacy. Factors such as cell permeability, off-target effects, and cytotoxicity are critical determinants of a compound's therapeutic potential. The imidazo[1,2-b]pyridazine scaffold clearly warrants further investigation, with a focus on optimizing both potency and drug-like properties to develop next-generation anti-inflammatory therapeutics.

References

  • Burke, J. R., Pattoli, M. A., Gregor, K. R., et al. (2003). BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-1456. [Link]

  • Shimizu, H., Yasumatsu, I., Hamada, T., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908. [Link]

  • Shimizu, H., Yamasaki, T., Yoneda, Y., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models. Bioorganic & Medicinal Chemistry Letters, 21(15), 4550-4555. [Link]

  • ResearchGate. (2003). BMS-345541 Is a Highly Selective Inhibitor of I B Kinase That Binds at an Allosteric Site of the Enzyme and Blocks NF- B-dependent Transcription in Mice. Retrieved from [Link]

  • Shimizu, H., Tanaka, S., Toki, T., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]

  • Hartz, R. A., Ahuja, V. T., Sivaprakasam, P., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]

  • Bell, M. G., et al. (2006). Two specific drugs, BMS-345541 and purvalanol A induce apoptosis of HTLV-1 infected cells through inhibition of the NF-kappaB and cell cycle pathways. BMC Cancer, 6, 179. [Link]

  • Akwata, D., Kempen, A. L., Lamptey, J., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. [Link]

  • ResearchGate. (n.d.). Figure 1. Cytotoxicity (CC 50 ), inhibition concentration (IC 50 ), and.... Retrieved from [Link]

  • Semantic Scholar. (2023). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Retrieved from [Link]

  • Huang, S., et al. (2006). BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways. Clinical Cancer Research, 12(3 Pt 1), 961-969. [Link]

  • ResearchGate. (n.d.). Figure 1. Cytotoxicity (CC 50 ), inhibition concentration (IC 50 ), and.... Retrieved from [Link]

  • Huang, S., et al. (2006). BMS-345541 Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways. Clinical Cancer Research, 12(3), 961-969. [Link]

  • ResearchGate. (2023). (PDF) IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Retrieved from [Link]

  • ScienceDirect. (2023). Synthesis and evaluation of lansiumamide B analogues to ameliorate acute lung injury by reducing oxidative stress and inflammation via Keap1/Nrf2/NF-κB pathway. Retrieved from [Link]

  • Tergaonkar, V., et al. (2009). Loss of IKKβ activity increases p53 stability and p21 expression leading to cell cycle arrest and apoptosis. Molecular Cell, 34(3), 345-356. [Link]

  • SciSpace. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Retrieved from [Link]

  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]

  • ScienceDirect. (2013). The Role of Proinflammatory Cytokines in Joint Tissues During the Development of Collagen-Induced Arthritis. Retrieved from [Link]

  • Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible.... Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 6-Methylimidazo[1,2-b]pyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Methylimidazo[1,2-b]pyridazine (CAS No. 17412-38-3). As a crucial component in contemporary drug development and scientific research, ensuring the safe handling and disposal of this compound is paramount to protecting laboratory personnel and the environment. This document synthesizes information from analogous chemical safety data and general hazardous waste management protocols to provide a comprehensive operational plan.

Understanding the Hazard Profile

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number 17412-38-3Echemi[2]
Molecular Formula C7H7N3Echemi[2]
Molecular Weight 133.154 g/mol Echemi[2]
Melting Point 118-119 °CEchemi[2]
Density 1.24 g/cm³Echemi[2]

Immediate Safety and Spill Response

Adherence to established laboratory safety protocols is the first line of defense against accidental exposure. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and emergency response.[3]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: Prevent further spread of the material. For solid spills, avoid creating dust.

  • Cleanup: Carefully sweep or scoop the spilled material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Step-by-Step Disposal Procedure

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] The following procedure aligns with these regulations and best laboratory practices.

Step 1: Waste Characterization and Segregation

Properly identifying and segregating hazardous waste is a critical first step.[6]

  • Designation: this compound waste should be classified as hazardous chemical waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes require separation to prevent dangerous reactions.[7]

Step 2: Containerization and Labeling
  • Container Selection: Use a designated, leak-proof, and sealable container that is compatible with the chemical.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound".

Step 3: Accumulation and Storage
  • Storage Location: Store the waste container in a well-ventilated, designated satellite accumulation area or central accumulation area.

  • Container Management: Keep the container tightly closed when not in use.

Step 4: Final Disposal
  • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste management company.[6] These companies are equipped to handle and dispose of chemical waste in compliance with federal and local regulations.

  • Disposal Methods: Final disposal methods for chemical waste may include incineration, which turns the waste into less harmful ash, or solidification in materials like cement or polymers for liquid waste.[8]

Diagram 1: Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Characterization cluster_handling On-Site Handling cluster_disposal Final Disposal A Identify this compound Waste B Characterize as Hazardous Chemical Waste A->B C Segregate from Incompatible Wastes B->C D Select Appropriate Waste Container C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Store in Designated Accumulation Area E->F G Arrange for Licensed Waste Disposal Service F->G H Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal (e.g., Incineration) H->I caption Disposal Workflow for this compound

Caption: A flowchart illustrating the key decision points and actions for the proper disposal of this compound.

Regulatory Compliance

Laboratories are required to comply with several federal regulations regarding hazardous waste management. Key among these are:

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[3][9]

  • EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the "cradle-to-grave" management of hazardous waste.[4][5]

It is the responsibility of the laboratory's management and its designated Chemical Hygiene Officer to ensure that all personnel are trained on these regulations and the specific procedures outlined in the institution's Chemical Hygiene Plan.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following the procedures outlined in this guide, which are grounded in established regulatory frameworks and best practices for analogous compounds, researchers can minimize risks and ensure compliance. Always consult your institution's specific safety protocols and your designated Chemical Hygiene Officer for any additional requirements.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. U.S. Occupational Safety and Health Administration. [Link]

  • MSDS of 6-Chloro-2,8-dimethylimidazo[1,2-B]pyridazine. Chembest. [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]

  • IMIDAZO[1,2-B]PYRIDAZINE Safety Data Sheet. GHS-SDS. [Link]

  • Imidazo(1,2-b)pyridazine. PubChem, National Institutes of Health. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Occupational Safety and Health Administration. [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]

  • 6-CHLORO-2,8-DIMETHYLIMIDAZO(1,2-B)PYRIDAZINE. FDA Global Substance Registration System. [Link]

Sources

Comprehensive Safety and Handling Guide for 6-Methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

Hazard Analysis: Understanding the Risks of Imidazo[1,2-b]pyridazine Derivatives

Derivatives of imidazo[1,2-b]pyridazine are generally classified as irritants and can be harmful if ingested.[1][2][3] Based on the available data for similar compounds, researchers should anticipate that 6-Methylimidazo[1,2-b]pyridazine may present the following hazards:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][4]

  • Skin Irritation : Can cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation : May cause irritation to the respiratory system if inhaled.[1][2]

The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is crucial to treat this compound with a high degree of caution and assume it may have other unknown hazardous properties.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe laboratory practice. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements

The following table outlines the minimum PPE required when handling this compound in a solid or solution form.

Body PartPersonal Protective EquipmentStandardRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash risk.[5][6][7]ANSI Z87.1 / EN 166To protect against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hands Chemical-resistant gloves (e.g., Nitrile). Two pairs of gloves are recommended for handling hazardous compounds.[1][8]ASTM D6978To prevent skin contact and subsequent irritation.[1][2][3]
Body Flame-resistant lab coat.[6] A disposable gown made of polyethylene-coated polypropylene may be necessary for procedures with a high risk of contamination.[8]To protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator (e.g., N95) should be used if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[1][7][9]NIOSH/MSHA or EN 149To prevent the inhalation of dust or aerosols that may cause respiratory tract irritation.[1][2]
Feet Closed-toe shoes.[6]To protect against spills and falling objects.
Procedural Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling this compound Assess_Form Assess Physical Form (Solid or Solution?) Start->Assess_Form Assess_Quantity Assess Quantity (Small or Large Scale?) Assess_Form->Assess_Quantity Assess_Procedure Assess Procedure (e.g., Weighing, Dissolving, Reaction) Assess_Quantity->Assess_Procedure Core_PPE Core PPE: - Safety Glasses/Goggles - Lab Coat - Nitrile Gloves - Closed-toe Shoes Assess_Procedure->Core_PPE All Procedures Add_Respirator Add Respirator (N95 or higher) Assess_Procedure->Add_Respirator Handling Powder Outside Fume Hood Add_Face_Shield Add Face Shield Assess_Procedure->Add_Face_Shield Splash Hazard Double_Gloves Use Double Gloves Assess_Procedure->Double_Gloves High-Risk Procedures Disposable_Gown Consider Disposable Gown Assess_Procedure->Disposable_Gown High Contamination Risk

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Handling to Disposal

A meticulous operational plan is essential to minimize exposure and prevent contamination.

Engineering and Administrative Controls
  • Ventilation : All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Designated Area : Designate a specific area for handling this compound to prevent cross-contamination.

  • Training : Ensure all personnel are trained on the potential hazards and safe handling procedures.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as determined by the risk assessment.

  • Handling :

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers closed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces that may have come into contact with the compound.

    • Properly remove and dispose of PPE.

Spill and Emergency Procedures
  • Minor Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Carefully sweep or scoop the material into a designated waste container.[1]

    • Clean the spill area with soap and water.[1]

  • Major Spill :

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

  • First Aid :

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

    • Skin Contact : Immediately wash off with soap and plenty of water. Consult a physician.[1]

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

    • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be placed in a clearly labeled, sealed container for hazardous waste.

  • Chemical Waste : Unused compound and solutions should be collected in a designated hazardous waste container. Do not pour chemical waste down the drain.[1]

  • Disposal Vendor : All chemical waste must be disposed of through a licensed professional waste disposal service.[1]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.

References

  • MSDS of 6-Chloro-2,8-dimethylimidazo[1,2-B]pyridazine . (2024). Source Not Specified. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Protective Equipment . American Chemistry Council. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety . Dartmouth. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • Personal protective equipment in your pharmacy . (2019). albertadoctors.org. [Link]

  • Imidazo(1,2-b)pyridazine . PubChem - NIH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Methylimidazo[1,2-b]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.